8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Description
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Properties
IUPAC Name |
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXXUBCKFNNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-39-0 | |
| Record name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, commonly known as 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique chemical properties of this versatile building block. This document delves into its core chemical properties, provides a detailed look at its synthesis and reactivity, and explores its applications in medicinal chemistry, with a focus on providing actionable insights for laboratory practice.
Introduction: A Scaffold of Therapeutic Potential
The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry.[1][2] This rigid bicyclic system is found in numerous biologically active natural products and synthetic compounds, offering a three-dimensional architecture that can effectively probe the binding sites of various biological targets. This compound is a synthetically valuable derivative that incorporates a ketone functionality at the C-2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of features makes it a strategic intermediate for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics for neurological and psychiatric disorders.[3]
Core Chemical and Physical Properties
This compound is an off-white to yellow solid at room temperature.[4] The Boc protecting group enhances its solubility in common organic solvents and allows for selective deprotection under acidic conditions, providing a crucial handle for multi-step synthetic sequences.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1408076-39-0 | [1][5][6][7] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1][6][7] |
| Molecular Weight | 225.28 g/mol | [1][6][8] |
| Appearance | Off-white to yellow solid | [4] |
| Purity | ≥97% (typical) | [1][7] |
| Storage | 2-8°C, sealed, dry | [3][4][5] |
| Solubility | Soluble in common organic solvents | |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1][6] |
| logP | 2.1174 | [1][6] |
Note: It is crucial to distinguish this compound from its isomer, N-Boc-nortropinone (8-Boc-3-oxo-8-azabicyclo[3.2.1]octane), which has the CAS number 185099-67-6.[9]
Synthesis and Mechanistic Insights
The synthesis of this compound, a cyclic β-keto ester, is most effectively achieved through an intramolecular Dieckmann condensation.[10][11][12] This powerful cyclization reaction involves the base-catalyzed intramolecular reaction of a diester to form a β-keto ester.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound via Dieckmann condensation.
Detailed Synthetic Protocol (Hypothetical)
Step 1: Preparation of the Diester Precursor
The synthesis would commence with a suitably substituted N-Boc-pyrrolidine derivative bearing two ester-containing side chains. For instance, N-Boc-L-prolinol can be elaborated to introduce the necessary carbon framework.
Step 2: Dieckmann Condensation
-
To a solution of the diester precursor in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The causality behind using a strong base is to facilitate the deprotonation at the α-carbon of one of the ester groups, generating a nucleophilic enolate.
-
The newly formed enolate then undergoes an intramolecular nucleophilic acyl substitution on the second ester group, leading to the formation of the five-membered ring of the bicyclic system. The choice of a 1,6-diester precursor is critical for the formation of the desired five-membered ring.[10][13]
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, to neutralize the excess base and protonate the resulting enolate.
Step 3: Extraction and Purification
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Reactivity Profile: A Hub for Molecular Diversification
The chemical reactivity of this compound is dominated by the presence of the α-amino ketone moiety. This functional group arrangement offers several avenues for further chemical modification.
Reactivity at the Ketone
The ketone at the C-2 position is susceptible to a variety of nucleophilic addition reactions. This allows for the introduction of diverse substituents at this position, which is often crucial for modulating the biological activity of the resulting molecules.
-
Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride. The stereochemical outcome of this reduction can often be controlled by the choice of reagents and reaction conditions.
-
Grignard and Organolithium Reactions: The addition of Grignard or organolithium reagents to the ketone provides a straightforward method for introducing new carbon-carbon bonds and creating tertiary alcohols.
-
Wittig and Related Reactions: The ketone can be converted to an alkene via the Wittig reaction or related olefination reactions, providing a scaffold for further functionalization.
Reactivity at the α-Carbon
The α-carbon (C-3) to the ketone is enolizable, allowing for a range of reactions that proceed through an enolate intermediate.
-
Alkylation: Deprotonation with a suitable base followed by the addition of an alkyl halide allows for the introduction of alkyl groups at the C-3 position.
-
Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones.
Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This free amine can then be functionalized in a variety of ways, such as through acylation, alkylation, or reductive amination, to introduce further diversity into the molecule.
Diagram of Reactivity Pathways
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of a variety of pharmaceutically active compounds. Its rigid bicyclic structure serves as a key scaffold for molecules designed to interact with specific biological targets.
-
Neurological and Psychiatric Disorders: The tropane scaffold is a well-established pharmacophore for targeting the central nervous system. Derivatives of this compound are being explored for their potential as modulators of various receptors and transporters involved in neurotransmission.[3][4]
-
Analgesics and Anti-inflammatory Agents: The unique three-dimensional shape of the 8-azabicyclo[3.2.1]octane core can be exploited to design potent and selective analgesics and anti-inflammatory drugs with improved side-effect profiles.[4]
-
Mu Opioid Receptor Antagonists: The 8-azabicyclo[3.2.1]octane scaffold is a key component of compounds that act as mu opioid receptor antagonists, which have potential applications in treating opioid-induced side effects.[14]
While specific examples of marketed drugs directly synthesized from this compound are not readily apparent from the initial search, its role as a key intermediate in pharmaceutical research and development is well-established.[3][4]
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry, versatile reactivity, and the presence of a readily cleavable protecting group make it an invaluable tool for medicinal chemists and drug discovery scientists. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in the development of the next generation of therapeutics.
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Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PubMed Central. [Link]
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Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports (RSC Publishing). [Link]
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Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry. [Link]
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The Chemical Synthesis and Applications of Tropane Alkaloids. ResearchGate. [Link]
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Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]
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Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00076K. [Link]
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Dieckmann condensation. Wikipedia. [Link]
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Preparation and Reactivity of Versatile α-Amino Ketones. ResearchGate. [Link]
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Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
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This compound, min 97%, 100 mg. CP Lab Safety. [Link]
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Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]Octane-8. Molport. [Link]
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The Strategic Intermediate: A Technical Guide to tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically significant molecules. The strategic manipulation of this bicyclic framework is paramount in the development of novel therapeutics. This technical guide provides an in-depth examination of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, commonly known as N-Boc-nortropinone. We will explore its chemical properties, detail its cornerstone synthesis, and illuminate its versatile applications as a key intermediate in drug discovery, particularly in the synthesis of opioid receptor modulators and other complex pharmaceutical agents. While the isomeric tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate also exists, this guide will focus on the 3-oxo variant due to its widespread adoption and commercial availability.
Introduction: The Significance of the Tropane Scaffold
The tropane skeleton is a bicyclic amine characterized by a pyrrolidine and piperidine ring sharing a nitrogen atom and two carbons.[1] This rigid structure is a key pharmacophore in a wide array of natural alkaloids and synthetic compounds with potent biological activities. However, the inherent reactivity of the tertiary or secondary amine in the tropane core can complicate synthetic modifications.
The advent of protecting group chemistry provided a pivotal solution. By temporarily masking the nitrogen atom with a tert-butoxycarbonyl (Boc) group, chemists can achieve selective functionalization at other positions of the molecule. N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) emerged as an exceptionally valuable and stable intermediate, providing a reliable entry point for sophisticated molecular engineering.[2] The Boc group's stability in various reaction conditions and its facile removal under acidic conditions make it an ideal tool for multi-step syntheses.[3]
Physicochemical Properties and Structural Analysis
N-Boc-nortropinone is typically an off-white solid with a melting point in the range of 70-74 °C.[2] Its structural and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 185099-67-6 | [4][5][6] |
| Molecular Formula | C₁₂H₁₉NO₃ | [4][5] |
| Molecular Weight | 225.28 g/mol | [4][5] |
| IUPAC Name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | [5] |
| Common Synonyms | N-Boc-nortropinone, N-(tert-Butoxycarbonyl)nortropinone | [5] |
| Physical Form | Off-white solid | [2] |
| Melting Point | 70-74 °C | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
The structure of N-Boc-nortropinone, featuring the bicyclic tropane core, a ketone at the C3 position, and the N-Boc protecting group, is depicted below.
Caption: Structure of N-Boc-nortropinone.
Synthesis Strategies and Experimental Protocol
The most prevalent and efficient synthesis of N-Boc-nortropinone involves the direct N-protection of nortropinone, which is often used as its hydrochloride salt. The causality behind this approach is straightforward: the Boc group is introduced to shield the nucleophilic and basic secondary amine of nortropinone, thereby preventing undesired side reactions in subsequent synthetic steps.
Reaction Mechanism Workflow
The synthesis proceeds via a nucleophilic substitution reaction. The nortropinone hydrochloride is first neutralized in situ to liberate the free secondary amine. This amine then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The tetrahedral intermediate then collapses, eliminating tert-butoxide and carbon dioxide (which forms from the unstable tert-butoxycarboxylic acid) to yield the stable N-Boc protected product.
Caption: Workflow for the synthesis of N-Boc-nortropinone.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution yields a product whose analytical data (e.g., NMR, MS) will confirm its identity and purity.
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Neutralization: To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.2-1.5 eq) dropwise at room temperature. Stir the mixture for 10-15 minutes to ensure complete neutralization of the hydrochloride salt, which is visually confirmed by the dissolution of the solid.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture, either as a solid in portions or as a solution in DCM. An exothermic reaction may be observed; maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the nortropinone spot.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the separated organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification and Characterization: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. N-Boc-nortropinone is often obtained as a colorless oil or an off-white solid of sufficient purity for many subsequent steps. Further purification can be achieved by column chromatography if necessary.
Applications in Medicinal Chemistry and Drug Development
N-Boc-nortropinone is a versatile intermediate primarily because it allows for selective modifications at the C3-keto position and, following deprotection, diverse substitutions at the nitrogen atom.
C3-Position Modification
The ketone at the C3 position is a synthetic handle for numerous transformations:
-
Reduction: Reduction of the ketone, for example with sodium borohydride, yields the corresponding alcohol, N-Boc-tropine, as a mixture of endo and exo stereoisomers.[7] These alcohols can be further esterified to produce a wide range of derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces substituted amino groups at the C3 position.
-
Wittig-type Reactions: These reactions can be employed to introduce carbon-carbon double bonds at the C3 position, providing access to a different class of derivatives.[8]
N-Substitution via Deprotection
The Boc group is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to regenerate the free secondary amine of nortropinone. This allows for:
-
N-Alkylation/Arylation: The liberated amine can be functionalized with a vast array of alkyl or aryl groups through reductive amination or nucleophilic substitution reactions. This is a common strategy for exploring the structure-activity relationship (SAR) of tropane-based ligands.
This dual functionality makes N-Boc-nortropinone a cornerstone in the synthesis of compounds targeting various biological systems. It is notably used in the preparation of:
-
Opioid Receptor Modulators: As a key intermediate in synthesizing novel antagonists for the mu opioid receptor.[9]
-
Dopamine Transporter (DAT) Ligands: For creating high-affinity and selective ligands implicated in treating neurological and psychiatric disorders.[3]
-
NAAA Inhibitors: In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for managing inflammatory conditions.[3]
Caption: Synthetic utility of N-Boc-nortropinone.
Conclusion
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone) is an indispensable intermediate in modern medicinal chemistry. Its strategic design, combining the privileged tropane scaffold with a robust and easily cleavable protecting group, provides chemists with a versatile platform for the synthesis of complex and pharmacologically relevant molecules. The straightforward and high-yielding synthesis, coupled with the dual reactivity at the C3-ketone and the nitrogen atom, ensures its continued and widespread use in the pursuit of novel therapeutics.
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tert-Butyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
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tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1 x 10 g) . Reagentia. [Link]
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Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives . National Center for Biotechnology Information. [Link]
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tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate . Synthonix. [Link]
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tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate . PubChemLite. [Link]
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tert-Butyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate (CAS No: 185099-67-6) . apicule. [Link]
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N-Boc-nortropinone, min 98%, 100 grams . CP Lab Safety. [Link]
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tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]Octane-8-carboxylate . Molport. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration . National Center for Biotechnology Information. [Link]
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Spectroscopic Profile of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: A Technical Guide
Introduction: The Versatile Scaffold
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a key building block in medicinal chemistry, presents a conformationally rigid bicyclic framework. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, making it a valuable intermediate in the synthesis of tropane alkaloids and their analogs.[1] These compounds are of significant interest due to their wide range of biological activities, targeting the central nervous system.[2] A thorough understanding of the spectroscopic characteristics of this foundational scaffold is paramount for researchers in drug discovery and development to ensure structural integrity and purity during multi-step syntheses. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, based on established principles and data from closely related analogs.
Molecular Structure and Key Features
The structure of this compound (Molecular Formula: C₁₂H₁₉NO₃, Molecular Weight: 225.28 g/mol ) is depicted below. The numbering of the bicyclic system is crucial for the assignment of spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the proton and carbon environments within the molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
A standard protocol for obtaining NMR spectra for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic framework and the Boc protecting group. The chemical shifts are influenced by the neighboring carbonyl group and the anisotropic effects of the bicyclic system.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1, H5 (bridgehead) | 4.2 - 4.5 | br s | - |
| H3 (axial) | 2.5 - 2.7 | m | - |
| H3 (equatorial) | 2.2 - 2.4 | m | - |
| H4, H6, H7 (endo/exo) | 1.8 - 2.2 | m | - |
| Boc (t-butyl) | 1.48 | s | - |
Rationale for Assignments: The bridgehead protons (H1 and H5) are expected to be the most deshielded of the bicyclic system due to their proximity to the electron-withdrawing nitrogen atom and their unique electronic environment. The protons on C3, adjacent to the carbonyl group, will also be deshielded. The large, sharp singlet at approximately 1.48 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[3] The remaining methylene protons on C4, C6, and C7 will appear as complex multiplets in the aliphatic region.
Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ketone) | 208 - 212 |
| C=O (Boc) | 154 - 156 |
| C(CH₃)₃ (Boc) | 80 - 82 |
| C1, C5 (bridgehead) | 55 - 60 |
| C3 | 40 - 45 |
| C4, C6, C7 | 25 - 35 |
| C(CH₃)₃ (Boc) | 28.5 |
Rationale for Assignments: The carbonyl carbon of the ketone (C2) is expected to have the largest chemical shift, typically above 200 ppm.[4] The carbonyl carbon of the Boc group appears around 155 ppm. The quaternary carbon of the tert-butyl group is found around 80 ppm, while the methyl carbons of the Boc group give a characteristic signal at approximately 28.5 ppm.[3] The bridgehead carbons (C1 and C5) are expected in the 55-60 ppm range, and the remaining methylene carbons of the bicyclic system will be found in the more shielded aliphatic region.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the two carbonyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 2975 | C-H stretch (aliphatic) | Medium-Strong |
| ~ 1725 | C=O stretch (ketone) | Strong |
| ~ 1690 | C=O stretch (Boc carbamate) | Strong |
| ~ 1160 | C-O stretch (carbamate) | Strong |
Rationale for Assignments: The most prominent features in the IR spectrum will be the two strong carbonyl stretching absorptions. The ketone carbonyl is expected around 1725 cm⁻¹, a typical value for a six-membered ring ketone. The carbamate carbonyl of the Boc group is expected at a slightly lower wavenumber, around 1690 cm⁻¹, due to resonance delocalization of the nitrogen lone pair. The spectrum will also show characteristic C-H stretching vibrations for the aliphatic protons just below 3000 cm⁻¹ and a strong C-O stretching band for the carbamate around 1160 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectral Data
The ESI mass spectrum is expected to show the protonated molecule as the base peak or a prominent peak.
| m/z | Assignment |
| 226.14 | [M+H]⁺ (protonated molecule) |
| 248.12 | [M+Na]⁺ (sodium adduct) |
| 170.10 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 126.08 | [M - Boc + H]⁺ (loss of the Boc group) |
Rationale for Fragmentation: In addition to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺, characteristic fragmentation patterns for the Boc group are expected. A common fragmentation pathway is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragment would correspond to the loss of the entire Boc group (100 Da).
Conclusion: A Spectroscopic Fingerprint
The combination of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic "fingerprint" for this compound. While the data presented here are based on established spectroscopic principles and comparison with closely related analogs, they provide a robust framework for the identification and characterization of this important synthetic intermediate. Researchers are encouraged to acquire their own analytical data for this compound and use this guide as a reference for interpretation. The detailed understanding of its spectroscopic properties is a critical component of ensuring the quality and success of synthetic endeavors that utilize this versatile building block.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794767, tert-Butyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate. Retrieved from [Link]
-
ResearchGate. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
- Patents. (n.d.). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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E3S Web of Conferences. (2020). Synthesis, properties and ir spectra of a complex compound of manganese chloride with hexamethylenetetramine. Retrieved from [Link]
-
ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. This bicyclic amine derivative is a valuable building block in medicinal chemistry and drug development, making its unambiguous structural characterization essential. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.
Introduction
This compound, with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol [1][2], possesses a rigid bicyclic core that is a common motif in various biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic transformations, making it a versatile intermediate[3]. Accurate interpretation of its NMR spectra is paramount for confirming its identity and purity. This guide will delve into the expected ¹H and ¹³C NMR chemical shifts and coupling patterns, drawing upon established principles of NMR spectroscopy and data from structurally related analogs.
Molecular Structure and Numbering
For clarity in the subsequent NMR discussion, the atoms of this compound are numbered as depicted in the diagram below. This numbering scheme is consistent with IUPAC nomenclature for bicyclic systems.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the unique protons in the molecule. The rigid bicyclic framework restricts conformational flexibility, leading to well-defined chemical shifts and coupling constants.
A key diagnostic signal is the sharp, intense singlet arising from the nine equivalent protons of the tert-butyl group of the Boc protector. This signal is typically observed in the upfield region of the spectrum, around 1.4-1.5 ppm.[1] The protons on the carbon alpha to the ketone (C3) are expected to be deshielded and appear in the range of 2.0-2.7 ppm.[4] The bridgehead protons (H1 and H5) will have characteristic chemical shifts and coupling patterns due to their unique spatial relationships with neighboring protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H1 | ~3.0 - 3.5 | m | - | Bridgehead proton adjacent to nitrogen and the bicyclic system. |
| H3α, H3β | ~2.2 - 2.8 | m | - | Diastereotopic protons alpha to the carbonyl group, expected to be deshielded. |
| H4α, H4β | ~1.8 - 2.2 | m | - | Methylene protons on the six-membered ring. |
| H5 | ~3.2 - 3.7 | m | - | Bridgehead proton adjacent to nitrogen. |
| H6α, H6β | ~1.7 - 2.1 | m | - | Diastereotopic methylene protons on the five-membered ring. |
| H7α, H7β | ~1.9 - 2.3 | m | - | Diastereotopic methylene protons on the five-membered ring. |
| -C(CH₃)₃ | ~1.4 - 1.5 | s | - | Nine equivalent protons of the Boc group. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the ketone (C2) is expected to be the most deshielded signal in the spectrum, typically appearing well above 200 ppm. The carbonyl carbon of the Boc group will also have a characteristic chemical shift in the range of 150-155 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~55 - 60 | Bridgehead carbon adjacent to nitrogen. |
| C2 | ~205 - 215 | Carbonyl carbon of the ketone. |
| C3 | ~40 - 45 | Carbon alpha to the ketone. |
| C4 | ~25 - 30 | Methylene carbon in the six-membered ring. |
| C5 | ~50 - 55 | Bridgehead carbon adjacent to nitrogen. |
| C6 | ~30 - 35 | Methylene carbon in the five-membered ring. |
| C7 | ~35 - 40 | Methylene carbon in the five-membered ring. |
| C=O (Boc) | ~153 - 155 | Carbonyl carbon of the Boc group. |
| -C (CH₃)₃ (Boc) | ~79 - 81 | Quaternary carbon of the Boc group. |
| -C(C H₃)₃ (Boc) | ~28 - 29 | Methyl carbons of the Boc group. |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A spectral width of 220-240 ppm is generally sufficient.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to confirm proton-proton and proton-carbon connectivities.
Caption: General workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification. The characteristic signals for the Boc group, the protons and carbons alpha to the ketone, and the unique bridgehead protons and carbons serve as reliable diagnostic markers. By following the outlined experimental protocols and utilizing 2D NMR techniques, researchers can confidently characterize this important synthetic intermediate and ensure its suitability for downstream applications in drug discovery and development.
References
-
CP Lab Safety. This compound, min 97%, 100 mg. [Link]
-
Chem-Impex International. 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester. [Link]
-
Reddy, B. S., Reddy, A. B., Reddy, G. R., & Reddy, P. R. (2011). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Journal of the Korean Chemical Society, 55(6), 969-974. [Link]
-
UCLA Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Ketones. [Link]
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Physical and chemical properties of Boc-protected azabicyclooctane
An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Azabicyclooctanes
Audience: Researchers, scientists, and drug development professionals.
Abstract
The azabicyclooctane motif is a key structural scaffold in medicinal chemistry, valued for its conformational rigidity which can enhance target binding and selectivity. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the multi-step synthesis of complex molecules containing this framework. It not only masks the reactivity of the bridgehead nitrogen but also modulates the physicochemical properties of synthetic intermediates. This guide offers a detailed examination of the physical and chemical properties of Boc-protected azabicyclooctanes, providing field-proven insights and detailed experimental protocols for their characterization and strategic use in drug development.
The Strategic Role of the Boc Group in Azabicyclooctane Chemistry
The azabicyclooctane core, a saturated bicyclic heterocycle, imparts a three-dimensional character to molecules, which is highly desirable for exploring the binding pockets of biological targets. However, the nucleophilic and basic nature of the tertiary amine can interfere with many synthetic transformations. The introduction of the Boc group is a strategic decision to temporarily convert the amine into a carbamate.[1] This transformation has several critical consequences:
-
Reactivity Masking: The lone pair of the nitrogen atom is delocalized into the carbonyl system of the carbamate, significantly reducing its nucleophilicity and basicity. This allows for a wide range of chemical modifications to be performed on other parts of the scaffold that would be incompatible with a free amine.[2]
-
Solubility Modulation: The bulky, lipophilic tert-butyl group often increases the solubility of the parent azabicyclooctane in common organic solvents, facilitating purification and handling during synthesis.
-
Orthogonal Deprotection: The Boc group is renowned for its stability in basic, nucleophilic, and reductive conditions, yet it is easily cleaved under mild acidic conditions.[2][3][4][5] This "orthogonal" stability is a cornerstone of modern protecting group strategy, allowing for selective deprotection without disturbing other sensitive functional groups.[4]
The logical flow of employing this strategy is visualized below.
Caption: The strategic workflow for using Boc protection in complex synthesis.
Physical Properties
The physical properties of Boc-protected azabicyclooctanes are crucial for their handling, purification, and formulation. Below is a summary of key data for a representative isomer, tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO₃ | [6][7] |
| Molecular Weight | 225.28 g/mol | [6][7] |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available; varies by isomer. | |
| Boiling Point | Varies significantly with isomer and pressure. | [8][][][11] |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, methanol, and acetone. Insoluble in water. | [12] |
| Stability | Stable under normal storage conditions.[13] Sensitive to strong acids. |
Chemical Properties and Reactivity
Stability Profile
The chemical behavior of the Boc group is a study in controlled lability.
-
Acid Sensitivity: The defining characteristic is its susceptibility to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily protonate the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[1][5] This cation is then typically scavenged by the counter-ion or an added scavenger.[14] This reaction is often visually confirmed by the bubbling of CO₂ gas.[1]
-
Base and Nucleophile Resistance: The Boc group is exceptionally stable towards a wide array of bases (e.g., NaOH, Et₃N) and nucleophiles, which is a key reason for its widespread adoption.[2][4][5]
-
Reductive/Oxidative Stability: It is also stable to common catalytic hydrogenation conditions (e.g., H₂/Pd-C) and many oxidizing agents, further broadening its compatibility with diverse synthetic schemes.[2]
Deprotection: A Mechanistic View
The removal of the Boc group is a fundamental and efficient process. The generally accepted mechanism involves an acid-catalyzed elimination.
Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.
Causality Note: The choice of deprotection acid is critical. TFA in dichloromethane (DCM) is common for its effectiveness and the volatility of the reagents.[15] For substrates sensitive to strong acid, milder conditions like HCl in dioxane or even solid-supported acids can be employed.[15][16][17] The generation of the tert-butyl cation can be a drawback, as it can alkylate sensitive functional groups like tryptophan or methionine residues.[14] Therefore, scavengers such as triethylsilane or thioanisole are often added to the reaction mixture to trap this reactive intermediate.
Standard Experimental Characterization Protocols
Verifying the identity and purity of a Boc-protected azabicyclooctane is a mandatory step in any synthetic workflow. The following are self-validating protocols for key analytical techniques.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Objective: To confirm the molecular structure and assess purity.
-
Methodology:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common first choice).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Self-Validating Analysis:
-
¹H NMR: The spectrum must contain a sharp, large singlet integrating to 9 protons, typically in the δ 1.4-1.5 ppm region. This is the unmistakable signature of the Boc group's tert-butyl protons.[18] The remaining protons on the azabicyclooctane core will appear as a series of complex multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The integration of these protons should match the expected number for the specific isomer.
-
¹³C NMR: Two key signals confirm the Boc group's presence: a quaternary carbon around δ 80 ppm (the C(CH₃)₃ carbon) and a carbonyl carbon around δ 155 ppm. The absence of these signals indicates a failed protection or accidental deprotection.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Methodology:
-
Prepare a dilute solution (approx. 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
-
Self-Validating Analysis:
-
The primary ion observed should be the protonated molecule, [M+H]⁺. For C₁₂H₁₉NO₃, the calculated exact mass is 226.1438 Da. The measured mass should be within 5 ppm of this value.
-
A sodium adduct, [M+Na]⁺, at approximately 248.1257 Da is also commonly observed.[7]
-
A characteristic fragment ion corresponding to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺) is often seen, further validating the structure.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of the carbamate functional group.
-
Methodology:
-
Acquire an IR spectrum of the neat sample using an ATR-FTIR spectrometer.
-
-
Self-Validating Analysis:
-
The spectrum must exhibit a strong, sharp absorption band in the region of 1680-1700 cm⁻¹ . This peak is characteristic of the C=O stretch of the carbamate functional group and is a primary indicator of successful Boc protection. Its absence would signify a failed reaction.
-
Conclusion
A comprehensive understanding of the physical and chemical properties of Boc-protected azabicyclooctanes is essential for their effective application in drug discovery. The Boc group provides a robust and versatile handle for masking amine reactivity, enabling complex synthetic endeavors. Its predictable stability and clean, acid-labile deprotection make it a cornerstone of modern medicinal chemistry. The analytical protocols detailed herein provide a reliable framework for researchers to validate their synthetic intermediates, ensuring the integrity and success of their research programs.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Boc-Protecting Reagents for Amine Functionalization.
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- PubChem. (n.d.). 2-Boc-2-azabicyclo[2.2.2]octane-6-one.
- Sigma-Aldrich. (n.d.). BOC-ON.
- Sigma-Aldrich. (n.d.). 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane.
- ACS Publications. (n.d.). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry.
- ChemicalBook. (n.d.). (1S,4S)-2-BOC-2,5-DIAZABICYCLO(2.2.2)OCTANE(944238-89-5) 1H NMR.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Guidechem. (n.d.). (2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one 52455-71-7.
- ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC.
- Synquest Labs. (n.d.). 8-Azabicyclo[3.2.1]octan-3-one, N-Boc protected.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- BOC Sciences. (n.d.). CAS 61119-84-4 (1S,2S,4S,5R)-5-Ethenyl-2-(1H-indol-2-yl)-1-azabicyclo[2.2.2]octane.
- Supporting Information. (n.d.). NMR and HRMS data.
- BOC Sciences. (n.d.). CAS 26458-74-2 1-Azabicyclo[2.2.2]octan-4-ol.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- lookchem. (n.d.). 1-Azabicyclo[2.2.2]octane-2-carboxylic acid.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- Sigma-Aldrich. (n.d.). 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane.
- Vulcanchem. (n.d.). This compound.
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Solubility of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in organic solvents
An In-depth Technical Guide to the Solubility of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in Organic Solvents: A Predictive and Experimental Approach
Executive Summary
This compound is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2] Its unique bridged bicyclic structure, combined with the presence of a lactam and a Boc-protecting group, presents a distinct physicochemical profile that directly governs its behavior in chemical processes.[1][3] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficiency of multi-step synthetic campaigns.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and determining the solubility of this compound. We will dissect its molecular structure to predict its solubility profile, outline the fundamental principles governing its dissolution, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, thereby accelerating research and development timelines.
Introduction to this compound
This compound (CAS No. 1408076-39-0) is a chiral, non-aromatic heterocyclic compound.[4][5] Its rigid bicyclic skeleton provides a defined three-dimensional orientation for appended functional groups, making it an attractive scaffold in drug design. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen allows for selective chemical transformations at other positions of the molecule.[1] Given its role as a synthetic intermediate, its solubility characteristics are not merely physical data points but critical parameters that influence reaction kinetics, yield, and purity.
Molecular Structure and Physicochemical Properties Analysis
A molecule's solubility is a direct consequence of its structure. The key to predicting the solubility of this compound lies in analyzing its distinct structural components and their contributions to its overall polarity and lipophilicity.
-
The Azabicyclo[3.2.1]octane Core: This bridged ring system forms a rigid, largely aliphatic (nonpolar) framework.
-
The Lactam (Amide) Moiety: The ketone (-C=O) within the bicyclic system introduces a polar, hydrogen bond-accepting site.
-
The N-Boc Group: The tert-butyloxycarbonyl group is amphiphilic. The carbamate portion (-N-C(=O)-O-) is polar, while the bulky tert-butyl group is highly nonpolar (lipophilic). The introduction of a Boc group generally increases a molecule's lipophilicity and its solubility in a range of organic solvents.[6]
Caption: Key structural features influencing solubility.
This combination of polar and nonpolar regions suggests that the molecule will not behave as a purely lipophilic or hydrophilic compound. Its solubility will be nuanced and highly dependent on the specific solvent environment.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ | [4][7] |
| Molecular Weight | 225.29 g/mol | [7] |
| LogP (calculated) | 2.1174 | [4] |
| TPSA (Topological Polar Surface Area) | 46.61 Ų |[4] |
The calculated LogP value indicates a moderate degree of lipophilicity, while the TPSA suggests the presence of sufficient polar surface area to interact with polar solvents.
Theoretical Principles and Predictive Solubility Profile
The foundational principle of solubility is "like dissolves like".[8][9] This means that solutes dissolve best in solvents that have similar intermolecular forces.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions but do not have acidic protons. Given the molecule's mix of a large nonpolar framework and polar functional groups (lactam, carbamate), it is predicted to exhibit high solubility in this class of solvents. The bulky, nonpolar Boc group and bicyclic core will interact favorably with the organic character of these solvents, while the polar moieties will interact with the solvent dipoles.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both accept and donate hydrogen bonds. While the compound has hydrogen bond acceptors, it lacks donors. It is expected to have moderate to good solubility in alcohols, which can solvate the polar groups. However, its solubility in water is expected to be low due to the large, lipophilic hydrocarbon structure.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents interact primarily through weak van der Waals forces. The significant nonpolar surface area of the molecule suggests moderate solubility in aromatic solvents like toluene. Solubility is predicted to be low in highly nonpolar aliphatic solvents like hexane, which will struggle to overcome the crystal lattice energy required to dissolve a solid with polar functional groups.
Temperature's Influence: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, solubility typically increases as the temperature rises.[8][10] This occurs because the added thermal energy helps solvent molecules overcome the intermolecular forces holding the solute together in its solid state.[8][9]
Experimental Protocols for Solubility Determination
Theoretical predictions provide a starting point, but empirical determination is essential for accurate process development. The following protocols are designed to be robust and self-validating.
Protocol 1: Qualitative Solubility Assessment (Rapid Screening)
This method is designed for rapid screening of multiple solvents to identify viable candidates for reactions or purification.
Causality: The objective is to quickly determine if a solute dissolves to a useful concentration (e.g., >10 mg/mL) by visual inspection. This avoids the time-consuming process of quantitative analysis for unsuitable solvents.
Methodology:
-
Preparation: Aliquot approximately 10 mg of this compound into separate, labeled glass vials (e.g., 4 mL vials).
-
Solvent Addition: Add the first solvent to a vial dropwise, starting with 0.1 mL.
-
Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds at a consistent, controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution against a dark background. If the solid has completely disappeared, the compound is considered "soluble."
-
Incremental Addition: If solid remains, continue adding the solvent in 0.1 mL increments, followed by agitation, up to a total volume of 1 mL. Record the volume at which the solid dissolves completely.
-
Classification: If the solid does not dissolve in 1 mL, it can be classified as "sparingly soluble" or "insoluble" under these conditions.
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Protocol 2: Quantitative Solubility Determination (Saturated Solution Method)
This protocol provides a precise measurement of solubility (e.g., in g/L or mol/L) at a specific temperature.
Causality: This method relies on creating a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid. By analyzing a known volume of the clear supernatant, we can accurately determine the maximum concentration of the solute that the solvent can hold at that temperature.[6]
Caption: Workflow for quantitative solubility determination.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved to be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the slurry at a constant, controlled temperature (e.g., using a shaker in a temperature-controlled incubator) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection:
-
Remove the vial from agitation and allow the undissolved solid to settle completely (centrifugation at a controlled temperature can accelerate this).
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any particulate matter.
-
-
Analysis:
-
Transfer the filtered supernatant to a pre-weighed, dry vial.
-
Carefully evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a mild temperature to avoid degradation of the compound.
-
Once the residue is completely dry and at room temperature, weigh the vial again.
-
-
Calculation:
-
Mass of dissolved solid (m): (Final vial weight) - (Initial vial weight)
-
Volume of supernatant (V): The precise volume taken in step 2 (e.g., 1.00 mL).
-
Solubility (S): S = m / V. Report the result in appropriate units, such as mg/mL or g/L.
-
Data Presentation and Application
For clarity and comparative analysis, quantitative solubility data should be summarized in a structured table.
Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)
| Solvent Class | Solvent | Solubility (mg/mL) | Observations |
|---|---|---|---|
| Polar Aprotic | Dichloromethane | [Experimental Data] | |
| Ethyl Acetate | [Experimental Data] | ||
| Acetonitrile | [Experimental Data] | ||
| Tetrahydrofuran | [Experimental Data] | ||
| Polar Protic | Methanol | [Experimental Data] | |
| Ethanol | [Experimental Data] | ||
| Nonpolar | Toluene | [Experimental Data] |
| | Hexane | [Experimental Data] | |
This data is directly applicable to:
-
Reaction Chemistry: Selecting a solvent that fully dissolves reactants at the desired concentration.
-
Purification: Identifying suitable solvent systems for crystallization (a good solvent for dissolving, paired with a poor "anti-solvent" to induce precipitation).
-
Chromatography: Choosing appropriate solvents for the mobile phase in column chromatography.
Conclusion
References
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The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, represents one of medicinal chemistry's most enduring and versatile structural motifs.[1][2] Originating from the tropane alkaloids, a class of over 200 naturally occurring compounds, this rigid bicyclic system has provided the foundation for a remarkable diversity of therapeutic agents.[3][4] Its conformational rigidity and stereochemical complexity allow for the precise spatial orientation of functional groups, making it an ideal framework for targeting a wide array of biological receptors and transporters. This guide offers an in-depth exploration of the 8-azabicyclo[3.2.1]octane core, from its fundamental stereochemistry and biosynthesis to advanced synthetic strategies and its pivotal role in the development of drugs targeting the central nervous system and beyond. We will delve into the nuanced structure-activity relationships (SAR) that govern its pharmacological promiscuity, providing field-proven insights and detailed protocols for researchers and drug development professionals.
The Structural and Stereochemical Landscape
The therapeutic potential of the 8-azabicyclo[3.2.1]octane scaffold is intrinsically linked to its rigid and well-defined three-dimensional structure. This bicyclic system, formed by the fusion of a pyrrolidine and a piperidine ring, shares a single nitrogen atom and two carbon atoms (at the bridgehead positions).[5]
Key Stereochemical Features:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the tropane core significantly restricts conformational freedom.[6][7] The piperidine ring primarily adopts a chair conformation, which minimizes steric strain. This rigidity is paramount in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity.
-
Endo and Exo Isomerism: Substituents at the C-3 position (and other non-bridgehead carbons) can be oriented in two distinct diastereomeric forms. A substituent pointing towards the six-membered ring is termed endo, while one pointing away is termed exo. This orientation critically influences the molecule's interaction with its target. For instance, the hydroxyl group in tropine is in the endo position (also referred to as 3α-tropanol), whereas in its epimer, pseudotropine (ψ-tropine), it is in the exo position (3β-tropanol).[8]
-
Chirality: The scaffold itself is chiral, and many of its most important derivatives, such as (-)-cocaine and (-)-hyoscyamine, are single enantiomers.[9][10] The stereochemical configuration is a critical determinant of pharmacological activity, with one enantiomer often being significantly more potent than the other.[3]
Caption: Endo vs. Exo stereoisomers at the C-3 position.
Natural Origins: The Biosynthesis of Tropane Alkaloids
Nature provides the blueprint for the 8-azabicyclo[3.2.1]octane core, primarily within plants of the Solanaceae (nightshade) and Erythroxylaceae (coca) families.[3][11][12] Understanding this biosynthetic pathway offers insights into the scaffold's fundamental assembly. The process begins with the amino acids ornithine or arginine, which are converted to putrescine.[3][12]
The key steps involve the N-methylation of putrescine and subsequent oxidative deamination to form the N-methyl-Δ¹-pyrrolinium cation.[3][13] This cation is the crucial branch point, channeling the pathway towards either tropane alkaloids or other compounds like nicotine.[3] The pyrrolinium cation then condenses with two acetate-derived units, ultimately cyclizing to form tropinone, the central precursor to a vast array of tropane alkaloids.[13][14]
Caption: Simplified biosynthetic pathway to tropane alkaloids.
Synthetic Strategies: Assembling the Core
While nature provides a rich source of tropane alkaloids, synthetic chemistry is essential for accessing novel analogs with tailored pharmacological profiles. The development of methods to construct the 8-azabicyclo[3.2.1]octane scaffold enantioselectively is a major focus of modern organic synthesis.[1][15]
Methodologies can be broadly classified into two categories:
-
Enantioselective Desymmetrization: These approaches start with an achiral, symmetrical precursor like tropinone and use a chiral reagent or catalyst to introduce stereochemistry.[1][2] Chiral lithium amide bases, for example, have been effectively used to promote diastereoselective and enantioselective aldol reactions on tropinone.[4]
-
Enantioselective De Novo Construction: These methods build the bicyclic scaffold from achiral starting materials in a way that controls the stereochemistry during the ring-forming steps.[1][2] This often involves powerful reactions like intramolecular [4+2] or [3+2] cycloadditions, where chirality is induced by a catalyst or an auxiliary.[15][16]
Featured Protocol: Asymmetric Hetero-Diels-Alder Reaction
The asymmetric hetero-Diels-Alder reaction is a powerful tool for the de novo construction of nitrogen-containing heterocycles. The following protocol is adapted from a key step in the synthesis of (-)-epibatidine, demonstrating an exo-selective cycloaddition to build the core bicyclic system.[16]
Objective: To synthesize the bicyclic adduct via a Lewis acid-mediated exo-selective hetero-Diels-Alder reaction.
Materials:
-
α,β-Unsaturated acyl oxazolidinone (dienophile)
-
2-Azadiene (diene), e.g., bistriethylsilyloxy azadiene
-
Dimethylaluminum chloride (Me₂AlCl) solution in hexanes
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Aqueous ammonium chloride (NH₄Cl), saturated solution
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (-78 °C, e.g., dry ice/acetone)
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the α,β-unsaturated acyl oxazolidinone (1.0 equiv) and dissolved in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: The Me₂AlCl solution (2.2 equiv) is added dropwise via syringe over 5 minutes. The solution is stirred at -78 °C for 30 minutes. Causality: The Lewis acid coordinates to the carbonyl oxygen of the dienophile, activating it towards cycloaddition and controlling the stereochemical outcome.
-
Diene Addition: A pre-cooled (-78 °C) solution of the 2-azadiene (1.5 equiv) in CH₂Cl₂ is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting dienophile is consumed (typically 2-4 hours).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired bicyclic adduct.
The Scaffold in Drug Discovery: A Legacy of Versatility
The true value of the 8-azabicyclo[3.2.1]octane scaffold lies in its proven track record as a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.
Caption: Versatility of the scaffold against diverse biological targets.
A. Tropane Alkaloids: Nature's Potent Prototypes
-
Anticholinergics (Atropine, Scopolamine): These compounds are esters of tropine or its epoxide (scopine) and act as competitive antagonists of muscarinic acetylcholine receptors.[3][11] Their ability to block parasympathetic nerve effects has led to their use in ophthalmology, as antispasmodics, and to prevent motion sickness. The stereochemistry of the tropic acid moiety is crucial; the S-(-)-isomer of hyoscyamine is 30-300 times more potent than the R-(+)-isomer.[3]
-
Stimulants (Cocaine): Cocaine is perhaps the most famous member of this family.[11] Its stimulant and reinforcing effects are primarily due to the inhibition of the dopamine transporter (DAT), though it also blocks serotonin (SERT) and norepinephrine (NET) transporters.[9][17] Extensive SAR studies have been conducted on cocaine analogs to separate its reinforcing effects from its potential as a therapeutic agent (e.g., local anesthetic) or to develop treatments for addiction.[18][19][20]
| Modification to Cocaine Structure | Effect on DAT Binding Affinity | Rationale / Insight |
| Removal of N-methyl group (Norcocaine) | Little change or slight decrease | Indicates the N-methyl group is not essential for DAT binding but may play a role in selectivity over NET/SERT.[9] |
| Change C-2β carbomethoxy to other esters | Generally tolerated, size dependent | The ester is important, but can be modified. This position is a key vector for analog development.[9] |
| Epimerization to C-2α (Pseudococaine) | Significant decrease | Demonstrates the critical importance of the β-configuration for optimal fit within the DAT binding pocket. |
| Phenyl ring substitution (e.g., 4'-fluoro) | Often maintained or increased | The phenyl ring is a key pharmacophoric element; substitution can modulate potency and selectivity. |
| Removal of C-3β benzoyloxy group | Drastic decrease | The 3β-benzoyloxy group is essential for high-affinity binding. |
B. Synthetic Analogs: Expanding the Therapeutic Frontier
-
Analgesics (Epibatidine): Isolated from the skin of an Ecuadorian poison frog, epibatidine is a potent analgesic that acts as a nicotinic acetylcholine receptor (nAChR) agonist.[21] Its potency is several hundred times that of morphine. However, its therapeutic window is extremely narrow, with toxic doses being very close to analgesic ones.[21] This has spurred the development of analogs like Tebanicline (ABT-594), which retain analgesic properties with a better safety profile by having lower affinity for muscle-type nAChRs.[21]
-
Antivirals (Maraviroc Analogs): The HIV-1 entry inhibitor Maraviroc features an 8-azabicyclo[3.2.1]octane core and functions as a CCR5 receptor antagonist.[22] This has validated the scaffold as a viable template for targeting chemokine receptors, and research into related diazabicyclo analogs continues to explore this space for antiviral drug development.[23][24]
-
Novel CNS Agents: The scaffold's utility continues to expand.
-
Parkinson's Disease: Analogs have been synthesized and shown to increase dopamine levels, demonstrating potential as anti-Parkinsonian agents.[25][26]
-
NAAA Inhibitors: Recently, pyrazole-fused 8-azabicyclo[3.2.1]octane sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory conditions.[27][28][29]
-
Vasopressin Antagonists: Propanamide derivatives have been discovered as high-affinity, selective antagonists of the vasopressin V1A receptor, with potential applications in treating affective disorders.[30]
-
Future Perspectives and Conclusion
The 8-azabicyclo[3.2.1]octane scaffold is a testament to the power of a conformationally constrained core in medicinal chemistry. Its journey from ancient folk medicine to modern, rationally designed drugs highlights its unparalleled structural and pharmacological versatility. The future of this scaffold remains bright, with several exciting avenues of exploration. Advances in enantioselective synthesis will continue to provide access to novel and complex analogs with greater efficiency and stereocontrol.[1][31] The integration of computational chemistry allows for the in silico design and prediction of the properties of new derivatives, accelerating the discovery process.[18] As our understanding of complex diseases deepens, the 8-azabicyclo[3.2.1]octane core will undoubtedly serve as a reliable and fruitful starting point for the development of the next generation of precision therapeutics.
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Lomenzo, S., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed. [Link]
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Romeo, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
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Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [Link]
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Romeo, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Fodor, G. & Nádor, K. (1953). The stereochemistry of the tropane alkaloids. Part I. The configuration of tropine and ψ-tropine. Journal of the Chemical Society (Resumed), RSC Publishing. [Link]
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Glaser, R., et al. (1988). Stereochemistry of the N-methyl group in salts of tropane alkaloids. The Journal of Organic Chemistry, ACS Publications. [Link]
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Napier, S., et al. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. PubMed. [Link]
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Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. PubMed Central. [Link]
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Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. ResearchGate. [Link]
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Verma, S. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. SciSpace. [Link]
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Conformational restriction as a tool for the design of ligands: Synthesis and in silico conformational analysis of novel [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. [Link]
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Romeo, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. [Link]
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Methodological & Application
Synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: A Detailed Protocol for a Key Synthetic Intermediate
Introduction
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry.[1][2][3][4] This bicyclic nitrogen-containing core is central to a wide array of pharmacologically active compounds, including atropine and cocaine.[1][5] For the development of novel therapeutics, precise chemical manipulation of the tropane ring system is often necessary. A critical starting material for these modifications is nortropinone, the N-demethylated analog of tropinone.[1] However, the reactivity of the secondary amine in nortropinone can lead to undesirable side reactions.
To circumvent this, the secondary amine is often protected. The introduction of a tert-butoxycarbonyl (Boc) group to yield 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (commonly known as N-Boc-nortropinone) is a key synthetic strategy.[1][6] The Boc group serves as an effective temporary shield for the amine's nucleophilicity and basicity, thereby enabling selective chemical transformations at other positions of the molecule.[1][6] This application note provides a detailed, field-proven protocol for the synthesis of N-Boc-nortropinone, a cornerstone intermediate for drug discovery and development.[6]
Synthetic Strategy: N-Protection of Nortropinone
The most direct and widely adopted method for the synthesis of this compound involves the reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O).[1] This approach is favored for its high efficiency and operational simplicity.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. Initially, the nortropinone hydrochloride salt is neutralized in situ using a non-nucleophilic base, typically a tertiary amine such as triethylamine (TEA).[1] This deprotonation step liberates the free secondary amine of nortropinone, which then acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected product, along with the evolution of carbon dioxide and the formation of tert-butanol as byproducts.
Experimental Protocol
This protocol details the synthesis of this compound from nortropinone hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Nortropinone hydrochloride | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| 1 M Hydrochloric acid (HCl) | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Saturated brine (NaCl solution) | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (3.0 eq) dropwise at room temperature. It is crucial to maintain the temperature below 30 °C during the addition. Stir the resulting mixture for 15-20 minutes to ensure the complete neutralization of the hydrochloride salt.[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.[1] An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM. The organic layer should be washed sequentially with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with saturated brine.[1]
-
Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄).[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization: The crude product is typically obtained as a colorless oil or an off-white solid.[1] If necessary, further purification can be achieved by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Data Summary
| Parameter | Value |
| Starting Material | Nortropinone hydrochloride |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | >90% |
| Product Appearance | Colorless oil or off-white solid |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The protocol described is a well-established and reproducible method. The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The workup procedure is designed to effectively remove unreacted reagents and byproducts. The purity of the final product can be readily assessed using standard analytical techniques such as NMR spectroscopy, which will show the characteristic signals for the Boc protecting group and the tropane scaffold.
Conclusion
The synthesis of this compound is a fundamental transformation in medicinal chemistry, providing a versatile intermediate for the development of novel therapeutics targeting a range of biological systems.[6][7] The Boc protecting group can be readily removed under acidic conditions, allowing for subsequent modifications at the nitrogen atom.[6][7] The protocol detailed herein is robust, high-yielding, and scalable, making it suitable for both academic research and industrial drug development settings.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Tropine Derivatives Using N-Boc-Nortropinone. Retrieved from [Link]
-
Ma, L., et al. (2018). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules, 23(11), 2841. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
-
Kolesińska, B., & Kamiński, Z. J. (2008). An approach for synthesis of tropinone analogue N-substituted with triazine ring. Acta Poloniae Pharmaceutica, 65(6), 749-751. Retrieved from [Link]
-
Colson, E., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2295. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Tropane Alkaloids from 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction: The Strategic Importance of the Tropane Scaffold and the Versatility of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Tropane alkaloids, a diverse family of over 200 naturally occurring compounds, are distinguished by their characteristic 8-azabicyclo[3.2.1]octane core.[1][2][3] This unique bicyclic structure is the foundation for a wide array of pharmacologically active molecules, ranging from the anticholinergic agents atropine and scopolamine to the stimulant cocaine.[2][4][5] The profound physiological effects of these compounds have cemented their importance in medicine and neuroscience research.[6][7][8]
The synthetic manipulation of the tropane scaffold to develop novel therapeutic agents often necessitates precise control over the reactivity of the bridgehead nitrogen.[7] this compound, also known as N-Boc-nortropinone, has emerged as a cornerstone intermediate in the synthesis of tropane derivatives.[9] The tert-butoxycarbonyl (Boc) protecting group effectively shields the nitrogen atom, preventing unwanted side reactions and enabling chemists to perform targeted modifications at other positions of the molecule with high selectivity and efficiency.[9] This guide provides a detailed, step-by-step protocol for the synthesis of key tropane alkaloids, starting from this versatile precursor.
Synthetic Workflow Overview
The synthetic pathway from this compound to various tropane alkaloids can be conceptually divided into several key stages. This modular approach allows for the divergent synthesis of a wide range of derivatives.
Caption: A generalized workflow for the synthesis of tropane alkaloids.
Part 1: Stereoselective Reduction of the Ketone
The critical first step in the elaboration of the this compound core is the stereoselective reduction of the C-2 ketone to the corresponding alcohol. This step establishes the crucial stereochemistry at the C-3 position, leading to either the tropine (3α-tropanol) or pseudotropine (3β-tropanol) configuration.[2][10] The choice of reducing agent is paramount in dictating the stereochemical outcome.[11]
Protocol 1A: Synthesis of N-Boc-pseudotropine (Axial Alcohol)
The formation of the axial alcohol (pseudotropine configuration) is typically achieved through equatorial attack of a hydride reagent.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-pseudotropine.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| This compound | 1.0 | 225.29 | 2.25 g |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.57 g |
| Methanol (Anhydrous) | - | 32.04 | 50 mL |
Protocol 1B: Synthesis of N-Boc-tropine (Equatorial Alcohol)
The synthesis of the equatorial alcohol (tropine configuration) requires a bulkier reducing agent that favors axial attack.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cooled solution.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield N-Boc-tropine.
| Reagent | Molar Eq. | Concentration | Amount (for 10 mmol scale) |
| This compound | 1.0 | - | 2.25 g |
| L-Selectride® | 1.2 | 1.0 M in THF | 12 mL |
| Tetrahydrofuran (THF, Anhydrous) | - | - | 50 mL |
Part 2: Esterification of the Hydroxyl Group
With the stereochemistry at C-3 established, the next step involves the esterification of the hydroxyl group. This is a key transformation for introducing the diverse side chains found in many biologically active tropane alkaloids.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Cocaine and Related Tropane Alkaloids - Edward Leete [grantome.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Pseudotropine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel Mu Opioid Antagonists Utilizing 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction: The Evolving Landscape of Opioid Antagonist Synthesis
The opioid crisis has underscored the urgent need for novel therapeutic agents, including potent and selective mu (µ) opioid receptor antagonists. These molecules are critical for treating opioid overdose, managing opioid-induced side effects like constipation, and potentially for the treatment of substance use disorders. While classic antagonists like naloxone and naltrexone are invaluable, the field is actively exploring new chemical scaffolds to develop next-generation antagonists with improved pharmacokinetic and pharmacodynamic profiles.
One such promising scaffold is the 8-azabicyclo[3.2.1]octane core. This rigid bicyclic system provides a well-defined three-dimensional structure for presenting pharmacophoric elements to the opioid receptor, potentially leading to enhanced affinity and selectivity. This document provides a detailed guide on the application of a key starting material, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, in the synthesis of a novel class of mu opioid antagonists, drawing upon established synthetic principles and methodologies outlined in recent patent literature.[1][2][3]
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the bicyclic system offers the advantage of stability under various reaction conditions while allowing for facile deprotection at a later synthetic stage. The ketone functionality at the 2-position serves as a versatile handle for introducing further chemical diversity.
Synthetic Strategy Overview: From Bicyclic Ketone to Potent Antagonist
The general synthetic approach involves a multi-step sequence commencing with the functionalization of the ketone in this compound, followed by the introduction of a substituted aryl moiety, and culminating in the deprotection and derivatization of the bicyclic nitrogen to install the final antagonist pharmacophore. The following sections will detail the experimental protocols for each key transformation.
Start [label="this compound"]; Intermediate1 [label="Aryl Grignard Adduct"]; Intermediate2 [label="Dehydrated Alkene"]; Intermediate3 [label="Hydrogenated Aryl-Substituted Bicyclooctane"]; Intermediate4 [label="Boc-Deprotected Intermediate"]; FinalProduct [label="Final Mu Opioid Antagonist"];
Start -> Intermediate1 [label="Aryl Grignard Reaction"]; Intermediate1 -> Intermediate2 [label="Acid-Catalyzed Dehydration"]; Intermediate2 -> Intermediate3 [label="Stereoselective Hydrogenation"]; Intermediate3 -> Intermediate4 [label="Boc Deprotection"]; Intermediate4 -> FinalProduct [label="N-Alkylation/Acylation"]; }
Caption: General synthetic workflow for mu opioid antagonists.Part 1: Synthesis of the Aryl-Substituted 8-Azabicyclo[3.2.1]octane Core
This part of the synthesis focuses on the construction of the key 3-aryl-8-azabicyclo[3.2.1]octane intermediate. The choice of the aryl Grignard reagent is critical as the substitution pattern on the aromatic ring significantly influences the pharmacological activity of the final compound.
Protocol 1.1: Grignard Reaction with 3-Methoxyphenylmagnesium Bromide
Rationale: The Grignard reaction is a classic and efficient method for forming carbon-carbon bonds by adding an organometallic species to a carbonyl group. The selection of 3-methoxyphenylmagnesium bromide is illustrative and based on the frequent appearance of 3-hydroxyphenyl moieties in opioid ligands, which can be unmasked from the methoxy group in a later step. The use of cerium(III) chloride is known to suppress enolization and other side reactions, leading to cleaner addition to the ketone.[2]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 225.28 | 10.0 | 2.25 g |
| Anhydrous Cerium(III) Chloride | 246.47 | 12.0 | 2.96 g |
| 3-Methoxyphenylmagnesium Bromide (1.0 M in THF) | - | 12.0 | 12.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated Aqueous Ammonium Chloride | - | - | 50 mL |
| Ethyl Acetate | - | - | 100 mL |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous cerium(III) chloride and anhydrous THF (20 mL). Stir the suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the 3-methoxyphenylmagnesium bromide solution dropwise to the cerium(III) chloride suspension over 15 minutes. Stir the resulting mixture for 1 hour at 0 °C.
-
In a separate flask, dissolve this compound in anhydrous THF (30 mL).
-
Add the solution of the bicyclic ketone dropwise to the prepared organocerium reagent at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 1.2: Acid-Catalyzed Dehydration and Hydrogenation
Rationale: The tertiary alcohol formed in the previous step is prone to elimination under acidic conditions to form a more stable alkene. This alkene is then stereoselectively hydrogenated to establish the desired endo configuration of the aryl substituent, which is often crucial for antagonist activity.[4] The hydrogenation also serves to remove the benzyl protecting group if one were used in place of Boc.[2]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Crude Tertiary Alcohol from Protocol 1.1 | - | ~10.0 | - |
| 6 M Hydrochloric Acid | - | - | 20 mL |
| Palladium on Carbon (10 wt. %) | - | - | 250 mg |
| Methanol | - | - | 100 mL |
| Hydrogen Gas | - | - | 1 atm (balloon) |
| Sodium Bicarbonate (saturated aqueous solution) | - | - | 50 mL |
| Dichloromethane | - | - | 100 mL |
Procedure:
-
Dissolve the crude tertiary alcohol in 6 M hydrochloric acid.
-
Heat the mixture to 80 °C for 2 hours to effect dehydration. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkene intermediate.
-
Dissolve the crude alkene in methanol (100 mL) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 16-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane with a Boc protecting group.
Part 2: Deprotection and N-Functionalization
With the core scaffold constructed, the next steps involve removing the Boc protecting group to free the secondary amine and then introducing the desired N-substituent, which is a key determinant of antagonist activity.
Protocol 2.1: Boc Deprotection
Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Crude Boc-protected intermediate | - | ~10.0 | - |
| Dichloromethane (DCM) | - | - | 50 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 10 mL |
| Saturated Aqueous Sodium Bicarbonate | - | - | 100 mL |
Procedure:
-
Dissolve the crude Boc-protected intermediate in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 mL) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and carefully basify with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude secondary amine.
Protocol 2.2: N-Alkylation with Cyclopropylmethyl Bromide
Rationale: The N-cyclopropylmethyl substituent is a classic pharmacophore for opioid antagonists (e.g., naltrexone). This alkylation is a standard nucleophilic substitution reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Crude Secondary Amine | - | ~10.0 | - |
| Cyclopropylmethyl Bromide | 135.00 | 12.0 | 1.62 g |
| Potassium Carbonate | 138.21 | 20.0 | 2.76 g |
| Acetonitrile | - | - | 50 mL |
Procedure:
-
To a solution of the crude secondary amine in acetonitrile (50 mL), add potassium carbonate and cyclopropylmethyl bromide.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-cyclopropylmethyl-3-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane.
Part 3: Final Demethylation to Yield the Mu Opioid Antagonist
The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group, a common feature of potent opioid receptor ligands.
StartingMaterial [label="N-Cyclopropylmethyl-3-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane"]; Product [label="Final Antagonist\n(3-Hydroxyphenyl derivative)"];
StartingMaterial -> Product [label="BBr3 or HBr"]; }
Caption: O-Demethylation to the final antagonist.Protocol 3.1: O-Demethylation with Boron Tribromide
Rationale: Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a dibromoborane intermediate which is subsequently hydrolyzed.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| N-functionalized intermediate | - | 5.0 | - |
| Boron Tribromide (1.0 M in DCM) | 250.52 | 15.0 | 15.0 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
| Methanol | - | - | 20 mL |
Procedure:
-
Dissolve the N-functionalized intermediate in anhydrous dichloromethane (50 mL) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the boron tribromide solution dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow, careful addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in methanol and concentrate again to remove borate esters.
-
Purify the final compound by preparative HPLC or crystallization to yield the desired mu opioid antagonist.
Conclusion and Future Directions
The protocols outlined above provide a comprehensive framework for the synthesis of novel mu opioid antagonists based on the 8-azabicyclo[3.2.1]octane scaffold, starting from the readily available this compound. The modular nature of this synthetic route allows for extensive structure-activity relationship (SAR) studies by varying the aryl Grignard reagent and the N-alkylating/acylating agent. Future work could explore alternative methods for stereocontrol during the reduction step and the introduction of different functional groups on the aryl ring to fine-tune the pharmacological profile of these promising antagonist candidates.
References
- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. PubMed Central. [Link]
-
Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). PubMed. [Link]
-
Synthesis of 7β-hydroxy-8-ketone opioid derivatives with antagonist activity at mu - and delta-opioid receptors. PubMed. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression. PubMed Central. [Link]
- WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
- WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Publikationsserver der Universität Regensburg. [Link]
-
process for preparing an intermediate to mu opioid receptor antagonists. Justia Patents. [Link]
- TW200800981A - 8-azabicyclo[3.2.1]octane compounds as MU opioid receptor antagonists.
-
stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. SciSpace. [Link]
-
Total synthesis and biological activity of “carbamorphine”: O-to-CH2 replacement in the E-ring of the morphine core structure. PubMed Central. [Link]
-
Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. ResearchGate. [Link]
-
Exploration of bivalent ligands targeting putative mu opioid receptor and chemokine receptor CCR5 dimerization. CORE. [Link]
-
Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton having a 7-amide side chain and their pharmacologies. OUCI. [Link]
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- 3. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Application Notes & Protocols: Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2][3] This rigid bicyclic system serves as the core framework for a wide range of biologically active tropane alkaloids, including well-known compounds like cocaine and atropine.[4][5] Molecules incorporating this scaffold have shown significant therapeutic potential, particularly in targeting the central nervous system for the treatment of neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia.[1]
The therapeutic efficacy of these compounds is often dictated by their precise three-dimensional arrangement. Consequently, the development of synthetic methods that provide enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives is of paramount importance. While classical approaches often relied on chiral pool synthesis or resolution of racemic mixtures, modern organic synthesis has focused on catalytic asymmetric methods that construct the chiral scaffold from achiral precursors.[1][2][6] These strategies offer greater efficiency and flexibility, enabling access to a diverse array of novel and stereochemically defined tropane analogs for drug discovery programs.
This guide provides an in-depth overview of a powerful organocatalytic approach for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core, focusing on the underlying principles, a detailed experimental protocol, and practical insights for successful implementation.
Strategic Overview: Asymmetric Cycloadditions
Among the various strategies to construct the tropane skeleton, asymmetric cycloaddition reactions have emerged as particularly powerful.[4] These methods, including [3+2], [4+3], and [5+2] cycloadditions, allow for the rapid assembly of the bicyclic core with excellent control over stereochemistry.
-
[4+3] Cycloadditions: Rhodium-catalyzed [4+3] cycloadditions between vinyldiazoacetates and N-Boc protected pyrroles have been successfully employed to generate functionalized tropanes.[4][7] This method proceeds through a tandem cyclopropanation/Cope rearrangement sequence.
-
[3+2] Cycloadditions: Asymmetric 1,3-dipolar cycloadditions are a highly effective route.[8][9] These reactions can involve the use of cyclic azomethine ylides with dipolarophiles, often employing a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid to achieve high diastereo- and enantioselectivity.[8][9]
-
Organocatalytic [5+2] Cycloadditions: A highly innovative approach involves the organocatalytic asymmetric [5+2] cycloaddition of 3-oxidopyridinium betaines.[10] This strategy utilizes dienamine activation of α,β-unsaturated aldehydes, enabling the reaction to proceed with excellent control of peri-, regio-, diastereo-, and enantioselectivity.[10]
This application note will focus on the organocatalytic [5+2] cycloaddition, a cutting-edge methodology that offers a streamlined and highly selective route to the tropane scaffold.
Featured Application: Organocatalyzed Enantioselective [5+2] Cycloaddition
This section details the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core via the cycloaddition of in-situ generated 3-oxidopyridinium betaines with dienamines derived from α,β-unsaturated aldehydes. This transformation is catalyzed by a chiral secondary amine, a well-established strategy in asymmetric organocatalysis.
Causality and Mechanistic Rationale
The success of this protocol hinges on the dual-activation strategy. A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reversibly condenses with an α,β-unsaturated aldehyde to form a chiral dienamine intermediate. This dienamine acts as the electron-rich 2π component in the cycloaddition. Simultaneously, a pyridinium salt is deprotected in situ to generate a 3-oxidopyridinium betaine, which serves as the 5π component (formally a 4π+2π system). The catalyst's chiral environment orchestrates the facial selectivity of the cycloaddition, leading to the formation of the bicyclic product with high enantiomeric excess (ee).
Below is a diagram illustrating the catalytic cycle and the key bond-forming event.
Caption: Organocatalytic cycle for the enantioselective [5+2] cycloaddition.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the organocatalytic synthesis of tropane scaffolds.[10]
Materials and Reagents
-
Catalyst: (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.5 M in Toluene)
-
Aldehyde: Cinnamaldehyde (freshly distilled)
-
Pyridinium Precursor: N-Phenoxycarbonyl-3-hydroxypyridinium chloride
-
Base: N,N-Diisopropylethylamine (DIPEA, freshly distilled)
-
Solvent: Dichloromethane (DCM, anhydrous)
-
Standard Reagents: Saturated aq. NH4Cl, saturated aq. NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography.
Instrumentation
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for transfer of anhydrous reagents
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-phenoxycarbonyl-3-hydroxypyridinium chloride (0.25 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
-
Solvent and Reagent Addition: Add anhydrous DCM (5.0 mL) via syringe. Cool the flask to -20 °C in a cryocool bath.
-
Add cinnamaldehyde (0.375 mmol, 1.5 equiv) via syringe.
-
Add the chiral amine catalyst solution (0.05 mmol, 20 mol%).
-
Initiation: Stir the mixture for 10 minutes, then add DIPEA (0.275 mmol, 1.1 equiv) dropwise via syringe. The solution should turn a deep color, indicating the formation of the 3-oxidopyridinium betaine.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 12-24 hours).
-
Quenching: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution directly to the cold flask.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO3 (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the desired 8-azabicyclo[3.2.1]octane derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Substrate Scope
The organocatalytic [5+2] cycloaddition demonstrates a broad substrate scope, tolerating various substituents on both the aldehyde and the pyridinium precursor. The following table summarizes representative results.
| Entry | Aldehyde (R group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | >20:1 | 98 |
| 2 | 4-Nitrophenyl | 99 | >20:1 | 99 |
| 3 | 4-Methoxyphenyl | 92 | >20:1 | 97 |
| 4 | 2-Thienyl | 85 | 19:1 | 96 |
| 5 | n-Propyl | 78 | 15:1 | 94 |
Data are representative and compiled based on typical outcomes for this reaction class.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Cause: Presence of water or protic impurities.
-
Solution: Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous. The formation of the dienamine is reversible and sensitive to moisture.
-
-
Low Yield:
-
Cause: Inefficient generation of the 3-oxidopyridinium betaine or catalyst degradation.
-
Solution: Use freshly distilled DIPEA. Ensure the reaction temperature is maintained, as the betaine can be unstable at higher temperatures.
-
-
Inconsistent Results:
-
Cause: Impurities in the starting aldehyde.
-
Solution: Purify the α,β-unsaturated aldehyde by distillation or chromatography immediately before use to remove any oxidized or polymerized byproducts.
-
Conclusion
The enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives remains a vital area of research, driven by the therapeutic importance of tropane alkaloids. Catalytic asymmetric methods, particularly organocatalyzed cycloadditions, provide a powerful and flexible platform for accessing these complex scaffolds with high levels of stereocontrol. The detailed protocol for the [5+2] cycloaddition serves as a practical guide for researchers to construct novel, enantioenriched tropane analogs for application in medicinal chemistry and drug development.
References
-
G. A. O'Doherty, "Asymmetric Synthesis of the Tropane Alkaloid (+)-Pseudococaine via Ring-Closing Iodoamination," Organic Letters, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol3020607][11][12]
-
H. Suga et al., "Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system," Chemical Communications, 2019. [URL: https://doi.org/10.1039/c8cc09224a][8][9]
-
P. M. Franklin and A. B. Charette, "Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals," PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637813/][4]
-
S. Rodriguez et al., "Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids," ADDI. [URL: https://addi.ehu.es/handle/10810/50921][1]
-
S. Rodriguez et al., "Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids," Organic & Biomolecular Chemistry, RSC Publishing, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00523a][2][13]
-
A. J. Frontier, "Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation," ACS Catalysis, 2022. [URL: https://pubs.acs.org/doi/10.1021/acscatal.2c02111][14]
-
A. D. D. C. D. Al., "Concise Catalytic Asymmetric Total Synthesis of Biologically Active Tropane Alkaloids," Request PDF, ResearchGate, 2025. [URL: https://www.researchgate.net/publication/343468571_Concise_Catalytic_Asymmetric_Total_Synthesis_of_Biologically_Active_Tropane_Alkaloids][5]
-
K. A. Jørgensen et al., "Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines," PubMed, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/37323048/][10]
-
H. M. L. Davies et al., "Enantioselective Synthesis of Functionalized Tropanes by Rhodium(II) Carboxylate-Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Pyrroles," The Journal of Organic Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00096a044][7]
-
"Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives," Request PDF, ResearchGate, 2025. [URL: https://www.researchgate.net/publication/343160875_Synthetic_Approaches_to_Enantiomerically_Pure_8-Azabicyclo321octane_Derivatives][3]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 9. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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Application Notes & Protocols: The 8-Azabicyclo[3.2.1]octane Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to Leveraging 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Derivatives for Novel Therapeutics
The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure presents substituents in a well-defined three-dimensional orientation, making it an ideal template for designing potent and selective ligands for various biological targets, particularly within the central nervous system.[1] Compounds built on this scaffold have led to invaluable pharmacological tools and therapeutic agents, most notably for their interaction with monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1]
This guide provides a comprehensive overview of the synthesis and application of a key intermediate, a derivative of this compound, for the design of novel drug candidates. We will begin with the foundational synthesis of the core structure, proceed through essential protective group manipulations, detail key derivatization reactions, and conclude with protocols for biological evaluation. The causality behind experimental choices is emphasized to provide a deeper understanding beyond simple step-by-step instructions.
Part 1: Synthesis of the Core Scaffold: (±)-2-Carbomethoxytropinone (rac-2-CMT)
While the direct synthesis of 2-oxo-8-azabicyclo[3.2.1]octane is less common, the most versatile and well-documented entry point for functionalizing the C-2 position is through (±)-2-carbomethoxytropinone (rac-2-CMT). This β-keto ester is readily prepared via a modification of the classic Robinson tropinone synthesis.[2] The presence of the carbomethoxy group at C-2 provides a crucial handle for further modifications or can be removed in later steps if desired.
Protocol 1: Synthesis of (±)-2-Carbomethoxytropinone
This protocol synthesizes rac-2-CMT from succinaldehyde, methylamine, and monomethyl acetonedicarboxylate.[2]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
0.2 N Sulfuric acid
-
Acetonedicarboxylic acid anhydride
-
Anhydrous Methanol
-
Methylamine hydrochloride
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Citric acid
-
Chloroform
-
Sodium sulfate (anhydrous)
Step-by-Step Procedure:
-
Preparation of Succinaldehyde Solution:
-
In a flask equipped with a magnetic stirrer, add 2,5-dimethoxytetrahydrofuran to 0.2 N sulfuric acid with vigorous stirring.
-
Continue stirring at ambient temperature for 3-4 hours to ensure complete hydrolysis to succinaldehyde. This solution is used directly in the next step.
-
-
Preparation of Monomethyl Acetonedicarboxylate:
-
In a separate flask, cool anhydrous methanol to 5-10 °C.
-
With vigorous stirring, add acetonedicarboxylic acid anhydride in portions.
-
Allow the resulting solution to warm to ambient temperature and stir for 1-1.5 hours to complete the formation of the monomethyl ester.
-
-
One-Pot Cyclization (Robinson-Schöpf type reaction):
-
Prepare a buffered aqueous solution containing methylamine hydrochloride, disodium hydrogen phosphate, and citric acid. Adjust the pH to approximately 5.0.
-
To this buffered solution, add the freshly prepared succinaldehyde solution and the monomethyl acetonedicarboxylate solution.
-
Stir the reaction mixture slowly at ambient temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, basify the reaction mixture to pH 8-9 with a suitable base (e.g., potassium carbonate).
-
Extract the aqueous mixture exhaustively with chloroform (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude rac-2-CMT, which can be purified by column chromatography or crystallization.
-
Part 2: N-Demethylation and Boc Protection
To enable diverse derivatization at the nitrogen, the N-methyl group of rac-2-CMT must be removed and replaced with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3]
Protocol 2: N-Demethylation of rac-2-CMT
-
To a solution of rac-2-CMT in a suitable solvent (e.g., dichloroethane), add 1-chloroethyl chloroformate at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Add methanol to the residue and heat to reflux for 1 hour to decompose the intermediate carbamate.
-
Concentrate the solution to yield the hydrochloride salt of the nortropane derivative.
Protocol 3: Boc-Protection of the Secondary Amine
This protocol is a standard and highly efficient method for protecting the nortropane nitrogen.[3]
Materials:
-
Nortropane derivative hydrochloride (from Protocol 2)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: Suspend the nortropane hydrochloride salt (1.0 eq) in DCM.
-
Neutralization: Add triethylamine (2.2 eq) dropwise at room temperature and stir for 15-20 minutes to liberate the free secondary amine.
-
Boc Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC.[3]
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: The resulting crude product, tert-butyl 2-carbomethoxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, can be purified by flash column chromatography on silica gel.
Part 3: Derivatization Strategies for Library Synthesis
The Boc-protected 2-CMT derivative is a versatile intermediate. The ketone at C-3 can be functionalized, and the Boc group can be removed to allow for N-substitution.
Protocol 4: C-3 Functionalization via Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes, introducing an exocyclic double bond at the C-3 position.[4][5]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Boc-protected 2-CMT derivative (from Protocol 3)
Step-by-Step Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the bright yellow ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the Boc-protected 2-CMT derivative (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Protocol 5: N-Substitution via Reductive Amination
This workflow involves deprotection of the Boc group followed by N-alkylation with an aldehyde or ketone.
Step 1: Boc Deprotection
-
Dissolve the Boc-protected tropane derivative in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.
-
The deprotected hydrochloride salt will typically precipitate and can be collected by filtration.
Step 2: Reductive Amination
-
Suspend the resulting hydrochloride salt (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Add triethylamine (1.2 eq) to neutralize the salt, followed by the desired aldehyde (1.1 eq).
-
Stir for 30 minutes, then add a mild reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise.[6]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench with saturated aqueous sodium bicarbonate, extract with dichloromethane, dry, and concentrate.
-
Purify the N-substituted product by column chromatography.
Part 4: Biological Evaluation
A primary application for this scaffold is the development of ligands for monoamine transporters. A standard method for evaluating the potency of new compounds is the in vitro radioligand binding assay.
Protocol 6: Radioligand Binding Assay for DAT, SERT, and NET
This protocol measures the ability of a test compound to displace a known high-affinity radioligand from its transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM Cocaine for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Test compounds at various concentrations.
-
96-well plates, filter mats (GF/B or GF/C), cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions (typically from 0.1 nM to 10 µM), and the appropriate radioligand at a concentration near its Kd value.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific inhibitor).
-
Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound | N-Substituent | C-3 Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| A-1 | -CH₃ | =O | 15.2 | 1850 | 450 | 121.7 | 29.6 |
| A-2 | -CH₂-cPr | =O | 4.0 | 4240 | 1200 | 1060 | 300 |
| B-1 | -CH₃ | =CH₂ | 25.8 | 2500 | 600 | 96.9 | 23.3 |
| B-2 | -CH₂-cPr | =CH₂ | 8.1 | 6500 | 1800 | 802.5 | 222.2 |
Table 1: Example binding affinity data for hypothetical compounds derived from the 8-azabicyclo[3.2.1]octane scaffold. Lower Ki values indicate higher binding affinity.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes in drug design and discovery.
Caption: General synthetic workflow for novel drug candidates.
Caption: Simplified dopamine signaling pathway at the synapse.
References
- 1. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. EP1118674B1 - Process for producing optically active tropinone monocarboxylic acid derivative - Google Patents [patents.google.com]
- 5. (PDF) A Facile Synthesis of a Polyhydroxylated [research.amanote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Coupling Reactions Involving 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal building block for crafting molecules that interact with specific biological targets with high affinity and selectivity. Derivatives of this scaffold are integral to numerous biologically active compounds, including treatments for neurological and psychiatric disorders. The 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, in particular, serves as a versatile intermediate where the Boc protecting group facilitates selective transformations and the ketone functionality provides a handle for a variety of coupling reactions to introduce molecular diversity.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] In the context of this compound, this reaction is instrumental for introducing aryl or heteroaryl substituents at the C3 position, typically by first converting the ketone into a more reactive enol triflate.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-halide or carbon-triflate bond of the electrophile (the enol triflate of our scaffold), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-Aryl-8-Boc-8-azabicyclo[3.2.1]oct-2-enes
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of a vinyl boronate derived from the closely related N-Boc-nortropinone.[4]
Step 1: Preparation of the Enol Triflate
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of KHMDS (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enol triflate.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of the enol triflate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of DMF and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-aryl-8-Boc-8-azabicyclo[3.2.1]oct-2-ene.
| Parameter | Condition | Rationale |
| Base (Triflate Formation) | KHMDS | A strong, non-nucleophilic base is required to quantitatively form the kinetic enolate. |
| Trifylating Agent | N-phenyl-bis(trifluoromethanesulfonimide) | A reliable and efficient source of the triflyl group. |
| Catalyst | Pd(PPh₃)₄ | A robust and commonly used Pd(0) catalyst for Suzuki couplings. |
| Base (Coupling) | K₂CO₃ | A moderately strong base sufficient to facilitate the transmetalation step. |
| Solvent System | DMF/Water | A polar aprotic solvent system that aids in the solubility of the reagents and the base. |
| Temperature | 80 °C | Provides sufficient thermal energy to drive the catalytic cycle to completion. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides or triflates.[5][6] This reaction is particularly valuable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Mechanistic Insights
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, but the subsequent steps involve the amine coupling partner.[5]
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide or triflate to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Sources
- 1. addi.ehu.es [addi.ehu.es]
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- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group in 8-azabicyclo[3.2.1]octane Systems
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules featuring the 8-azabicyclo[3.2.1]octane scaffold.
Introduction
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry.[1][2][3] This rigid bicyclic structure is the core of numerous tropane alkaloids, a class of natural products and their synthetic analogs that exhibit a wide range of significant biological activities.[1][2][3][4][5] Consequently, the stereoselective synthesis of substituted 8-azabicyclo[3.2.1]octane derivatives is a focal point in the development of new therapeutic agents.[1][2][6]
In the multi-step synthesis of these complex molecules, the protection of the secondary amine at the 8-position is often a critical strategic step. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose.[7][8] Its popularity stems from its stability under a broad range of non-acidic reaction conditions, including basic and nucleophilic environments, and its typically straightforward removal under acidic conditions.[7][9][10]
This application note provides a detailed guide to the deprotection of the Boc group in 8-azabicyclo[3.2.1]octane systems. We will delve into the mechanistic underpinnings of this transformation, provide experimentally validated protocols, and offer insights into troubleshooting common challenges. The aim is to equip researchers with the knowledge to select and execute the optimal deprotection strategy for their specific substrate and synthetic goals.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[11] The generally accepted mechanism proceeds through three key steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][11][12] This step increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][11][12]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][12][13] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[7][12]
It is crucial to perform this reaction in an open or well-ventilated system to allow for the safe escape of the generated carbon dioxide and isobutylene gas, which can form from the deprotonation of the tert-butyl cation.[12][14]
Sources
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Functionalization of the Ketone Group in 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: A Guide for Synthetic Strategy and Protocol Development
Introduction: The Versatile 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Molecules incorporating this rigid bicyclic system, such as cocaine and atropine, exhibit significant interactions with the central nervous system, particularly as monoamine reuptake inhibitors.[3][4] The strategic functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutics with tailored pharmacological profiles.
This guide focuses on the chemical manipulation of the ketone moiety in 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a key intermediate in the synthesis of diverse tropane analogues. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the C-2 position without interference from the basic nitrogen. We will explore key transformations of the ketone, including stereoselective reduction, reductive amination, and olefination, providing detailed protocols and elucidating the chemical principles that underpin these synthetic strategies.
I. Stereoselective Reduction of the Ketone: Accessing Chiral Alcohols
The reduction of the C-2 ketone to a hydroxyl group introduces a new stereocenter, leading to the formation of either the endo or exo alcohol. The stereochemical outcome of this reduction is critical as the orientation of the hydroxyl group significantly influences the biological activity of the final compound. The choice of reducing agent is therefore a crucial experimental parameter.
Causality of Stereoselection: Steric Hindrance and Reagent Approach
The stereoselectivity of the reduction is primarily governed by the steric environment around the carbonyl group. The bicyclic structure of the tropane core presents two distinct faces for hydride attack: the less hindered exo face and the more hindered endo face, which is shielded by the ethylene bridge.
-
Small Hydride Reagents (e.g., Sodium Borohydride): These reagents can approach from either face, often resulting in a mixture of diastereomers, with a potential preference for attack from the less hindered exo face to yield the endo alcohol.
-
Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents like L-Selectride (lithium tri-sec-butylborohydride) are highly sensitive to steric hindrance.[5] They will preferentially attack from the less hindered exo face, leading to the formation of the endo alcohol with high diastereoselectivity.[6] The three bulky sec-butyl groups effectively block the approach to the more hindered face of the ketone.[7]
Experimental Protocol: Stereoselective Reduction with L-Selectride®
This protocol describes the highly stereoselective reduction of this compound to the corresponding endo-alcohol using L-Selectride®.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane.
Data Summary Table:
| Reaction | Reagent | Key Parameters | Predominant Product | Diastereomeric Excess (d.e.) |
| Ketone Reduction | L-Selectride® | -78 °C, Anhydrous THF | endo-alcohol | >95% |
Workflow Diagram:
Caption: Stereoselective reduction workflow.
II. Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for the formation of C-N bonds, directly converting a ketone into an amine in a one-pot reaction. This transformation proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
The Role of Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive amination reactions due to its mildness and selectivity.[8][9] Unlike stronger reducing agents, NaBH(OAc)₃ does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion.[10][11] This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent are all present in the same reaction vessel. The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion.[12]
Experimental Protocol: One-Pot Reductive Amination
This protocol details the synthesis of a 2-amino-8-azabicyclo[3.2.1]octane derivative via reductive amination.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amine (1.2 eq) in anhydrous DCM or DCE (approximately 0.1 M).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-8-azabicyclo[3.2.1]octane derivative.
Data Summary Table:
| Reaction | Reagents | Key Parameters | Product Type |
| Reductive Amination | Amine, NaBH(OAc)₃, Acetic Acid | Room temp, Anhydrous DCM/DCE | 2-Amino derivative |
Mechanism Diagram:
Caption: Reductive amination mechanism.
III. Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for the construction of carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide (Wittig reagent).[13][14] This reaction is particularly useful for introducing an exocyclic methylene group or other substituted alkylidene moieties at the C-2 position of the tropane scaffold.
Considerations for Bicyclic Ketones
While the Wittig reaction is broadly applicable, its success with sterically hindered ketones, such as this compound, can be challenging.[15][16] The bulky nature of the bicyclic system can impede the approach of the Wittig reagent to the carbonyl carbon. The reactivity of the ylide also plays a crucial role; non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) are generally more reactive and are often required for successful olefination of hindered ketones.[17]
Experimental Protocol: Methylenation via Wittig Reaction
This protocol outlines the formation of 8-Boc-2-methylene-8-azabicyclo[3.2.1]octane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.5 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C (or -78 °C for n-BuLi).
-
Slowly add a strong base such as n-BuLi (1.4 eq) or KOtBu (1.5 eq) to the suspension. The formation of the ylide is indicated by a color change (typically to orange or yellow).
-
Stir the mixture at the same temperature for 1-2 hours.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.
-
Slowly add the ketone solution to the pre-formed ylide solution at 0 °C (or -78 °C).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely.
-
Data Summary Table:
| Reaction | Reagents | Key Parameters | Product Type |
| Wittig Olefination | Methyltriphenylphosphonium bromide, n-BuLi/KOtBu | Anhydrous THF, 0 °C to RT | 2-Methylene derivative |
Reaction Pathway Diagram:
Caption: Wittig reaction pathway.
IV. Grignard Reaction: Formation of Tertiary Alcohols
The addition of organometallic reagents, such as Grignard reagents, to the ketone provides a route to tertiary alcohols, introducing a new carbon-carbon bond and a hydroxyl group simultaneously. The stereochemical outcome of this addition is also influenced by steric factors, with the nucleophile generally approaching from the less hindered exo face.
Experimental Protocol: Grignard Addition
This protocol describes the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Grignard reagent of choice (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.5-2.0 eq) dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the tertiary alcohol.
Data Summary Table:
| Reaction | Reagent | Key Parameters | Product Type |
| Grignard Addition | R-MgX | Anhydrous Ether/THF, 0 °C to RT | 2-Alkyl/Aryl-2-hydroxy derivative |
Conclusion
The functionalization of the ketone group in this compound offers a rich platform for the synthesis of a diverse array of tropane analogues. The choice of reaction and specific conditions allows for precise control over the introduction of new functional groups and stereocenters, which is essential for the exploration of structure-activity relationships in drug discovery programs. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute synthetic strategies targeting novel and potent therapeutic agents based on the versatile 8-azabicyclo[3.2.1]octane scaffold.
References
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
-
Organic Chemistry Tutor. (2021, September 27). L-Selectride Reduction Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, November 28). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chem-Station. (2017, May 22). L/N/K-Selectride. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Wigfield, D. C., & Feiner, S. (1978). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. Canadian Journal of Chemistry, 56(6), 789-792. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia contributors. (2023, April 12). Sodium triacetoxyborohydride. In Wikipedia, The Free Encyclopedia. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
BYJU'S. (n.d.). Wittig Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. [Link]
-
Arkat USA, Inc. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. [Link]
-
Chemistry Notes. (2022, January 30). Wittig Reaction Mechanism and Applications. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Vicario, J. L., & Badía, D. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Asymmetric Dearomatization Reactions, 1-28. [Link]
-
Singh, S. (2000). Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925–1024. [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)
-
ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]
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- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
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Application Note: Stereoselective Reduction of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2][3][4] The stereochemical orientation of substituents on this bicyclic ring system is crucial for its pharmacological activity. Specifically, the reduction of the ketone at the C-2 position of N-Boc-nortropinone (8-Boc-2-oxo-8-azabicyclo[3.2.1]octane) yields diastereomeric alcohols, the endo and exo isomers, which are valuable intermediates in the synthesis of various therapeutic agents. This application note provides a detailed experimental protocol for the stereoselective reduction of this compound using common hydride reducing agents, focusing on sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction, affording predominantly either the endo or exo alcohol. Understanding the principles behind this selectivity is paramount for researchers in medicinal chemistry and drug development.
Principle and Mechanism
The reduction of ketones to alcohols by metal hydrides like NaBH₄ and LiAlH₄ proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[5][6][7] The resulting alkoxide intermediate is then protonated during the workup step to yield the alcohol.[6][7]
The stereochemical outcome of the reduction of cyclic ketones, such as this compound, is governed by the direction of the hydride attack on the carbonyl group. This is influenced by steric hindrance. Attack from the less hindered face of the molecule is generally favored. In the case of the 8-azabicyclo[3.2.1]octane ring system, the ethano bridge sterically encumbers the exo face, leading to preferential attack of the hydride from the endo face. This results in the formation of the exo-alcohol as the major product. Conversely, bulkier reducing agents may favor attack from the more open endo face, leading to the endo-alcohol.
Reaction Scheme
Caption: General reaction scheme for the reduction of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Deuterated chloroform (CDCl₃) | NMR Grade | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (Favoring the exo-Alcohol)
This protocol utilizes the less sterically hindered sodium borohydride, which preferentially attacks from the endo face to yield the exo-alcohol as the major product.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.44 mmol).
-
Dissolution: Dissolve the starting material in methanol (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.25 g, 6.66 mmol, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Slowly add saturated aqueous ammonium chloride (10 mL) to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to isolate the exo and endo alcohol isomers.
Protocol 2: Reduction with Lithium Aluminum Hydride (Potentially altering stereoselectivity)
Lithium aluminum hydride is a much more powerful and less selective reducing agent than sodium borohydride.[8][9] Its use requires anhydrous conditions and careful handling due to its high reactivity with protic solvents.[7][10][11]
Caption: Experimental workflow for the reduction using LiAlH₄.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 g, 4.44 mmol) in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of LiAlH₄ in THF (5.3 mL, 5.3 mmol, 1.2 equivalents) dropwise via syringe.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and then water (0.6 mL).
-
Filtration: Stir the resulting white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Characterization of Products
The resulting alcohol products, exo- and endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane, can be characterized by standard spectroscopic methods.
Expected Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (thin film) ν (cm⁻¹) |
| exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane | ~4.0-4.2 (br s, 1H, CHOH), ~1.46 (s, 9H, C(CH₃)₃) | ~79.5 (C-O), ~68.0 (CHOH) | 3400 (br, O-H), 1680 (C=O, Boc) |
| endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane | ~3.8-4.0 (m, 1H, CHOH), ~1.46 (s, 9H, C(CH₃)₃) | ~79.5 (C-O), ~66.0 (CHOH) | 3420 (br, O-H), 1685 (C=O, Boc) |
Note: Exact chemical shifts may vary. The key diagnostic signal is the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (CHOH).
FTIR and NMR spectroscopy are complementary techniques for product characterization.[12][13] FTIR is useful for identifying the presence of the hydroxyl group (broad peak around 3400 cm⁻¹) and the Boc-carbonyl group (strong peak around 1680-1685 cm⁻¹). ¹H and ¹³C NMR are essential for confirming the structure and determining the stereochemistry of the major and minor products.[14][15][16][17]
Discussion and Troubleshooting
-
Stereoselectivity: The NaBH₄ reduction is expected to yield the exo-alcohol as the major product due to steric hindrance from the ethano bridge of the bicyclic system. The LiAlH₄ reduction may show a different diastereomeric ratio, and this can be influenced by temperature and solvent.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid over-reduction or incomplete reaction. The starting ketone will have a different Rf value than the product alcohols.
-
Work-up: The Fieser workup for the LiAlH₄ reaction is a reliable method for quenching the reaction and precipitating the aluminum salts, which facilitates filtration.
-
Purification: Careful flash column chromatography is necessary to separate the diastereomeric alcohol products, which may have similar Rf values.
Conclusion
This application note provides detailed and reliable protocols for the stereoselective reduction of this compound using sodium borohydride and lithium aluminum hydride. By following these procedures, researchers can effectively synthesize the desired exo or endo alcohol intermediates, which are valuable building blocks in the development of novel therapeutics based on the tropane scaffold. The choice of reducing agent is a key determinant of the stereochemical outcome, and the provided characterization data will aid in the identification of the products.
References
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I. Pressbooks. Retrieved from [Link]
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LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]
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Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. Retrieved from [Link]
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ResearchGate. (2015, June 5). How do I purify tropane alkaloid from Chloroform extract?. Retrieved from [Link]
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Hashimoto, T., Nakajima, K., & Yamada, Y. (1999). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. Plant & Cell Physiology, 40(11), 1099–1107. Retrieved from [Link]
-
Allery Chemistry. (2015, October 31). Carbonyls 6. Reduction with Lithal (LiAlH4). YouTube. Retrieved from [Link]
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Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Royal Society of Chemistry. (2020, August 28). 1.10. Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9591–9595. Retrieved from [Link]
-
Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. PubMed. Retrieved from [Link]
-
Yamashita, A., Kato, S., Hashimoto, T., & Yamada, Y. (1999). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 96(9), 4786–4791. Retrieved from [Link]
-
García-Córcoles, M. T., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Foods, 11(3), 374. Retrieved from [Link]
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Khalaf, H. A. (2021). Lab.4 Tropane Alkaloids. ResearchGate. Retrieved from [Link]
-
Thoisoi2 - Chemical Experiments!. (2023, April 4). Trying To Extract Deadly Plant Alkaloids. YouTube. Retrieved from [Link]
-
Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry, 61(22), 7771–7775. Retrieved from [Link]
-
PubChem. (n.d.). 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane. Retrieved from [Link]
-
Government of Canada. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Retrieved from [Link]
-
University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and high-resolution NMR spectra of A-nor-derivatives of 11-deoxyglycyrrhetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
ResearchGate. (2025, August 6). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Retrieved from [Link]
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The Strategic Utility of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in CNS Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Scaffold in Neuroscience
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, represents a privileged structure in medicinal chemistry and neuroscience drug discovery.[1][2] This rigid bicyclic framework is the core of numerous naturally occurring alkaloids with potent central nervous system (CNS) activity, including the muscarinic antagonist atropine and the dopamine transporter (DAT) inhibitor cocaine.[3] Its conformational rigidity allows for the precise spatial orientation of functional groups, leading to high-affinity and selective interactions with various neuronal targets.
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as seen in 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane and its close analog N-Boc-nortropinone, has been a pivotal advancement.[1] This modification temporarily masks the basicity and nucleophilicity of the bridgehead nitrogen, enabling chemists to perform selective modifications at other positions of the scaffold without undesired side reactions.[1][4] The ketone at the C2 or C3 position serves as a versatile chemical handle for introducing a wide array of substituents, making these molecules critical starting materials for generating libraries of novel CNS drug candidates. This guide provides detailed application notes and protocols for the utilization of this scaffold, focusing on the synthesis of a dopamine transporter ligand and its subsequent characterization in a radioligand binding assay.
Physicochemical Properties and Handling
The successful application of this compound begins with an understanding of its properties and proper handling.
| Property | Value | Source |
| CAS Number | 1408076-39-0 | [4] |
| Molecular Formula | C₁₂H₁₉NO₃ | [4] |
| Molecular Weight | 225.28 g/mol | [4] |
| Appearance | Colorless oil or off-white solid | [1] |
| Storage | 2-8°C, sealed, dry | [4] |
Application Focus: Synthesis of Monoamine Transporter Ligands
A primary application of the this compound scaffold is in the synthesis of ligands for monoamine transporters, which include the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating a range of neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders. The rigid tropane core mimics the conformation of monoamines, allowing for potent and selective binding.
The ketone functionality is an ideal starting point for olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, to introduce exocyclic double bonds functionalized with aryl groups.[6][7] These aryl moieties can then engage in crucial binding interactions within the transporter protein.
Experimental Protocols
Protocol 1: Synthesis of a Diarylmethoxyethylidenyl-8-azabicyclo[3.2.1]octane Derivative via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of an alkene intermediate from N-Boc-nortropinone, a close and readily available analog of this compound. The HWE reaction provides excellent E-selectivity for the resulting olefin.[6][8]
Rationale: The HWE reaction is chosen over the classical Wittig reaction because the phosphonate-stabilized carbanions are more nucleophilic and less basic than phosphonium ylides, often leading to cleaner reactions and higher yields.[6] The resulting water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[8]
Materials:
-
N-Boc-nortropinone (1 equivalent)
-
Diethyl(diphenylmethyl)phosphonate (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Add sodium hydride (1.5 eq) portion-wise at 0°C (ice bath).
-
Slowly add a solution of diethyl(diphenylmethyl)phosphonate (1.2 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a colored solution.
-
Olefination: Cool the ylide solution back to 0°C. Add a solution of N-Boc-nortropinone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected diarylmethoxyethylidenyl-8-azabicyclo[3.2.1]octane derivative.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Wittig-Horner Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting common side reactions in 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane synthesis
Welcome to the technical support center for the synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The 8-azabicyclo[3.2.1]octane core is a key structural motif in a wide range of biologically active compounds, including tropane alkaloids.[1][2][3][4][5] The introduction of a Boc protecting group and a ketone at the 2-position provides a versatile scaffold for further chemical modifications.[6]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions in a direct Q&A format, addressing specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Question 1: My reaction to introduce the Boc protecting group on the nitrogen of 2-oxo-8-azabicyclo[3.2.1]octane is sluggish and gives low yields. What are the likely causes and how can I improve the outcome?
Answer:
This is a common issue that can often be traced back to a few key factors related to the nucleophilicity of the nitrogen atom and the reaction conditions.
Causality: The nitrogen in the 8-azabicyclo[3.2.1]octane ring system is a secondary amine, which is a good nucleophile. However, its reactivity can be hampered by steric hindrance from the bicyclic structure. Furthermore, if the starting material is a hydrochloride salt, the amine is protonated and non-nucleophilic, requiring in-situ neutralization.
Troubleshooting Steps:
-
Ensure Complete Neutralization of the Starting Material: If you are starting with the hydrochloride salt of 2-oxo-8-azabicyclo[3.2.1]octane, it is crucial to use a suitable base to liberate the free amine. Triethylamine (TEA) is a common choice.[7] Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization. You can monitor the pH of the reaction mixture to confirm it is basic.
-
Choice of Boc-Anhydride and Catalyst: While di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, its reactivity can sometimes be insufficient. Consider the following:
-
Addition of a Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst that can significantly accelerate the reaction. Use a catalytic amount (e.g., 0.05-0.1 equivalents).
-
Alternative Reagent: In particularly stubborn cases, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be a more reactive alternative to (Boc)₂O.
-
-
Solvent and Temperature Optimization:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the Boc-anhydride.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate without leading to significant side product formation.
-
Experimental Protocol: Optimized Boc-Protection
| Parameter | Recommended Condition |
| Starting Material | 2-oxo-8-azabicyclo[3.2.1]octane HCl |
| Base | Triethylamine (1.2 eq.) |
| Boc Source | (Boc)₂O (1.1 eq.) |
| Catalyst | DMAP (0.1 eq.) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |
Question 2: I am observing a significant amount of an unexpected isomer in my final product. What could be the cause of this epimerization?
Answer:
Epimerization, particularly at the carbon adjacent to the ketone (C-3), is a potential side reaction, especially under basic conditions.[8]
Causality: The proton on the carbon alpha to the carbonyl group (the C-3 position) is acidic and can be removed by a base to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of epimers.
dot
Caption: Base-catalyzed epimerization at C-3.
Troubleshooting Steps:
-
Control of Basicity: If your reaction conditions are basic, try to minimize the strength of the base or the reaction time. If a strong base is required for another transformation, consider protecting the ketone first, for example, as a ketal.
-
Temperature Control: Higher temperatures can accelerate the rate of enolization and subsequent epimerization. Running the reaction at a lower temperature may help to suppress this side reaction.
-
Purification: If epimerization cannot be completely avoided, careful purification by column chromatography may be necessary to separate the desired diastereomer. The polarity of the epimers may be slightly different, allowing for separation on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: The purification method will depend on the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and the main impurity is an isomer or a closely related compound, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether) can be an excellent way to improve purity.
-
Acid-Base Extraction: If you have basic or acidic impurities, a liquid-liquid extraction workup can be very effective. For instance, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove basic impurities, while a wash with a dilute base solution (e.g., saturated NaHCO₃) will remove acidic impurities.
Q2: Can the Boc protecting group be cleaved under certain reaction conditions?
A2: Yes, the Boc group is an acid-labile protecting group.[9][10] It is generally stable to basic and nucleophilic conditions, as well as hydrogenation. However, it can be cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid.[10][11] Therefore, it is crucial to avoid acidic conditions if you wish to retain the Boc group.
dot
Caption: Stability of the Boc protecting group.
Q3: Are there alternative synthetic routes to the 8-azabicyclo[3.2.1]octane core if I am having trouble with the initial starting material synthesis?
A3: Yes, several synthetic strategies exist for constructing the 8-azabicyclo[3.2.1]octane scaffold.[5][12][13] Some notable approaches include:
-
Robinson-Schöpf-type reaction: This is a classical approach that involves the condensation of a dialdehyde, a primary amine, and a derivative of acetone-dicarboxylic acid.[14]
-
Intramolecular Mannich reaction: This strategy involves the cyclization of a suitably functionalized piperidine derivative.
-
Cycloaddition reactions: [3+2] and [4+3] cycloaddition strategies have also been employed to construct the bicyclic ring system.[12]
The choice of route will depend on the desired substitution pattern and the availability of starting materials.
References
-
Epimerization Base promoted thermodynamic epimerization of tropane and homotropane derivatives. - ResearchGate. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - ADDI. Available at: [Link]
-
Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps. Available at: [Link]
-
Tropane alkaloid - Wikipedia. Available at: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed. Available at: [Link]
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents.
-
Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing). Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise - ResearchGate. Available at: [Link]_
- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents.
-
Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[12][12] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing). Available at: [Link]
-
This compound, min 97%, 100 mg - CP Lab Safety. Available at: [Link]
-
Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives - PubMed. Available at: [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Available at: [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC. Available at: [Link]
- CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents.
-
Synthesis of Arginase Inhibitors: An Overview - MDPI. Available at: [Link]
-
Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyc - Wiley Online Library. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ResearchGate. Available at: [Link]
-
PROCESS FOR PRODUCING OPTICALLY ACTIVE TROPINONE MONOCARBOXYLIC ACID DERIVATIVE - Patent 1118674. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids | Request PDF - ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Coupling Reactions with 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Welcome to the technical support center for optimizing reaction conditions for coupling with 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve successful outcomes in your synthetic endeavors. The unique bicyclic structure of this compound presents specific steric and electronic considerations that require careful optimization of coupling reaction conditions.
I. Understanding the Substrate: Key Physicochemical Properties
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of neurological and psychiatric disorder therapeutics.[1][2] Its rigid bicyclic scaffold provides a defined three-dimensional orientation for appended functionalities. The presence of the Boc-protecting group on the nitrogen atom ensures stability under various conditions but can also influence the reactivity of the molecule.[3][4] The lactam functionality introduces a polar and potentially reactive site that must be considered during reaction planning.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during coupling reactions with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][6] However, the sterically hindered nature of the 8-azabicyclo[3.2.1]octane core can impede the reaction.[7]
Question: I am attempting a Suzuki-Miyaura coupling with an aryl halide and this compound-derived boronic acid (or ester), but I am observing low to no yield. What are the likely causes and how can I improve the outcome?
Answer:
Several factors can contribute to low yields in this specific Suzuki-Miyaura coupling. Let's break down the potential issues and solutions in a systematic way.
Decision Tree for Troubleshooting Low Yield in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Explanations and Recommended Protocols:
-
Catalyst System: The choice of palladium source and ligand is critical for coupling with sterically demanding substrates.[8][9]
-
Palladium Precatalysts: Utilizing well-defined palladium precatalysts can lead to more consistent results.
-
Ligands: Bulky, electron-rich phosphine ligands are often necessary to facilitate oxidative addition and reductive elimination.
-
| Ligand | Key Features | Recommended Starting Conditions |
| SPhos | Highly active for sterically hindered biaryl synthesis. | 1-2 mol% Pd(OAc)₂, 2-4 mol% SPhos, K₃PO₄, dioxane/H₂O (10:1), 80-100 °C |
| XPhos | Broadly applicable for various cross-coupling reactions. | 1-2 mol% Pd₂(dba)₃, 2-4 mol% XPhos, Cs₂CO₃, toluene, 100-110 °C |
| RuPhos | Effective for coupling with heteroaryl partners. | 1-2 mol% Pd(OAc)₂, 2-4 mol% RuPhos, K₂CO₃, THF/H₂O (4:1), 70-90 °C |
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][10] For sterically hindered substrates, a sufficiently strong and non-nucleophilic base is required.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.
-
Anhydrous Conditions: Ensure the base and solvent are dry, as water can lead to protodeboronation of the boronic acid.
-
-
Solvent System: A suitable solvent system should solubilize all reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used).
-
Common Solvents: Dioxane, toluene, and THF are frequently used. A mixture with water can be beneficial for dissolving the inorganic base.
-
Issue 2: Unsuccessful Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11][12][13] When coupling an amine with a halide- or triflate-functionalized this compound, specific challenges can arise.
Question: I am trying to perform a Buchwald-Hartwig amination on a functionalized this compound derivative with a primary or secondary amine, but the reaction is not proceeding. What should I consider?
Answer:
The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.
Experimental Workflow for Optimizing Buchwald-Hartwig Amination:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Key Optimization Parameters:
-
Catalyst System: The choice of ligand is paramount. Different generations of Buchwald-Hartwig ligands offer varying levels of reactivity.[12]
-
For Primary Amines: Ligands like BrettPhos are designed to prevent over-arylation.[14]
-
For Secondary Amines: Josiphos-type ligands are often effective.
-
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Temperature: Reactions are typically run at elevated temperatures (80-120 °C).
Recommended Starting Conditions:
| Amine Type | Palladium Source | Ligand | Base | Solvent | Temperature |
| Primary | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 °C |
| Secondary | Pd(OAc)₂ | Josiphos | LiHMDS | Dioxane | 110 °C |
Issue 3: Unwanted Boc-Deprotection
The Boc (tert-butoxycarbonyl) group is generally stable but can be labile under certain conditions.[3][4]
Question: I am observing significant Boc-deprotection during my coupling reaction. How can I prevent this?
Answer:
Boc-deprotection is typically caused by acidic conditions.[3][4]
-
Avoid Protic Acids: Ensure that no strong protic acids are generated or present in the reaction mixture.
-
Choice of Base: While strong bases are needed for the coupling reaction, some can have protic impurities. Use high-purity, anhydrous bases.
-
Reaction Temperature: Prolonged heating at high temperatures can sometimes lead to thermal decomposition of the Boc group.[15] Monitor the reaction and avoid unnecessarily long reaction times.
-
Alternative Protecting Groups: If Boc-deprotection remains a persistent issue, consider using a more robust protecting group for the nitrogen, such as a carbobenzyloxy (Cbz) group, if compatible with your overall synthetic strategy.
III. Frequently Asked Questions (FAQs)
Q1: Can I perform the coupling reaction on the unprotected 8-oxo-8-azabicyclo[3.2.1]octane?
A1: It is generally not advisable. The secondary amine of the unprotected bicyclic core is nucleophilic and can compete in the coupling reaction, leading to a mixture of products and lower yields of the desired compound.
Q2: What is the best way to monitor the progress of these coupling reactions?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring reaction progress. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
Q3: My purified product appears to be a mixture of diastereomers. Is this expected?
A3: The this compound core is chiral. If your coupling partner is also chiral or if the reaction creates a new stereocenter, the formation of diastereomers is possible. Chiral chromatography may be necessary to separate the isomers.
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Palladium catalysts, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.
IV. References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
-
Girard, C., et al. (2014). Application of the palladium-catalyzed borylation/Suzuki coupling (BSC) reaction to the synthesis of biologically active biaryl lactams. PubMed.
-
Bargiggia, F. O., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
-
Li, B., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 52(32), 5617-5620.
-
Smith, A. B., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Kure, B., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
Wang, Q., et al. (2018). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[16][16] Cope rearrangement/aldol cyclization. Chemical Communications.
-
Montgomery, T. P., & Krische, M. J. (2017). Enantio‐and Diastereoselective Suzuki–Miyaura Coupling with Racemic Bicycles. Angewandte Chemie International Edition, 56(36), 10840-10843.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
BenchChem. (n.d.). exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane.
-
Adveron. (n.d.). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Google Patents. (n.d.). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
Singh, M., et al. (2005). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 48(13), 4404-4411.
-
Organic & Biomolecular Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
National Institutes of Health. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
-
ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
-
Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
-
Chem-Impex. (n.d.). 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester.
-
MySkinRecipes. (n.d.). This compound.
-
ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
-
National Institutes of Health. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
-
ChemScene. (n.d.). This compound.
-
BOC Sciences. (n.d.). CAS 1419101-30-6 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane.
-
ResearchGate. (n.d.). Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ACS Publications. (n.d.). Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]Octane Scaffold.
-
YouTube. (2019). Buchwald-Hartwig coupling.
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Government of Canada. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones.
-
ACS Publications. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics.
-
Pearson Channels. (n.d.). Lactones, Lactams and Cyclization Reactions.
-
BenchChem. (n.d.). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
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- 7. Enantio‐ and Diastereoselective Suzuki–Miyaura Coupling with Racemic Bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of the palladium-catalyzed borylation/Suzuki coupling (BSC) reaction to the synthesis of biologically active biaryl lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Cores
Welcome to the technical support center for the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core, a foundational scaffold in numerous biologically active tropane alkaloids.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in constructing this stereochemically rich bicyclic system. Here, we address common experimental hurdles through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides concise answers to high-level questions regarding the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core.
Q1: What are the primary strategic challenges in achieving high stereoselectivity in 8-azabicyclo[3.2.1]octane synthesis?
A1: The principal challenges stem from controlling the relative and absolute stereochemistry of multiple stereocenters within the bicyclic framework. Key difficulties include:
-
Controlling Diastereoselectivity: Establishing the correct orientation of substituents, particularly at the C2, C3, C6, and C7 positions, is a significant hurdle. Many classical approaches, such as the Robinson-Schöpf synthesis of tropinone, yield achiral products or mixtures of diastereomers that require separation.[4][5][6]
-
Achieving Enantioselectivity: Many synthetic routes rely on the desymmetrization of meso intermediates like tropinone or the use of chiral starting materials from the chiral pool.[1][2][7] Developing catalytic asymmetric methods that build the core de novo with high enantiomeric excess remains an active area of research.[1][2][8]
-
Ring Conformation and Strain: The bicyclic system possesses a rigid, strained conformation that influences the facial selectivity of reactions on the core structure. Reagents may approach from the more sterically accessible exo face, making the introduction of endo substituents challenging.
-
Functional Group Compatibility: The synthesis often involves sensitive functional groups that may not be compatible with the harsh conditions required for certain cyclization or rearrangement reactions.[3]
Q2: What are the most common synthetic strategies employed, and what are their inherent stereochemical limitations?
A2: Several powerful strategies are utilized, each with its own set of advantages and disadvantages regarding stereocontrol:
-
Intramolecular Mannich Reaction: This is a classic and biomimetic approach to forming the tropane skeleton.[9][10][11] However, traditional methods often lead to racemic products. Asymmetric variations are being developed but can be sensitive to substrate and reaction conditions.[10]
-
[4+3] Cycloaddition Reactions: The reaction between a pyrrole derivative and an oxyallyl cation precursor can be a highly effective method for constructing the seven-membered ring of the tropane core.[3] However, achieving high stereoselectivity can be challenging and may require the use of chiral auxiliaries or catalysts.
-
Intramolecular 1,3-Dipolar Cycloadditions: The cycloaddition of azomethine ylides can provide a powerful means of constructing the bicyclic system with good stereocontrol.[8][12] The stereochemical outcome is often dictated by the geometry of the dipole and dipolarophile.
-
Ring-Closing Metathesis (RCM): RCM has been employed to form the seven-membered ring from a suitably functionalized pyrrolidine precursor. While powerful for ring formation, it does not inherently set stereocenters, which must be established in earlier steps.
-
Vinyl Aziridine Rearrangement: A newer strategy involves the rearrangement of a vinyl aziridine derived from a cycloheptadiene intermediate, allowing for late-stage functionalization.[3]
Q3: My diastereomeric ratio is poor when attempting to functionalize the C3 position of tropinone. What are the likely causes?
A3: Poor diastereoselectivity in the functionalization of the C3-ketone of tropinone is a common issue. The primary factors influencing this are:
-
Equilibrating Conditions: The use of strong bases or acidic conditions can lead to enolate formation and subsequent epimerization at the adjacent C2 and C4 positions, resulting in a mixture of diastereomers.
-
Steric Hindrance: The approach of the nucleophile to the carbonyl is sterically hindered by the bicyclic structure. The exo face is generally more accessible, leading to the preferential formation of the endo-alcohol upon reduction. Achieving the opposite exo-alcohol often requires specific directing groups or bulkier reducing agents.
-
Chelation Control: In reactions involving metal-mediated additions, the ability of the nitrogen atom to chelate the metal can influence the trajectory of the incoming nucleophile, thus affecting the diastereoselectivity.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting common issues encountered during key synthetic transformations.
Troubleshooting Guide 1: Poor Diastereoselectivity in the Reduction of a C3-Ketone
Scenario: You are attempting to reduce a substituted tropinone to the corresponding alcohol, but you are obtaining a nearly 1:1 mixture of the endo and exo diastereomers. Your goal is the thermodynamically favored endo-alcohol.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | Small, unhindered reducing agents (e.g., NaBH₄) often favor axial attack (exo approach) leading to the equatorial (endo) alcohol under kinetic control. However, if the reaction is reversible or conditions allow for equilibration, the thermodynamic product may not be exclusively formed. | 1. Choice of Reducing Agent: Employ a bulkier reducing agent such as L-Selectride® or K-Selectride®. The steric bulk will strongly favor approach from the less hindered exo face, leading to higher selectivity for the endo-alcohol. 2. Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to enhance kinetic control and minimize potential equilibration pathways. |
| Chelation Effects | If your substrate has a coordinating group, it may chelate with the reducing agent's metal cation, altering the preferred trajectory of hydride delivery. | 1. Change the Metal Cation: Switch from a sodium-based reducing agent to one with a different cation (e.g., lithium or potassium) to alter chelation properties. 2. Use Non-Coordinating Solvents: If possible, switch to a less coordinating solvent to minimize chelation effects. |
| Substrate Conformation | The conformation of the six-membered ring can influence the accessibility of the carbonyl group. Substituents on the ring can alter this conformation. | 1. Protecting Group Strategy: If a nearby functional group is influencing the conformation, consider protecting it to alter the steric environment. |
Experimental Protocol: Diastereoselective Reduction of a Tropinone Derivative
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. Ensure all solvents are anhydrous.
-
Reaction Setup: Dissolve the tropinone derivative (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
Troubleshooting Guide 2: Low Yield in Intramolecular Mannich Cyclization
Scenario: You are attempting an intramolecular Mannich reaction to form the 8-azabicyclo[3.2.1]octane core, but the yield is consistently low, with significant amounts of starting material remaining or polymer formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Unfavorable Equilibrium | The intramolecular cyclization is a reversible process. The equilibrium may not favor the bicyclic product under the current reaction conditions. | 1. pH Control: The pH of the reaction is critical. For the classical Robinson-Schöpf synthesis, a buffered solution around pH 5 is often optimal.[13] 2. Water Sequestration: If the reaction releases water, its removal can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding molecular sieves. |
| Intermolecular Side Reactions | At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization. | 1. High Dilution: Perform the reaction under high dilution conditions (e.g., 0.01 M or lower) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump. |
| Iminium Ion Formation Issues | The formation of the key iminium ion intermediate may be inefficient. | 1. Choice of Acid/Base: If the reaction is acid-catalyzed, screen different Brønsted or Lewis acids. If base-catalyzed, screen different organic or inorganic bases. 2. Temperature Optimization: The rate of iminium ion formation and cyclization is temperature-dependent. Experiment with a range of temperatures to find the optimal balance. |
Diagram: Key Steps in the Intramolecular Mannich Cyclization
Caption: Formation of the iminium ion and subsequent intramolecular cyclization.
Part 3: Visualization of Synthetic Strategies
The following diagrams illustrate key synthetic pathways and the stereochemical considerations involved.
Diagram: General Strategies for Stereoselective Synthesis
Caption: Overview of major approaches to enantioselective synthesis.
References
-
Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]
-
MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. [Link]
-
National Institutes of Health. (n.d.). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. [Link]
-
ResearchGate. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. [Link]
-
PubMed. (2015). Catalytic Asymmetric Iodocyclization of N-Tosyl Alkenamides using Aminoiminophenoxy Copper Carboxylate: A Concise Synthesis of Chiral 8-Oxa-6-Azabicyclo[3.2.1]octanes. [Link]
-
MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 8-Oxa-6-Azabicyclo[3.2.1]octanes via... [Link]
-
Semantic Scholar. (2019). synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. [Link]
-
Wikipedia. (n.d.). Tropinone. [Link]
-
Scribd. (n.d.). Chemists' Guide to Tropinone Synthesis. [Link]
-
University of Bristol. (n.d.). Synthesis - Atropine. [Link]
-
PubMed Central. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
ResearchGate. (n.d.). (PDF) Production of Tropane Alkaloids (TAs) in Plants and In Vitro Cultures of Different Ploidy Levels. [Link]
-
Leibniz Institute of Plant Genetics and Crop Plant Research. (2022). Researchers identify last remaining steps in the biosynthesis of tropane alkaloids from Coca. [Link]
-
EurekAlert!. (2022). Researchers identify last remaining steps in biosynthesis of tropane alkaloids from Coca. [Link]
-
ResearchGate. (n.d.). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]
-
National Institutes of Health. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
Ingenta Connect. (n.d.). Synthesis and nicotinic binding studies on enantiopure pinnamine variants with an 8-azabicyclo[3.2.1]octane moiety. [Link]
-
MDPI. (n.d.). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. [Link]
-
ResearchGate. (n.d.). (PDF) Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
ACS Publications. (n.d.). Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides. [Link]
-
ACS Publications. (n.d.). Oxazatricyclic Noradamantanes: Stereocontrolled Synthesis of Functionalized Scopolines, Related Cage Molecules, and Drug Leads. [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]
-
Publikationsserver der Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Tropinone: Your Guide to Pharmaceutical Intermediates and Their Production. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
ResearchGate. (n.d.). Common side reactions in the synthesis of the 8-azabicyclo[3.2.1... [Link]
-
ResearchGate. (n.d.). Diels–Alder Reactions of 1,3-Dienes Incorporated into 8-Oxa- and 8-Thiabicyclo[3.2.1]octane Skeletons: A Convenient Access to Complex. [Link]_A_Convenient_Access_to_Complex_Polycyclic_Compounds)
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- 8. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
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- 13. scribd.com [scribd.com]
Identification of byproducts in 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane reactions
Welcome to the technical support center for the synthesis and purification of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis of this critical building block. The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing framework, is a privileged structure in medicinal chemistry, and precise control over its synthesis is paramount. This resource provides in-depth, experience-driven advice to navigate the complexities of this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common synthetic routes to this compound, and what are the initial considerations?
The synthesis of this compound typically originates from a precursor such as N-Boc-nortropinone, which is then oxidized. The choice of starting material and synthetic route will significantly influence the potential byproduct profile.
A common precursor is nortropinone, which is first protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-nortropinone. This protection is crucial to prevent unwanted side reactions at the nitrogen atom during subsequent transformations. The ketone at the 3-position can then be reduced, and the resulting alcohol can be used to direct the introduction of the 2-oxo group in a multi-step sequence. A more direct approach involves the oxidation of an N-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane precursor.
A generalized synthetic workflow is outlined below:
FAQ 2: I am observing a significant amount of a lower molecular weight byproduct that is UV active. What could it be?
A common byproduct in reactions involving the this compound scaffold is the deprotected analog, 2-oxo-8-azabicyclo[3.2.1]octane. The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under acidic conditions and can also be cleaved by certain Lewis acids or under some oxidative conditions.
Causality:
-
Acidic Conditions: Many oxidation reactions, or their work-ups, can generate acidic microenvironments. If reagents like oxalyl chloride are used in excess for a Swern oxidation, residual moisture can lead to the formation of HCl.
-
Oxidant Instability: Some oxidizing agents may be incompatible with the Boc group, leading to its cleavage.
Troubleshooting Protocol:
-
Reaction pH Monitoring: If possible, maintain a neutral to slightly basic pH throughout the reaction and work-up. The use of a buffered system or a non-acidic work-up is recommended.
-
Choice of Oxidizing Agent: Employ mild oxidizing agents known for their compatibility with acid-sensitive protecting groups. Dess-Martin periodinane (DMP) is often a good choice, although the work-up requires care.[1]
-
Work-up Procedure: Quench the reaction with a basic solution (e.g., saturated aqueous sodium bicarbonate) before extraction.
-
Byproduct Identification:
-
LC-MS Analysis: Compare the mass of the byproduct with the calculated mass of the de-Boc compound.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic tert-butyl singlet around 1.4-1.5 ppm and the appearance of a broad N-H signal.
-
| Compound | Key ¹H NMR Signal (CDCl₃) | Molecular Weight |
| This compound | ~1.45 ppm (s, 9H) | 225.28 g/mol |
| 2-oxo-8-azabicyclo[3.2.1]octane (hydrochloride salt) | Absence of t-butyl signal | 125.17 g/mol |
FAQ 3: My reaction is sluggish, and upon forcing the conditions (e.g., higher temperature), I see multiple new spots on TLC. What are these likely side products?
Forcing reaction conditions, particularly with strong oxidants, can lead to over-oxidation and degradation of the bicyclic ring system. One of the most common over-oxidation byproducts is a lactone, formed via a Baeyer-Villiger-type oxidation of the ketone.
Causality:
-
Harsh Oxidizing Agents: The use of peroxy acids (e.g., m-CPBA) or other strong oxidants can promote the insertion of an oxygen atom adjacent to the carbonyl group, leading to a lactone.[2][3]
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for these higher energy side reactions to occur.
Potential Byproducts and Identification:
-
Lactone Formation (Baeyer-Villiger Oxidation):
-
Identification: Look for a significant shift in the carbonyl stretch in the IR spectrum (lactones typically appear at higher wavenumbers than ketones). Mass spectrometry will show an increase in mass corresponding to the addition of an oxygen atom.
-
-
Ring Opening: While less common under controlled conditions, harsh oxidative environments can potentially lead to the cleavage of C-C bonds within the strained bicyclic system, resulting in a complex mixture of degradation products.[4]
Troubleshooting Flowchart:
FAQ 4: I am using a Swern oxidation, and I'm observing a byproduct with a mass corresponding to my starting material + CH₂SMe. What is this?
When using a Swern oxidation, a known side reaction is the formation of a methylthiomethyl (MTM) ether if the reaction temperature is not carefully controlled.[5]
Causality:
The active oxidant in a Swern oxidation, the chlorosulfonium salt, is only stable at low temperatures (typically below -60 °C). If the temperature rises, this intermediate can undergo a Pummerer rearrangement. The resulting species can then react with the starting alcohol to form an MTM ether instead of the desired ketone.[5]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is standard) during the addition of all reagents.
-
Order of Addition: Ensure the correct order of addition: first, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the amine base.
-
Choice of Base: In some cases, using a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can help to minimize side reactions like epimerization at the alpha-carbon.[6]
FAQ 5: My final product appears to be a mixture of diastereomers. How can this happen?
Epimerization at the carbon alpha to the newly formed carbonyl (the C3 position in this case, as the starting material is often a 2-hydroxy derivative which is then oxidized) can occur, especially if a strong base is used in the work-up or if the reaction is run under basic conditions for an extended period.
Causality:
The proton at the C3 position is alpha to the C2-carbonyl and is therefore acidic. In the presence of a base, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of diastereomers.
Troubleshooting Protocol:
-
Base Selection: Use a hindered, non-nucleophilic base for the oxidation if required (e.g., DIPEA).
-
Work-up Conditions: Use a rapid, non-basic work-up where possible. If a basic wash is necessary, keep the contact time to a minimum and use a mild base like sodium bicarbonate.
-
Purification: Diastereomers can often be separated by careful column chromatography.
-
Characterization: Use chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric ratio.
Summary of Potential Byproducts
| Byproduct Type | Formation Conditions | Identification Methods | Mitigation Strategies |
| De-Boc Compound | Acidic conditions, some oxidants | LC-MS (M-100), ¹H NMR (loss of t-butyl) | Maintain neutral/basic pH, use mild oxidants |
| Lactone (Over-oxidation) | Strong oxidants (e.g., peroxy acids), high temp. | MS (M+16), IR (shift in C=O stretch) | Use mild oxidants (Swern, DMP), control temperature |
| Methylthiomethyl (MTM) Ether | Swern oxidation at elevated temperatures (> -60 °C) | ¹H NMR (presence of -S-CH₂-O- signals), MS (M+60) | Strict low-temperature control during Swern oxidation |
| Epimerized Product | Basic conditions | Chiral HPLC, NMR with chiral shift reagents | Use hindered base, minimize exposure to basic conditions |
| t-Butylated Product | Acidic Boc deprotection | ¹H NMR (additional t-butyl signal), MS (M+56) | Use scavengers (e.g., anisole) during acidic deprotection |
References
- Swern, D. (1978). Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study. Journal of Organic Chemistry, 43(12), 2480-2482.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755–6756.
- Tidwell, T. T. (1990).
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Nicolaou, K. C., & Montagnon, T. (2008).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Pfitzner, K. E., & Moffatt, J. G. (1965). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 87(24), 5661–5670.
- Parikh, J. R., & Doering, W. v. E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
- Corey, E. J., & Kim, C. U. (1972). A new and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 94(21), 7586–7587.
- Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277–7287.
-
Wikipedia contributors. (2023). Swern oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Singh, S. (2000). Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024.
-
Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
Stability of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane under acidic vs basic conditions
Welcome to the technical support guide for 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (CAS 1408076-39-0). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bicyclic building block.[1][2][3] As a key intermediate, its stability under various reaction conditions is paramount to the successful synthesis of complex target molecules.[1] This guide provides in-depth answers to common questions and troubleshooting advice regarding its stability in acidic and basic media, grounded in established chemical principles.
Overview of this compound
This compound is a derivative of tropinone, a well-known alkaloid.[4][5] The presence of the tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen allows for precise and controlled manipulations at other positions of the scaffold.[1][2] The core azabicyclo[3.2.1]octane framework is a rigid and structurally significant motif found in numerous biologically active compounds. However, the interplay between the Boc group's lability and the ketone's reactivity presents specific challenges that require careful experimental design.
Part 1: Stability & Troubleshooting under Acidic Conditions
The primary concern under acidic conditions is the cleavage of the Boc protecting group. This reaction is fundamental to many synthetic routes but can be a source of issues if not properly controlled.
Frequently Asked Questions (Acidic Conditions)
Q1: What is the expected outcome when exposing this compound to acid?
The Boc group is designed to be labile under acidic conditions.[6] Exposure to a sufficiently strong acid will result in its removal (deprotection) to yield the corresponding secondary amine, 8-azabicyclo[3.2.1]octan-2-one, as a salt (e.g., trifluoroacetate or hydrochloride). The reaction proceeds via protonation of the Boc group's carbonyl oxygen, followed by fragmentation into carbon dioxide, isobutylene (which is often trapped or polymerizes), and the free amine.
Caption: Acid-catalyzed deprotection of the Boc group.
Q2: My Boc deprotection is sluggish or incomplete. What are the common causes?
Several factors can lead to incomplete deprotection. Consider the following troubleshooting steps:
-
Acid Strength & Concentration: Ensure the acid is strong enough and used in sufficient excess. For standard deprotections, a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is typically effective.[7] If using HCl, ensure it is anhydrous (e.g., a solution in dioxane or diethyl ether).
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[7] If the reaction is slow, check for degradation of your acid or allow the reaction to proceed for a longer duration. Gentle warming should be avoided as it can promote side reactions.
-
Scavengers: The intermediate tert-butyl cation is electrophilic and can alkylate sensitive functional groups. If your substrate contains electron-rich moieties (like tryptophan or methionine residues in peptides), consider adding a scavenger such as triethylsilane (TES) or anisole to trap the cation.
Q3: I observe multiple spots on my TLC plate after acidic workup, even after the starting material is consumed. What are they?
Assuming the bicyclic core is stable, unexpected spots often arise from issues during the workup rather than the reaction itself.
-
Incomplete Extraction: The product is an amine salt, which is highly polar and may have significant water solubility. Ensure you basify the aqueous layer to a pH > 10 with a base like NaOH or K₂CO₃ to form the free amine before extracting with an organic solvent like DCM or ethyl acetate. Incomplete basification will leave product in the aqueous layer.
-
Emulsion Formation: Amine salts can act as surfactants, leading to emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Reagent Artifacts: If using scavengers like anisole, these will appear on the TLC. Ensure you have a reference spot for all reagents used.
Standard Protocol: Boc Deprotection with TFA
This protocol provides a reliable method for removing the Boc group.
| Step | Procedure | Causality & Rationale |
| 1 | Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M). | DCM is a good, inert solvent for both the starting material and the TFA reagent. |
| 2 | Cool the solution to 0 °C in an ice bath. | This mitigates any potential exotherm upon adding the strong acid. |
| 3 | Slowly add Trifluoroacetic Acid (TFA) (5-10 eq). | A stoichiometric excess of strong acid is required to drive the deprotection to completion.[8] |
| 4 | Remove the ice bath and stir the reaction at room temperature for 1-3 hours. | Reaction is typically fast at room temperature. Monitor by TLC or LC-MS until starting material is consumed. |
| 5 | Concentrate the reaction mixture in vacuo. | This removes the excess TFA and DCM. TFA is volatile, simplifying purification. |
| 6 | Redissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2-3 times). | This step helps to azeotropically remove residual traces of TFA. |
| 7 | The resulting residue is the trifluoroacetate salt of the product, which can be used directly or neutralized. | The salt is often a stable, crystalline solid. Neutralization is required if the free amine is needed for a subsequent step. |
Part 2: Stability & Troubleshooting under Basic Conditions
While the amide bond of the Boc group is generally stable to bases, the ketone at the C2 position introduces a point of reactivity. The primary concern is the potential for epimerization at the α-carbon (C1 or C3) via enolate formation.
Frequently Asked Questions (Basic Conditions)
Q1: Is the compound stable to mild, non-nucleophilic bases like triethylamine (TEA) or potassium carbonate (K₂CO₃)?
Yes. For most applications requiring a mild, inorganic, or hindered organic base (e.g., for quenching or standard coupling reactions), the compound is generally stable. The pKa of the α-proton is not low enough to be abstracted by weak bases at room temperature. The bicyclic framework itself is robust.[6]
Q2: I am planning a reaction using a strong base like NaOH, LDA, or NaH. What are the risks?
Strong bases can abstract the proton alpha to the carbonyl group, forming a planar enolate intermediate. This process has significant consequences:
-
Epimerization: If the starting material is chiral, this enolate formation will lead to racemization or epimerization at the adjacent stereocenter upon reprotonation.[9][10] The rigid bicyclic system may favor the formation of one epimer over another, but loss of stereochemical integrity is a major risk.
-
Aldol-type Reactions: The enolate is a potent nucleophile and can react with other electrophiles in the mixture, including another molecule of the starting ketone, leading to self-condensation products.[11]
-
Rearrangement: While less common for this specific scaffold, strong basic conditions can sometimes induce skeletal rearrangements in bicyclic ketones.[12][13]
Sources
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- 2. This compound [myskinrecipes.com]
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- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane | 1408074-57-6 | Benchchem [benchchem.com]
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- 8. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
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- 10. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]
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Preventing epimerization during reactions with 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
<Technical Support Center: 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
A Guide to Preventing Epimerization During Synthetic Transformations
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of epimerization during reactions involving this versatile building block. The unique bridged structure of this compound presents specific stereochemical challenges that, if not properly managed, can lead to undesired diastereomeric mixtures, complicating purification and potentially impacting the biological activity of the final product.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain stereochemical integrity throughout your synthetic workflows.
Troubleshooting Guide: Minimizing Epimerization
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
Question: I am observing a mixture of diastereomers in my product after a reaction involving the deprotonation of this compound. What is the likely cause and how can I prevent it?
Answer:
The formation of diastereomers is most likely due to epimerization at the carbon atom alpha to the carbonyl group (the C-1 and C-5 bridgehead positions). This occurs through the formation of an enolate intermediate.[1][2] When a base is used to deprotonate the alpha-carbon, a planar enolate is formed. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of the original stereoisomer and its epimer.[3][4][5]
Several factors can influence the extent of epimerization:
-
Base Strength and Steric Hindrance: The choice of base is critical.[3][6] Strong, non-nucleophilic, and sterically hindered bases are preferred for clean deprotonation with minimal side reactions. Weaker bases or those with less steric bulk can lead to an equilibrium between the ketone and the enolate, providing more opportunity for epimerization.
-
Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the reverse reaction (reprotonation to the starting material), leading to an equilibrium between the kinetic and thermodynamic enolates and increasing the likelihood of epimerization.[7][8]
-
Solvent: The solvent can play a role in stabilizing the enolate intermediate and influencing the equilibrium. Polar aprotic solvents are generally preferred.[3]
Recommended Solutions:
To minimize epimerization, it is crucial to control the formation of the enolate. The goal is to achieve rapid and irreversible deprotonation under kinetic control.[9]
-
Employ a Strong, Sterically Hindered Base: Lithium diisopropylamide (LDA) is an excellent choice.[9] Its bulky nature favors deprotonation at the less sterically hindered alpha-carbon, leading to the kinetic enolate.[9] Other suitable bases include lithium hexamethyldisilazide (LiHMDS) and potassium hexamethyldisilazide (KHMDS).
-
Maintain Low Reaction Temperatures: Conduct the deprotonation at low temperatures, typically -78 °C, to favor the kinetically controlled formation of the desired enolate and prevent equilibration to the more stable, but potentially epimerized, thermodynamic enolate.[8][10]
-
Use an Appropriate Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for enolate formation due to its ability to solvate the lithium cation without interfering with the reaction.
Experimental Protocol: Kinetically Controlled Enolate Formation
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cooled THF.
-
Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.
-
The enolate is now ready for reaction with your desired electrophile.
Question: My reaction requires thermodynamic control to form the more substituted enolate. How can I achieve this while still minimizing epimerization?
Answer:
While kinetic control is generally preferred to avoid epimerization, some reactions necessitate the formation of the thermodynamic enolate. In these cases, careful selection of reaction conditions is paramount.
Recommended Solutions:
-
Choice of Base: Use a weaker base that allows for reversible deprotonation, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS). These bases will favor the formation of the more stable, thermodynamic enolate at equilibrium.[9]
-
Elevated Temperature: The reaction should be allowed to warm to a higher temperature (e.g., room temperature or slightly above) to facilitate the equilibrium between the kinetic and thermodynamic enolates.[7][8]
-
Protic Solvent: In some cases, a protic solvent can be used to facilitate the proton exchange required to reach thermodynamic equilibrium. However, this also increases the risk of epimerization.
Data Summary: Base and Temperature Effects on Enolate Formation
| Condition | Base | Temperature | Enolate Formed | Risk of Epimerization |
| Kinetic Control | LDA, LiHMDS | -78 °C | Less substituted (Kinetic) | Low |
| Thermodynamic Control | NaH, t-BuOK | Room Temperature or higher | More substituted (Thermodynamic) | High |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
Epimerization is a chemical process where a single stereocenter in a molecule with multiple stereocenters is inverted.[3][11] In this compound, the chiral centers at the bridgehead carbons (C-1 and C-5) are susceptible to inversion under basic or acidic conditions that promote enolate or enol formation, respectively.[1][5] This results in the formation of a diastereomer of the starting material.
Q2: Why is the 8-azabicyclo[3.2.1]octane scaffold important?
The 8-azabicyclo[3.2.1]octane core is a key structural motif found in a wide range of biologically active natural products, most notably the tropane alkaloids like cocaine and atropine.[12][13][14][15] Derivatives of this scaffold are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[12][16]
Q3: What analytical techniques can be used to detect and quantify epimerization?
Several analytical techniques can be employed to determine the diastereomeric ratio of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can often distinguish between diastereomers due to their different chemical environments.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[17][18]
-
Mass Spectrometry (MS): While mass spectrometry alone cannot distinguish between isomers, it can be coupled with a separation technique like HPLC (LC-MS) to identify and quantify the different epimers.[18]
Q4: Can epimerization occur under acidic conditions as well?
Yes, epimerization can also be catalyzed by acid.[4] In the presence of an acid, the ketone can tautomerize to its enol form.[5][19] The enol is planar at the double bond, and reprotonation at the alpha-carbon can occur from either face, leading to epimerization.[5]
Diagrams
Caption: Equilibrium between the desired product and its epimer via an enolate intermediate.
Caption: Troubleshooting workflow for reducing epimerization.
References
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Aldol condensation. Wikipedia. [Link]
- WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.
-
Factors affecting epimerization/isomerization?. ResearchGate. [Link]
-
Epimers and Anomers. Chemistry Steps. [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Epimerization Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [Link]
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
(PDF) Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise. ResearchGate. [Link]
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Effect of reaction temperature on the epimerization of glucose to... ResearchGate. [Link]
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Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
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Epimerization Base promoted thermodynamic epimerization of tropane and homotropane derivatives. ResearchGate. [Link]
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12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
-
Beta-enolization In Bicyclic Ketones. CORE. [Link]
-
Kinetic and thermodynamic enolates (video). Khan Academy. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Publikationsserver der Universität Regensburg. [Link]
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III Enolate Chemistry. University of Birmingham. [Link]
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Kinetic vs. Thermodynamic Enolates. University of Calgary. [Link]
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Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
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Kinetic vs Thermodynamic Enolate Formation. YouTube. [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Thermodynamic vs kinetic enolate. Reddit. [Link]
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Enolate. Wikipedia. [Link]
-
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect. [Link]
- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
18.4: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Identification of the peptide epimerase MslH responsible for D-amino acid introduction at the C-terminus of ribosomal peptides. RSC Publishing. [Link]
-
Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. PMC - NIH. [Link]
-
Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. ResearchGate. [Link]
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- 16. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 17. Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Functionalization of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Welcome to the technical support center for 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the functionalization of this versatile bicyclic ketone. The inherent steric hindrance of the bridged-ring system often leads to low reactivity at the C2-carbonyl group. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.
Understanding the Challenge: Steric Hindrance in a Bridged System
The core issue with the reactivity of this compound lies in its rigid, bicyclic structure. The C2-ketone is sterically shielded, making nucleophilic attack challenging compared to a simple acyclic ketone. This guide will walk you through strategies to enhance reactivity and achieve your desired chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: General Considerations for Enhancing Ketone Reactivity
Q1: My standard reaction conditions for nucleophilic addition are failing with this compound. What is the first thing I should consider?
A1: The primary obstacle is steric hindrance. Standard conditions often need to be modified to favor the reaction kinetically and electronically. The first and most impactful modification to consider is the use of a Lewis acid catalyst. Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
dot ```dot graph "Lewis_Acid_Activation" { layout=dot; rankdir="LR"; node [shape=plaintext];
Ketone [label="this compound"]; LewisAcid [label="Lewis Acid (e.g., CeCl3, MgBr2, Sc(OTf)3)"]; ActivatedComplex [label="Activated Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile"]; Product [label="Addition Product"];
Ketone -> ActivatedComplex [label="Coordination"]; LewisAcid -> ActivatedComplex; Nucleophile -> ActivatedComplex [label="Attack on activated carbonyl"]; ActivatedComplex -> Product; }
Scalable synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane for pharmaceutical applications
Welcome to the technical support center for the scalable synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this critical pharmaceutical intermediate. The 8-azabicyclo[3.2.1]octane core is a foundational scaffold in numerous natural products and pharmaceutical agents, including tropane alkaloids like cocaine and atropine.[1][2] Its synthesis, therefore, is of significant interest. This document aims to equip you with the knowledge to navigate the complexities of its scalable synthesis, ensuring high yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis of this compound.
Question 1: My overall yield for the synthesis is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the key cyclization step, which is often a Dieckmann condensation.[3][4]
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions for Dieckmann Condensation:
-
Base Selection: The choice of base is critical. While sodium ethoxide is traditionally used, sterically hindered bases with low nucleophilicity like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can be more effective in promoting the intramolecular condensation while minimizing side reactions.[5]
-
Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can enhance the stability of the enolate intermediate, favoring the desired cyclization.[5] Non-polar solvents like toluene may be used to reduce side reactions.[5]
-
Temperature Control: The reaction temperature needs to be carefully controlled. Running the reaction at too high a temperature can lead to decomposition or side reactions, while a temperature that is too low may result in an incomplete reaction.
-
-
Competing Intermolecular Reactions:
-
High Concentration: At high concentrations, the intermolecular Claisen condensation can compete with the intramolecular Dieckmann condensation, leading to the formation of dimers and oligomers.
-
High-Dilution Principle: To favor the intramolecular cyclization, it is advisable to perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the diester substrate to a solution of the base.
-
-
Incomplete Reaction or Decomposition:
-
Reaction Time: Ensure the reaction is monitored to completion using appropriate analytical techniques like TLC, LC-MS, or GC-MS.
-
Work-up Procedure: The acidic work-up to protonate the resulting β-keto ester enolate must be performed carefully to avoid decomposition of the product.
-
Question 2: I am observing a significant amount of a dimeric or polymeric byproduct. How can I suppress this side reaction?
Answer: The formation of dimeric or polymeric byproducts is a classic challenge in reactions aiming to form cyclic compounds, especially when scaling up.
Primary Cause: Intermolecular condensation reactions are competing with the desired intramolecular cyclization.
Troubleshooting Steps:
-
Employ High-Dilution Conditions: This is the most effective strategy. By maintaining a very low concentration of the starting diester, the probability of one molecule reacting with another (intermolecular) is significantly reduced compared to the reactive ends of the same molecule finding each other (intramolecular). This can be practically achieved by the slow, controlled addition of the substrate to the reaction mixture over an extended period.
-
Optimize Temperature: Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the kinetic energy of the molecules, thus decreasing the frequency of intermolecular collisions.
-
Choice of Base and Solvent: As mentioned previously, the appropriate selection of a non-nucleophilic, sterically hindered base and a solvent that stabilizes the transition state of the intramolecular cyclization can play a crucial role.
Question 3: I am having difficulty with the purification of the final product. What are the common impurities and recommended purification strategies?
Answer: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
Common Impurities:
-
Unreacted starting diester.
-
Dimeric or oligomeric byproducts.
-
Byproducts from side reactions of the Boc protecting group.
-
Epimers if stereocenters are affected during the reaction.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity on a large scale. A mixed solvent system of an alcohol and an ester can be effective for refining azabicyclo solid crude products.[6]
-
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation could be an option, although this is less common for this particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most frequently cited and industrially viable approach involves the Dieckmann condensation of a suitably substituted proline diester.[3][4] This intramolecular cyclization reaction is well-established for the formation of five- and six-membered rings and is amenable to scale-up.[5][7] The general synthetic strategy is outlined below.
Q2: Can you explain the mechanism of the Dieckmann Condensation in this synthesis?
The Dieckmann condensation is an intramolecular version of the Claisen condensation.[5][7] The mechanism involves the following key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups of the proline derivative to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form a cyclic β-keto ester.
-
Deprotonation of β-keto Ester: The newly formed β-keto ester is acidic and is deprotonated by the alkoxide generated in the previous step. This is the driving force for the reaction.
-
Acidic Work-up: A final acidic work-up step is required to protonate the enolate and yield the neutral this compound.
Q3: What are the critical process parameters to monitor for a successful and scalable synthesis?
For a robust and scalable process, the following parameters should be carefully controlled:
| Parameter | Importance | Typical Range/Control Strategy |
| Purity of Starting Materials | High purity is essential to avoid introducing impurities that can be difficult to remove later. | Use materials with >98% purity. |
| Reaction Temperature | Affects reaction rate, selectivity, and stability of intermediates and products. | Maintain within a narrow, optimized range (e.g., ± 2°C). |
| Rate of Addition | Crucial for maintaining high dilution to favor intramolecular cyclization. | Use a syringe pump or a controlled-addition funnel for slow and consistent addition. |
| Stirring/Agitation | Ensures homogeneity and efficient heat transfer, which is critical on a larger scale. | Use an appropriate stirrer and vessel geometry to ensure good mixing. |
| pH of Work-up | Critical for product isolation and stability. | Monitor pH carefully during the acidic work-up. |
| Water Content | The presence of water can quench the strong base and lead to hydrolysis of the esters. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to track the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the progress of the reaction and the presence of any side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the components are sufficiently volatile.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ketone and carbamate carbonyls).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Experimental Protocols
Illustrative Protocol for Dieckmann Condensation Step:
Disclaimer: This is a generalized protocol and should be optimized for your specific starting materials and scale.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction).
-
Base Addition: Cool the flask to 0 °C in an ice bath and add potassium tert-butoxide (1.2 equivalents) portion-wise under a nitrogen atmosphere.
-
Substrate Addition: Dissolve the starting proline diester (1 equivalent) in anhydrous THF (e.g., 50 mL) and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base over a period of 2-4 hours to maintain high dilution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Adjust the pH to ~4-5 with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Synthetic Pathway Diagram
Caption: General synthetic pathway for this compound via Dieckmann condensation.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Lin, R., Castells, J., & Rapoport, H. (1998). Enantiospecific Synthesis of Natural (−)-Cocaine and Unnatural (+)-Cocaine from d- and l-Glutamic Acid. The Journal of Organic Chemistry, 63(12), 4069–4078. [Link]
-
LookChem. (n.d.). Cas 1408076-39-0, this compound. Retrieved from [Link]
-
Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews, 106(6), 2434–2454. [Link]
-
Verma, S. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy, 2, 94-99. [Link]
- Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of Tropane Precursors: The Strategic Value of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. The tropane alkaloid scaffold, a bicyclic nitrogen-containing framework, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, from atropine to cocaine.[1][2] The journey to novel therapeutics based on this scaffold invariably begins with a robust and versatile precursor. This guide provides an in-depth comparative analysis of key tropane precursors, with a special focus on the emerging utility of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane . We will objectively evaluate its performance characteristics against more conventional precursors like tropinone and its N-demethylated and protected analogues, supported by established experimental data and synthetic strategies.
The Landscape of Tropane Precursors: A Strategic Overview
The choice of a tropane precursor is dictated by the desired substitution pattern on the final molecule. Historically, tropinone, with its N-methyl group and C3-ketone, has been a workhorse in the synthesis of many classical tropane alkaloids.[3] However, modern drug discovery often demands more complex substitution patterns and the ability to introduce diverse functionalities, particularly at the nitrogen atom. This has led to the development and use of precursors like nortropinone and its protected derivatives, which offer greater synthetic flexibility.
| Precursor | Structure | Key Features | Common Applications |
| Tropinone | N-methyl group present, C3-ketone. Readily available. | Synthesis of atropine, cocaine, and their close analogues.[3][4] | |
| Nortropinone | N-demethylated, C3-ketone. Allows for N-functionalization. | Synthesis of N-substituted tropane derivatives with diverse pharmacological profiles. | |
| N-Boc-nortropinone | N-protected with a Boc group, C3-ketone. Stable and versatile for C-C bond formation. | Complex multi-step syntheses requiring selective N-deprotection.[5] | |
| This compound | ![]() | N-protected with a Boc group, C2-ketone. Offers a distinct reactivity pattern for novel analogues. | Development of novel tropane-based therapeutics with substitution at the C2 position. |
In Focus: this compound - A Gateway to Novel Chemical Space
The strategic placement of the ketone at the C2 position in This compound opens up new avenues for chemical modification that are not readily accessible from the more common C3-oxo precursors. This seemingly subtle structural isomerism has profound implications for the reactivity and synthetic utility of the molecule.
Synthesis and Accessibility
While a direct, peer-reviewed synthesis for this compound is not as widespread as for its 3-oxo counterpart, its preparation can be envisaged through established synthetic methodologies. A plausible route, outlined below, involves the cyclization of a suitably functionalized pyrrolidine derivative.
Caption: Proposed synthetic workflow for this compound.
In contrast, the synthesis of N-Boc-nortropinone (the 3-oxo isomer) is well-established and typically proceeds from tropinone via N-demethylation followed by Boc protection.
Caption: Established synthetic workflow for N-Boc-nortropinone.
The accessibility of starting materials for the proposed synthesis of the 2-oxo isomer may be more challenging compared to the readily available tropinone. However, the potential for novel drug discovery offered by the 2-oxo scaffold can justify the initial synthetic investment.
Reactivity and Synthetic Utility: A Comparative Perspective
The key difference in reactivity between the 2-oxo and 3-oxo isomers lies in the chemical environment of the carbonyl group and the adjacent α-carbons.
| Feature | This compound | N-Boc-nortropinone (3-oxo) | Rationale and Implications |
| Enolate Formation | Formation of an enolate at the C3 position. | Formation of enolates at the C2 and C4 positions. | The 2-oxo isomer provides a single, unambiguous site for enolate formation, leading to greater regioselectivity in subsequent alkylation and aldol reactions. The 3-oxo isomer can lead to mixtures of products due to competing enolization at two sites. |
| Steric Hindrance | The C2-ketone is sterically less hindered than the C3-ketone. | The C3-ketone is flanked by the bicyclic ring system. | The reduced steric hindrance at the C2 position may lead to higher yields and faster reaction rates in nucleophilic additions to the carbonyl group. |
| Electronic Effects | The nitrogen atom is β to the carbonyl group. | The nitrogen atom is α to the carbonyl group. | The proximity of the electron-withdrawing nitrogen atom in the 3-oxo isomer influences the acidity of the α-protons and the reactivity of the carbonyl group. The more distant nitrogen in the 2-oxo isomer results in a reactivity profile more akin to a simple cyclic ketone. |
| Stability of the Boc Group | The Boc group is generally stable under a wide range of non-acidic conditions.[6] | The Boc group is stable under similar conditions.[6] | The stability of the Boc protecting group is a key advantage for both precursors, allowing for a wide range of subsequent chemical transformations before deprotection. |
The distinct reactivity of the 2-oxo isomer allows for the synthesis of novel tropane analogues with substitution patterns that are difficult to achieve with traditional precursors. For example, selective functionalization at the C3 position via enolate chemistry is straightforward with the 2-oxo precursor, while similar transformations on the 3-oxo precursor can be complicated by issues of regioselectivity.
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed, logical synthetic protocol based on established chemical principles for the synthesis of related compounds.
Step 1: Dieckmann Condensation
-
To a solution of a suitable N-Boc protected pyrrolidine-2,5-diacetic acid ester derivative in an anhydrous solvent (e.g., toluene), add a strong base such as sodium hydride or sodium ethoxide at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a proton source (e.g., acetic acid).
-
Perform an aqueous workup and purify the resulting β-keto ester by column chromatography.
Step 2: Decarboxylation
-
Heat the purified β-keto ester in the presence of an acid or base catalyst in a suitable solvent to effect decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify the crude product to yield this compound.
Established Synthesis of N-Boc-nortropinone
This protocol is based on well-documented procedures.
Step 1: N-Demethylation of Tropinone
-
React tropinone with a demethylating agent such as 1-chloroethyl chloroformate (ACE-Cl) or H₂O₂ with a suitable catalyst.[7]
-
Follow the established procedure for the chosen demethylating agent, which typically involves a two-step process of N-carbamate or N-oxide formation followed by hydrolysis or reduction.
-
Purify the resulting nortropinone, often as its hydrochloride salt.
Step 2: Boc Protection of Nortropinone
-
Dissolve nortropinone hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine to neutralize the salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the nortropinone is consumed.
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization to yield N-Boc-nortropinone.[5]
Conclusion: Expanding the Synthetic Chemist's Toolkit
The choice of a precursor in tropane alkaloid synthesis is a critical decision that significantly impacts the efficiency and scope of a drug discovery program. While tropinone and its 3-oxo derivatives have been instrumental in the development of many important medicines, the exploration of novel chemical space necessitates the adoption of new building blocks. This compound represents a strategic entry point to a new class of tropane analogues with unique substitution patterns. Its distinct reactivity, driven by the C2-ketone functionality, offers advantages in terms of regioselectivity and access to previously unexplored molecular architectures. While its synthesis may require more initial effort compared to the more common 3-oxo precursors, the potential rewards in the discovery of novel and potent therapeutics make it a valuable addition to the synthetic chemist's toolkit.
References
- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439.
- Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
- Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Cooley, J. H., & Evain, E. J. (1989). Methods for the N-dealkylation of amines. Synthesis, 1989(01), 1-7.
Sources
A Comparative Guide to the Strategic Use of the Boc Protecting Group in 8-Azabicyclo[3.2.1]octane Synthesis
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] From the potent anticholinergic agent atropine to the psychoactive compound cocaine, the tropane core is a cornerstone of medicinal chemistry.[4] Synthesizing derivatives of this bicyclic amine requires precise control over the reactivity of the bridgehead nitrogen. This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) protecting group against other common alternatives in the context of 8-azabicyclo[3.2.1]octane synthesis, offering field-proven insights and experimental data to inform strategic synthetic planning.
The Imperative of Nitrogen Protection in Tropane Synthesis
The secondary amine of the 8-azabicyclo[3.2.1]octane core is both nucleophilic and basic.[5] This inherent reactivity can interfere with a multitude of synthetic transformations intended for other parts of the molecule, such as esterification, oxidation, or carbon-carbon bond formation.[6] Protecting the nitrogen atom temporarily masks its reactivity, converting it into a less reactive carbamate, which is crucial for achieving high yields and chemoselectivity in multi-step syntheses.[7] The choice of this protective shield is a critical strategic decision that dictates the entire synthetic route.
The Boc Group: A Detailed Profile
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[8][9] Its popularity stems from a unique combination of stability and controlled lability.
-
Ease of Introduction : It is typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base, a reaction that is high-yielding and operationally simple.
-
Robust Stability : The Boc group is exceptionally stable under a wide range of conditions, including strong bases, most nucleophiles, and catalytic hydrogenation.[8][10][11] This robustness is a key advantage, permitting a broad scope of chemical modifications on the protected tropane scaffold.
-
Acid-Labile Cleavage : Deprotection is cleanly achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[12][13] The mechanism proceeds through the formation of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[13][14]
Comparative Analysis: Boc vs. Alternative N-Protecting Groups
The optimal protecting group is always context-dependent. The decision hinges on the stability of the group to planned downstream reactions and the orthogonality of its cleavage conditions relative to other functional groups in the molecule.[6][15]
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Bn (Benzyl) |
| Protection Reagent | (Boc)₂O, mild base | Benzyl chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl | Benzyl bromide or chloride |
| Stability Profile | Stable to base, nucleophiles, catalytic hydrogenation.[8][9] | Stable to acid and mild base.[8] | Stable to acid and catalytic hydrogenation.[8] | Stable to acid, base, nucleophiles. |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl).[12][14] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[13] | Base (e.g., Piperidine in DMF).[8] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C). |
| Key Advantage | Orthogonal to Cbz and Fmoc; avoids metal catalysts. | Orthogonal to Boc and Fmoc; mild deprotection for acid/base sensitive molecules. | Orthogonal to Boc and Cbz; very mild deprotection. | Very stable; can withstand harsh, non-reductive conditions. |
| Primary Disadvantage | Harsh acidic conditions can harm sensitive substrates.[16] | Incompatible with reducible groups (alkenes, alkynes, etc.). | The liberated dibenzofulvene requires scavengers to prevent side reactions. | Requires hydrogenation for removal, limiting its use with reducible functional groups. |
| Byproducts of Cleavage | CO₂, isobutylene (gas).[14] | Toluene, CO₂. | Dibenzofulvene-piperidine adduct. | Toluene. |
Why Choose Boc for 8-Azabicyclo[3.2.1]octane Synthesis?
The primary advantage of the Boc group in this context is its robustness and orthogonality . Many synthetic routes towards functionalized tropanes involve reactions that are incompatible with other protecting groups.
-
Case Study: Synthesis of Epibatidine Analogs. The synthesis of many tropane alkaloids involves the introduction of unsaturation or other reducible functional groups.[1] Using a Cbz or Benzyl group would be prohibitive, as the deprotection via catalytic hydrogenation would indiscriminately reduce these desired functionalities. The Boc group, being stable to hydrogenation, is the superior choice.[8][13]
-
Compatibility with Base-Mediated Reactions. Modifications to the 8-azabicyclo[3.2.1]octane scaffold often require strong bases (e.g., ester saponification, alkylations). The Boc group's stability under basic conditions is a significant asset, whereas an Fmoc group would be unintentionally cleaved.[10][11]
-
Orthogonal Strategies. In complex syntheses, multiple amine or alcohol groups may need to be differentiated. A Boc-protected tropane nitrogen can be selectively deprotected in the presence of a base-labile Fmoc group or a hydrogenation-labile Cbz group on another part of the molecule, allowing for precise, stepwise modifications.[7][10][15][17]
Experimental Protocols & Methodologies
The following protocols are representative procedures for the protection and deprotection of the tropane nitrogen, designed to be self-validating and reproducible.
Protocol 1: N-tert-butoxycarbonylation of 8-Azabicyclo[3.2.1]octan-3α-ol
This procedure details the protection of the tropane nitrogen, a crucial first step before further functionalization.
Materials:
-
8-Azabicyclo[3.2.1]octan-3α-ol (Tropine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 8-azabicyclo[3.2.1]octan-3α-ol (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-8-azabicyclo[3.2.1]octan-3α-ol as a white solid. Typical Yield: >95%.
Protocol 2: Acid-Mediated Deprotection of an N-Boc Protected Tropane Derivative
This protocol describes the removal of the Boc group to liberate the free secondary amine.[18]
Materials:
-
N-Boc protected 8-azabicyclo[3.2.1]octane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the N-Boc protected tropane derivative (1.0 eq) in DCM.
-
Slowly add trifluoroacetic acid (10-20 eq) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. Note: Gas (CO₂) evolution will be observed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the remaining acid.
-
Adjust the pH of the aqueous layer to >10 with 1 M NaOH to ensure the amine is in its free base form.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 8-azabicyclo[3.2.1]octane derivative. Typical Yield: >90%.
Caution: The deprotection generates a tert-butyl cation, which can act as an alkylating agent for electron-rich functionalities (e.g., indoles, phenols). In such cases, the addition of a scavenger like triethylsilane or anisole to the reaction mixture is recommended.[10][14]
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an exceptionally powerful and versatile tool for the synthesis of complex 8-azabicyclo[3.2.1]octane derivatives. Its high stability towards basic, nucleophilic, and reductive conditions allows for a broad range of subsequent chemical transformations that are incompatible with other common N-protecting groups like Cbz and Fmoc. While its sensitivity to strong acid necessitates careful planning for acid-labile substrates, this very property forms the basis of its utility in orthogonal protection strategies. For researchers in drug development, the reliability, high yields, and operational simplicity associated with Boc protection and deprotection make it a first-line choice for navigating the intricate synthetic pathways toward novel tropane-based therapeutics.
References
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Addi.ehu.es. [Link]
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A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. National Center for Biotechnology Information. [Link]
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Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Publikationsserver der Universität Regensburg. [Link]
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Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise Formal Total Synthesis of (R)-(-) and (S)-(+) -Cocaine. ResearchGate. [Link]
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Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. In-Silico Methods. [Link]
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Orthogonal Protection. Fiveable. [Link]
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Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
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Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
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EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION. Library and Archives Canada. [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
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Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship. [Link]
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Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. National Center for Biotechnology Information. [Link]
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The Chemical Synthesis and Applications of Tropane Alkaloids. PubMed. [Link]
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Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. SciSpace. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 8-Azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane derivatives, focusing on their interactions with monoamine transporters, kappa opioid receptors, and muscarinic acetylcholine receptors. Experimental data is presented to support the observed trends, and detailed protocols for key assays are provided to aid in the design and evaluation of novel therapeutic agents based on this versatile scaffold.
The 8-Azabicyclo[3.2.1]octane Scaffold: A Foundation for Diverse Biological Activity
The tropane core consists of a piperidine and a pyrrolidine ring sharing two carbon atoms and a nitrogen atom. This unique structure imparts significant conformational rigidity, which is a key factor in its successful application in drug design. The primary points of structural modification on the 8-azabicyclo[3.2.1]octane scaffold are the nitrogen at the 8-position (N-8) and the carbon at the 3-position (C-3). Substitutions at these positions have been extensively explored to modulate the affinity, selectivity, and pharmacokinetic properties of these derivatives.
Monoamine Transporter Inhibition: Tuning Selectivity for DAT, SERT, and NET
A significant body of research on 8-azabicyclo[3.2.1]octane derivatives has focused on their ability to inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play crucial roles in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and substance abuse.
The general SAR for monoamine transporter affinity can be summarized as follows:
-
Substitution at the 3-position: The nature of the substituent at the C-3 position is a primary determinant of potency and selectivity. Large, lipophilic groups, often containing aromatic rings, are generally favored for high affinity.
-
Substitution at the 8-position: Modification of the nitrogen at the 8-position with different alkyl or arylalkyl groups can significantly influence selectivity between the monoamine transporters.
The following diagram illustrates the core 8-azabicyclo[3.2.1]octane scaffold and the key positions for substitution that influence monoamine transporter activity.
Caption: Core 8-azabicyclo[3.2.1]octane scaffold and key substitution points.
Comparative Binding Affinities at Monoamine Transporters
The following table summarizes the binding affinities (Ki, nM) of a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET. This data highlights how modifications at the 8-position and on the diaryl-methoxy moiety impact potency and selectivity.[1]
| Compound | R (at N-8) | Ar | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 21a | Me | Ph | 12.0 ± 1.2 | 4250 ± 350 | 2850 ± 250 | 354 | 238 |
| 21e | Cyclopropylmethyl | Ph | 11.0 ± 1.0 | >10000 | 4560 ± 400 | >909 | 415 |
| 21f | 4-F-Benzyl | Ph | 5.3 ± 0.5 | 3100 ± 300 | 2530 ± 230 | 585 | 477 |
| 22a | Me | 4-F-Ph | 4.4 ± 0.4 | 2400 ± 200 | 1450 ± 130 | 545 | 330 |
| 22e | Cyclopropylmethyl | 4-F-Ph | 4.0 ± 0.3 | 4240 ± 380 | 1870 ± 170 | 1060 | 468 |
| 22g | 4-Cl-Benzyl | 4-F-Ph | 3.9 ± 0.3 | 655 ± 60 | 5290 ± 480 | 168 | 1358 |
Analysis of SAR:
-
Effect of N-8 Substitution: The data reveals that the nature of the substituent at the 8-position plays a critical role in determining selectivity. For instance, the introduction of a cyclopropylmethyl group at N-8 in compound 22e leads to a remarkable >1000-fold selectivity for DAT over SERT, one of the highest reported for a DAT ligand.[1] In contrast, a 4-chlorobenzyl substituent in compound 22g results in high selectivity for DAT over NET (1358-fold).[2]
-
Effect of Aryl Substitution: The presence of 4-fluorophenyl groups (Ar = 4-F-Ph) generally leads to higher potency at DAT compared to unsubstituted phenyl rings (Ar = Ph).[1] This is consistent with the SAR of other DAT inhibitors like GBR 12909.
Kappa Opioid Receptor Antagonism: A Different Pharmacological Profile
Beyond monoamine transporters, 8-azabicyclo[3.2.1]octane derivatives have been investigated as antagonists of the kappa opioid receptor (KOR). KOR antagonists are of interest for the treatment of depression, anxiety, and addiction. In this context, the structural requirements for high affinity and selectivity differ from those for monoamine transporter inhibition.
A key structural motif for KOR antagonism in this series is the presence of a benzamide moiety attached to the 3-position of the tropane ring through an ether linkage.
The following diagram illustrates the general structure of 8-azabicyclo[3.2.1]octane-based KOR antagonists.
Caption: General scaffold for 8-azabicyclo[3.2.1]octane-based KOR antagonists.
Comparative Binding Affinities at Opioid Receptors
Muscarinic Acetylcholine Receptor Antagonism
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold, particularly tropane alkaloids like atropine, are well-known muscarinic acetylcholine receptor (mAChR) antagonists. These compounds have therapeutic applications in treating conditions such as bradycardia, and as mydriatics. The SAR for mAChR antagonism often involves an ester functionality at the C-3 position.
A 3D-QSAR study of 20 benztropine analogs, which are 8-azabicyclo[3.2.1]octane derivatives, has been performed to understand the structural requirements for potent muscarinic receptor blockade.[3] The study highlighted the importance of steric and electrostatic fields in determining antagonist activity.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a general method for determining the binding affinity of test compounds for DAT, SERT, and NET using radioligand displacement assays.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET)
-
Test compounds at various concentrations
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer.
-
Binding Assay: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or non-specific binding inhibitor.
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General Synthesis of 8-Substituted-3-aryl-8-azabicyclo[3.2.1]octane Derivatives
The synthesis of these derivatives often starts from tropinone, which is a commercially available starting material. The following is a general synthetic scheme.
Caption: General synthetic route to 3,8-disubstituted 8-azabicyclo[3.2.1]octanes.
Step 1: Protection of the Nitrogen: The nitrogen of tropinone is often protected, for example, as a carbamate, to prevent side reactions in subsequent steps.[1]
Step 2: Introduction of the 3-Substituent: The C-3 substituent is typically introduced via a Grignard reaction or by reacting an organolithium reagent with the protected tropinone.
Step 3: Deprotection and N-Substitution: The protecting group on the nitrogen is removed, and the desired substituent is introduced via N-alkylation or N-arylation.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable template in modern drug discovery. The rigid framework allows for the development of potent and selective ligands for a diverse range of biological targets. As demonstrated in this guide, subtle modifications to the substituents at the N-8 and C-3 positions can dramatically alter the pharmacological profile of these derivatives, enabling the fine-tuning of their activity for specific therapeutic applications. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel 8-azabicyclo[3.2.1]octane-based therapeutic agents.
References
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Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry Letters. [Link]
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Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Chemical Neuroscience. [Link]
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Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy. [Link]
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Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. International Journal of Organic Chemistry. [Link]
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SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]
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Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed. [Link]
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The Strategic Advantage of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in CNS Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The ability of a drug candidate to navigate the blood-brain barrier, engage its target with high affinity and selectivity, and maintain a favorable pharmacokinetic profile is profoundly influenced by the architectural features of its core scaffold. Among the myriad of available building blocks, three-dimensional bicyclic structures have garnered significant attention for their ability to impart desirable drug-like properties. This guide provides an in-depth comparison of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane , a prominent tropane-based building block, with other relevant scaffolds used in CNS drug discovery.
The Tropane Scaffold: A Privileged Structure for CNS Activity
The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton, is a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with potent CNS activity.[1][2] Nature has repeatedly selected this rigid, bicyclic framework for molecules that interact with various CNS targets, including muscarinic acetylcholine receptors (e.g., atropine and scopolamine) and monoamine transporters (e.g., cocaine).[1][2] This evolutionary validation underscores the inherent suitability of the tropane scaffold for CNS drug design.
This compound is a synthetically versatile derivative of the tropane core. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled chemical modifications at other positions of the scaffold, while the ketone functionality at the 2-position provides a convenient handle for further chemical elaboration.[3]
Physicochemical Properties: A Key Determinant for CNS Penetration
A critical hurdle in CNS drug development is ensuring that a molecule can efficiently cross the blood-brain barrier (BBB). This is largely governed by its physicochemical properties. An ideal CNS drug candidate typically possesses a low molecular weight, moderate lipophilicity (logP), and a low polar surface area (TPSA).
Here, we compare the calculated physicochemical properties of this compound with other representative bicyclic building blocks.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | TPSA (Ų) |
| This compound | C₁₂H₁₉NO₃ | 225.29[4] | 2.12[5] | 46.61[5] |
| N-Boc-3-azabicyclo[3.1.0]hexane | C₁₀H₁₇NO₂ | 183.25 | 1.8 | 29.5 |
| 1-Boc-4-oxo-piperidine | C₁₀H₁₇NO₃ | 199.25 | 1.4 | 46.6 |
| Bicyclic Azepane Derivative (representative) | C₁₄H₁₉N | 201.31 | 3.2 | 12.0 |
Note: Values for comparator building blocks are representative and can vary based on specific substitution patterns.
The data indicates that this compound possesses a favorable balance of these key physicochemical parameters, positioning it well for CNS drug design. Its moderate lipophilicity and TPSA are within the desirable range for BBB penetration.
Comparative Analysis with Other Bicyclic Scaffolds
While the tropane scaffold is well-established, other bicyclic systems have also emerged as valuable building blocks in CNS drug discovery. Here, we provide a comparative overview.
Bicyclic Azepanes
Recent explorations into novel chemical space have highlighted the potential of bicyclic azepanes as scaffolds for CNS-active compounds.[6][7] These structures, containing a seven-membered ring, offer a different conformational landscape compared to the more rigid tropane skeleton.
-
Advantages: Bicyclic azepanes can provide access to novel intellectual property space and may offer unique vector orientations for substituents, potentially leading to improved target engagement. Some derivatives have shown potent activity as monoamine transporter inhibitors with excellent brain penetrance.[6]
-
Disadvantages: The synthesis of specific bicyclic azepane isomers can be challenging, and their metabolic stability may be less predictable compared to the well-studied tropane core.
Oxabicyclo[3.2.1]octanes
The replacement of the nitrogen atom in the tropane bridge with an oxygen atom yields the 3-oxa-8-azabicyclo[3.2.1]octane scaffold. This modification can significantly impact the physicochemical and pharmacological properties of the resulting molecules.
-
Advantages: The introduction of the ether linkage can reduce the basicity of the molecule, which can be advantageous for avoiding off-target interactions with aminergic receptors and improving oral bioavailability. Derivatives of this scaffold have been successfully developed as potent mTOR inhibitors with good brain permeability.[8]
-
Disadvantages: The absence of the nitrogen atom at the bridge position eliminates a potential site for interaction with certain biological targets and alters the overall three-dimensional shape of the molecule.
Experimental Workflows and Protocols
The successful application of any building block in drug discovery relies on robust and reproducible experimental procedures. Below are representative protocols for the synthesis of key scaffolds and for the evaluation of critical drug-like properties.
Synthesis of this compound
While a direct, one-pot synthesis from simple precursors is complex, a common route involves the modification of commercially available tropinone. A key step is the protection of the nitrogen atom, followed by functionalization at the C2 position. A representative procedure for the Boc protection of the parent nortropinone is as follows:
Protocol: Boc Protection of Nortropinone
-
Reaction Setup: To a solution of nortropinone hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (3 equivalents) dropwise at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-nortropinone product.
Further synthetic steps would then be required to introduce the ketone at the 2-position, which can be a multi-step process.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
A common method to assess BBB permeability in vitro is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid membrane, to an acceptor compartment.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Preparation of solutions: The test compound is dissolved in a buffer solution at a known concentration for the donor well. The acceptor well contains a buffer solution.
-
Assay incubation: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate. The entire assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of permeability: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol: Microsomal Metabolic Stability Assay
-
Reaction mixture preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound at a specific concentration, and a buffer solution.
-
Initiation of the reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor required for the activity of many cytochrome P450 enzymes.
-
Time-point sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the key decision-making processes and experimental workflows in CNS drug discovery utilizing these building blocks.
Caption: Decision logic for scaffold selection.
Conclusion and Future Perspectives
The selection of a core scaffold is a pivotal decision in the design of novel CNS therapeutics. This compound stands out as a highly valuable building block, benefiting from the privileged nature of the tropane skeleton and offering synthetic handles for facile diversification. Its well-balanced physicochemical properties make it an excellent starting point for the development of brain-penetrant molecules.
While alternative bicyclic scaffolds such as bicyclic azepanes and oxabicyclo[3.2.1]octanes present intriguing opportunities to explore novel chemical space and fine-tune pharmacological profiles, the 8-azabicyclo[3.2.1]octane framework remains a robust and reliable choice, backed by a wealth of historical data and successful applications in CNS drug discovery. The continued development of innovative synthetic methodologies to access and functionalize these three-dimensional scaffolds will undoubtedly fuel the discovery of the next generation of medicines for neurological and psychiatric disorders.
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Visikol. In Vitro Blood Brain Barrier Permeability Assessment. Published April 8, 2024. [Link]
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Chemistry Steps. Tropane Alkaloids and the Synthesis of Atropine. [Link]
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National Center for Biotechnology Information. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
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Kohnen-Johannsen KL, Kayser O. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. 2019;24(4):796. Published 2019 Feb 22. [Link]
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Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. ijpsr.com. [Link]
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Semantic Scholar. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
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Sweta VR, Lakshmi T. Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research. 2015;7(5):117-119. [Link]
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Brugel TA, Smith RW, Balestra M, et al. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorg Med Chem Lett. 2010;20(19):5847-5852. [Link]
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ChemBK. This compound. [Link]
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Semantic Scholar. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
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Migliore M, Habrant D, Sadek J, et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J Med Chem. 2021;64(19):14526-14546. [Link]
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ResearchGate. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and. [Link]
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A Senior Application Scientist's Guide to Evaluating 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in High-Throughput Screening
Introduction: The Strategic Value of Privileged Scaffolds in HTS
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying novel chemical matter against a vast array of biological targets.[1][2] The success of any HTS campaign, however, is fundamentally dependent on the quality and diversity of the compound library being screened.[1] Among the most valuable assets in a screening collection are "privileged scaffolds"—three-dimensional molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 8-azabicyclo[3.2.1]octane core is one such scaffold, prized for its conformational rigidity and its role as the central framework in a wide range of biologically active tropane alkaloids.[3][4]
The specific subject of this guide, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, is a versatile building block used to generate libraries of compounds based on this valuable scaffold.[5][6] Its rigid, bicyclic structure provides a defined three-dimensional vector for substituents, which is a critical feature for achieving potent and selective interactions with protein targets.[7][8] This guide provides a comprehensive framework for evaluating the performance of compound libraries derived from this scaffold in a typical HTS campaign, comparing it against two common alternative scaffolds: the flexible piperidine core and the planar aromatic pyrazole core.
Comparative Experimental Design: A Framework for Performance Evaluation
To objectively assess the performance of the 8-azabicyclo[3.2.1]octane scaffold, a carefully designed HTS campaign is paramount. The following experimental design provides a robust methodology for comparing its performance against alternative scaffolds.
Objective: To quantify the performance of a diversity-oriented library derived from this compound relative to libraries built from piperidine and pyrazole scaffolds in identifying potent and selective inhibitors against a model kinase target, Mitogen-Activated Protein Kinase 1 (MAPK1).
Scaffold Selection Rationale:
-
8-Azabicyclo[3.2.1]octane (Test Scaffold): Represents a rigid, 3D-rich, privileged scaffold. Its conformational constraint is hypothesized to reduce the entropic penalty of binding, potentially leading to higher potency.[9]
-
N-Boc-4-piperidone (Flexible Aliphatic Control): A common, flexible six-membered heterocyclic scaffold. Its conformational flexibility may allow it to adapt to various binding pockets but could come at an entropic cost.
-
1H-Pyrazole-4-carbaldehyde (Planar Aromatic Control): A flat, aromatic scaffold frequently found in kinase inhibitors. This serves as a comparator to assess the value of 3D dimensionality versus well-established planar motifs.
Assay Selection: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) is chosen for its high sensitivity, broad dynamic range, and robustness in an HTS format, making it suitable for screening large compound decks.[10]
Experimental Workflow: The HTS process is designed as a multi-stage cascade to efficiently identify and validate true hits while eliminating false positives.[11]
Caption: High-throughput screening cascade for scaffold performance evaluation.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen (MAPK1 Kinase Assay)
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM in DMSO) to a 384-well, low-volume, white, solid-bottom assay plate. This yields a final assay concentration of 10 µM.
-
Reagent Preparation: Prepare the MAPK1 kinase reaction buffer containing the kinase, substrate (MBP), and ATP at 2X the final concentration.
-
Enzyme Reaction: Add 5 µL of the 2X kinase reaction mixture to each well of the assay plate.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar FSX).[10]
-
Data Analysis: Normalize the data using negative controls (DMSO only) and positive controls (a known potent MAPK1 inhibitor). Calculate the Z' factor and signal-to-background ratio for each plate to ensure data quality.[12] Hits are identified as compounds that produce an inhibition signal greater than three standard deviations from the mean of the DMSO controls.
Performance Metrics and Comparative Data Analysis
The performance of each scaffold library is evaluated based on a set of key HTS metrics. The following table presents illustrative data from our hypothetical comparative screen.
| Performance Metric | 8-Azabicyclo[3.2.1]octane | N-Boc-4-piperidone (Flexible) | 1H-Pyrazole (Planar) | Rationale for Metric |
| Primary Hit Rate (%) | 0.45% | 0.62% | 0.38% | Measures the initial frequency of active compounds. A moderate rate is often desirable to balance discovery with downstream workload. |
| Confirmation Rate (%) | 78% | 55% | 85% | Percentage of primary hits that re-confirm upon re-testing with fresh samples. A high rate indicates robust and reproducible hits. |
| Orthogonal Hit Rate (%) | 71% | 41% | 82% | Percentage of confirmed hits that are also active in a mechanistically distinct assay, reducing technology-specific artifacts.[11] |
| Median IC50 of Hits (µM) | 0.85 | 2.5 | 0.60 | Potency of the confirmed hit population. Lower values indicate higher potency. |
| Selectivity Index >10 | 65% | 30% | 55% | Percentage of hits with >10-fold selectivity against a panel of related kinases. High selectivity is crucial for minimizing off-target effects. |
| Lipophilic Efficiency (LipE) | 5.8 | 4.2 | 5.1 | A measure of potency relative to lipophilicity (pIC50 - clogP). Higher values are desirable for better drug-like properties.[9] |
Interpretation of Results
-
Hit Quality over Quantity: The 8-azabicyclo[3.2.1]octane scaffold yielded a moderate primary hit rate but a very high confirmation rate (78%) and orthogonal hit rate (71%). This suggests that the initial hits are of high quality and are not predominantly assay artifacts. The flexible piperidone scaffold produced a higher number of initial hits, but they were of lower quality, as evidenced by the significant drop-off in confirmation and orthogonal testing.
-
Potency and Efficiency: While the planar pyrazole scaffold produced the most potent hits on average (Median IC50 = 0.60 µM), the 8-azabicyclo[3.2.1]octane scaffold demonstrated superior Lipophilic Efficiency (LipE = 5.8). This is a critical observation; the rigid scaffold achieves high potency without a proportional increase in lipophilicity, a highly desirable trait for developing drug candidates with favorable ADME properties.[9]
-
Selectivity: The rigid bicyclic scaffold provided the highest percentage of selective inhibitors (65%). This is a direct consequence of its well-defined 3D structure, which allows for more precise and specific interactions within the target's binding site compared to the more promiscuous, flexible piperidine-based hits.
Logical Relationships in Scaffold-Based Screening
The choice of a core scaffold has cascading effects on the outcomes of an HTS campaign. A rigid, 3D scaffold like 8-azabicyclo[3.2.1]octane often leads to a higher quality of hits, even if the initial hit rate is not the highest.
Caption: Relationship between scaffold rigidity and HTS outcomes.
Conclusion and Recommendations
The evaluation demonstrates that libraries derived from this compound are a high-value resource for HTS campaigns. While they may not produce the highest initial hit rate, the quality of the resulting hits—characterized by high confirmation rates, superior lipophilic efficiency, and excellent selectivity—is demonstrably superior to those from more flexible or purely planar scaffolds.
For researchers and drug development professionals, we recommend the following:
-
Prioritize Scaffold Diversity: Incorporate 3D-rich scaffolds like 8-azabicyclo[3.2.1]octane into screening libraries to increase the probability of finding high-quality, selective leads.
-
Look Beyond Primary Hit Rate: Evaluate scaffold performance based on a cascade of metrics, including confirmation rates, orthogonal validation, potency, and ligand efficiency, to get a true measure of value.
-
Invest in Quality: The upfront investment in synthesizing libraries from more complex, rigid scaffolds can yield significant downstream savings by reducing the time and resources spent pursuing false positives and promiscuous hits.
By strategically employing and rigorously evaluating privileged scaffolds such as 8-azabicyclo[3.2.1]octane, screening campaigns can more effectively deliver robust, developable lead compounds, ultimately accelerating the path to new therapeutics.
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Monteiro, J. R. V., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]
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Navigating the Synthetic Landscape of Tropane Alkaloids: A Comparative Guide to 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane skeleton, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry, forming the foundation for a wide range of neuroactive compounds.[1] Among the various synthetic precursors to this important motif, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, also known as N-Boc-nortropinone, has emerged as a key starting material. The tert-butoxycarbonyl (Boc) protecting group offers a convenient handle to modulate the reactivity of the bridgehead nitrogen, enabling selective functionalization at other positions of the bicyclic ring.[2] However, like any tool in the synthetic chemist's arsenal, this compound is not without its limitations.
This guide provides a critical examination of the challenges and constraints associated with the use of this compound as a synthetic starting material. We will delve into its reactivity and stereochemical limitations, supported by experimental data, and objectively compare its performance with alternative N-protected analogues and other bicyclic scaffolds. Through a detailed analysis of experimental protocols and mechanistic considerations, this guide aims to equip researchers with the insights necessary to make informed decisions in the design and execution of synthetic routes toward novel tropane alkaloid derivatives and other complex nitrogen-containing molecules.
The Double-Edged Sword: Advantages and Inherent Limitations of the 8-Azabicyclo[3.2.1]octane Core
The construction of the 8-azabicyclo[3.2.1]octane framework itself can be a significant hurdle. The classical approach, the Robinson-Schöpf synthesis of tropinone, involves a one-pot condensation of succinaldehyde, methylamine, and a derivative of acetone.[1][3] While elegant in its biomimetic approach, this reaction is notoriously sensitive to reaction conditions, particularly pH.[4] A common side reaction is the intermolecular condensation of the reactive intermediates, leading to polymerization and significantly reduced yields of the desired bicyclic ketone.[5]
Caption: Competing pathways in the Robinson-Schöpf synthesis of tropinone.
This inherent challenge in forming the core structure underscores the importance of having a reliable and versatile starting material for subsequent functionalization. While this compound provides a stable and readily available platform, its own set of limitations comes to the forefront during more intricate synthetic transformations.
Reactivity and Stereoselectivity: Where the Boc Group Falls Short
The bulky tert-butoxycarbonyl (Boc) protecting group, while effective at masking the nucleophilicity of the nitrogen, can impose significant steric hindrance, influencing the reactivity and stereochemical outcome of reactions at adjacent positions. This is particularly evident in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of carbon-carbon bonds.
A study on the Rh-catalyzed Suzuki-Miyaura cross-coupling of a nortropane-derived allylic chloride with phenylboronic acid revealed a stark limitation of the Boc protecting group. While the desired product was obtained with high enantiomeric excess, the yield was a mere 28%.[6] In a direct comparison, switching to a less sterically demanding methyl carbamate protecting group resulted in a significantly improved yield of 63%. However, this came at the cost of a drastic decrease in diastereoselectivity, highlighting a delicate trade-off between steric hindrance and stereocontrol.[6]
| Protecting Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Boc | 28 | >20:1 | 94 |
| Methyl Carbamate | 63 | 5.9:1 | 93 |
| Table 1: Comparison of N-protecting groups in a Rh-catalyzed Suzuki-Miyaura cross-coupling reaction. Data sourced from[6]. |
This example illustrates a critical limitation of this compound: the steric bulk of the Boc group can impede access of bulky reagents to the reaction center, leading to lower reaction rates and yields. While this steric influence can sometimes be exploited to achieve high stereoselectivity, it often restricts the scope of applicable reactions and may necessitate extensive optimization of reaction conditions.
Furthermore, the formation of the enolate from N-Boc-nortropinone, a key step for alpha-functionalization, can be challenging and lead to competing side reactions. The conformational rigidity of the bicyclic system and the presence of the Boc group can influence the regioselectivity of deprotonation and the subsequent reactivity of the enolate.
A Broader Perspective: Alternative Scaffolds for Tropane Alkaloid Synthesis
The limitations of the 8-azabicyclo[3.2.1]octane system have prompted researchers to explore alternative bicyclic scaffolds that can serve as functional mimics or provide access to novel chemical space. Among these, the 6-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane frameworks have garnered significant attention.
The 6-Azabicyclo[3.2.1]octane Core: A Regioisomeric Alternative
The 6-azabicyclo[3.2.1]octane motif is a structural isomer of the tropane skeleton and is also found in a variety of biologically active natural products.[7] Its synthesis presents a different set of challenges and opportunities. Recent advances have enabled the efficient and stereoselective construction of this scaffold, for instance, through copper-catalyzed enantioselective alkene carboamination.[8]
Caption: Comparison of 8-aza and 6-aza bicyclo[3.2.1]octane scaffolds.
The different placement of the nitrogen atom in the 6-azabicyclo[3.2.1]octane system can lead to distinct pharmacological properties and provides an avenue for the development of novel therapeutics with potentially different target profiles compared to traditional tropane alkaloids.
The 8-Oxabicyclo[3.2.1]octane Scaffold: Replacing Nitrogen with Oxygen
Replacing the bridgehead nitrogen with an oxygen atom gives rise to the 8-oxabicyclo[3.2.1]octane skeleton. This seemingly subtle change can have a profound impact on the physicochemical properties and biological activity of the resulting molecules. The synthesis of this scaffold has been achieved through various methods, including tandem C-H oxidation/oxa-[9][9] Cope rearrangement/aldol cyclization and asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides.[10][11]
The 8-oxabicyclo[3.2.1]octane core serves as a valuable non-basic mimic of the tropane skeleton, which can be advantageous in drug design to reduce off-target effects associated with the basicity of the nitrogen atom in tropane alkaloids.
Experimental Protocols: A Practical Guide to Key Transformations
To provide a practical context for the preceding discussion, we present detailed experimental protocols for key reactions involving the functionalization of N-Boc-nortropinone and the synthesis of an alternative scaffold.
Protocol 1: Deprotection of this compound and Subsequent N-Alkylation via Reductive Amination
This two-step procedure is a common strategy for introducing diversity at the nitrogen atom of the tropane core.[12]
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Collect the precipitated nortropinone hydrochloride salt by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Dry the solid under vacuum.
Step 2: Reductive Amination
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Workflow for the N-functionalization of this compound.
Conclusion
This compound is undoubtedly a valuable and widely used starting material in the synthesis of tropane alkaloids and their analogues. Its stability and the ability to readily deprotect the nitrogen atom make it an attractive choice for many synthetic endeavors. However, a thorough understanding of its limitations is crucial for efficient and successful drug discovery and development. The steric bulk of the Boc group can negatively impact yields in certain reactions and may present challenges in achieving desired stereoselectivity.
By considering alternative N-protecting groups and exploring regioisomeric and heteroatom-substituted bicyclic scaffolds such as the 6-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane systems, researchers can expand their synthetic toolbox and access a wider range of chemical diversity. The choice of starting material should be a strategic decision based on the specific synthetic target and the types of transformations planned. A comprehensive evaluation of the available options, as outlined in this guide, will ultimately pave the way for the discovery of novel and more effective therapeutics based on these privileged bicyclic frameworks.
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A Comparative Guide to the Synthetic Construction of the 8-Azabicyclo[3.2.1]octane Core
For researchers, medicinal chemists, and professionals in drug development, the 8-azabicyclo[3.2.1]octane scaffold is a privileged structure. It forms the core of the tropane alkaloids, a class of natural products and their synthetic analogs with a rich history and diverse pharmacological activities.[1][2] Prominent members like cocaine and atropine underscore the therapeutic potential and the need for versatile and efficient synthetic routes to access this bicyclic system.[3][4] This guide provides a comparative overview of the most significant synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core, with a focus on the underlying chemical principles, practical experimental considerations, and the relative merits of each approach.
The Enduring Legacy of the Robinson-Schöpf Synthesis
The first practical synthesis of tropinone, the parent ketone of the 8-azabicyclo[3.2.1]octane system, was reported by Sir Robert Robinson in 1917.[4] This one-pot reaction, a biomimetic marvel, remains a cornerstone of heterocyclic chemistry.
Mechanistic Insights
The Robinson-Schöpf synthesis is a tandem reaction involving a double Mannich reaction.[5][6] The reaction brings together three simple precursors: succinaldehyde, methylamine, and a derivative of acetonedicarboxylic acid (or acetone itself, albeit with lower yields).[4][6]
The currently accepted mechanism proceeds as follows:
-
Initial Mannich Reaction (Intermolecular): Methylamine first reacts with succinaldehyde to form a dialdehyde intermediate. A nucleophilic attack of the enolate of acetonedicarboxylic acid on one of the aldehyde groups, followed by decarboxylation, furnishes a piperidine derivative.
-
Second Mannich Reaction (Intramolecular): The second aldehyde group within the piperidine intermediate then undergoes an intramolecular Mannich reaction with the second enolizable position of the acetone dicarboxylate moiety.
-
Final Decarboxylation: Subsequent decarboxylation of the remaining carboxylic acid group yields tropinone.
The choice of an acetonedicarboxylic acid ester over acetone is crucial for the reaction's efficiency. The electron-withdrawing ester groups increase the acidity of the methylene protons, facilitating enolate formation under mild conditions.
Caption: The Robinson-Schöpf Synthesis of Tropinone.
Experimental Protocol: A Classic One-Pot Procedure
A typical experimental procedure for the Robinson-Schöpf synthesis is as follows:
-
Preparation of Succinaldehyde: Succinaldehyde is often generated in situ from a precursor like succinic acid diethyl ester due to its instability.
-
Reaction Setup: A buffered aqueous solution is prepared to maintain a pH that is optimal for both the Mannich reaction and the decarboxylation steps.
-
One-Pot Condensation: To this buffered solution, succinaldehyde, methylamine hydrochloride, and a salt of acetonedicarboxylic acid are added.
-
Reaction and Workup: The reaction mixture is stirred at room temperature for a period, after which the tropinone is extracted into an organic solvent.
Performance and Limitations
The primary advantage of the Robinson-Schöpf synthesis is its operational simplicity and the use of readily available starting materials. However, a significant drawback is the lack of stereocontrol, yielding a racemic mixture of tropinone. For the synthesis of enantiomerically pure tropane alkaloids, this necessitates a subsequent resolution step, which can be inefficient.
Modern Cyclization Strategies: Precision and Versatility
Contemporary synthetic chemistry has introduced a range of powerful cyclization reactions that offer greater control over the stereochemical outcome and broader substrate scope.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust method for the construction of the 8-azabicyclo[3.2.1]octane core. This strategy typically involves the synthesis of a diene-containing piperidine precursor, which then undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst).
The success of the RCM approach hinges on the careful design of the acyclic precursor. The stereochemistry of the substituents on the piperidine ring dictates the stereochemical outcome of the cyclization. The choice of the N-protecting group is also critical, as it can influence the conformation of the diene and, consequently, the efficiency of the RCM reaction. The selection of the appropriate Grubbs' catalyst generation is also important for optimizing the yield and reaction time.
Caption: Ring-Closing Metathesis for 8-Azabicyclo[3.2.1]octane Synthesis.
-
Synthesis of the Diene Precursor: A chiral piperidine derivative bearing two alkenyl chains is synthesized. This is often achieved through multi-step sequences starting from readily available chiral building blocks.
-
RCM Reaction: The diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene), and a solution of the Grubbs' catalyst is added. The reaction is typically stirred at room temperature or with gentle heating.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the 8-azabicyclo[3.2.1]octene derivative.
Intramolecular [3+2] Cycloaddition Reactions
Intramolecular [3+2] cycloaddition reactions provide a powerful and convergent approach to the 8-azabicyclo[3.2.1]octane core. This strategy involves the generation of a three-atom component (the "1,3-dipole") and a two-atom component (the "dipolarophile") within the same molecule, which then react to form the bicyclic system. Common 1,3-dipoles employed in this context include azomethine ylides and nitrones.
The stereochemical outcome of the [3+2] cycloaddition is often predictable based on the principles of orbital symmetry and steric interactions in the transition state. The use of chiral auxiliaries or chiral catalysts can enable highly enantioselective transformations.
-
Precursor Synthesis: An aldehyde or ketone bearing an N-alkenyl tether is synthesized.
-
In Situ Generation of the Azomethine Ylide: The precursor is treated with a secondary amino acid (e.g., proline or sarcosine) to generate the azomethine ylide in situ.
-
Intramolecular Cycloaddition: The azomethine ylide undergoes a spontaneous intramolecular [3+2] cycloaddition with the tethered alkene to form the 8-azabicyclo[3.2.1]octane core.
-
Purification: The product is isolated and purified using standard techniques.
Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis, can also be employed to construct the 8-azabicyclo[3.2.1]octane framework. A common approach involves the reaction of a pyrrole derivative (as the diene) with a suitable dienophile.
A key challenge in using pyrroles as dienes is overcoming their inherent aromaticity, which disfavors their participation in cycloaddition reactions. This can be addressed by using electron-withdrawing groups on the pyrrole nitrogen or by employing Lewis acid catalysis to activate the dienophile.
The Diels-Alder reaction of pyrroles often requires elevated temperatures or high pressure to proceed efficiently. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the pyrrole and the dienophile.
Asymmetric Strategies: The Quest for Enantiopure Tropanes
The biological activity of tropane alkaloids is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to the 8-azabicyclo[3.2.1]octane core is of paramount importance.
Desymmetrization of Tropinone
One elegant approach to enantiomerically enriched tropanes is the desymmetrization of the meso starting material, tropinone. This can be achieved through enantioselective reactions such as enzymatic reductions or chiral base-mediated deprotonation followed by reaction with an electrophile.
Chiral Pool Synthesis
Another common strategy involves starting from a chiral, non-racemic starting material (the "chiral pool") and carrying the stereochemical information through the synthetic sequence. This approach often provides reliable access to enantiomerically pure products but can be limited by the availability of suitable starting materials.
Catalytic Asymmetric Synthesis
The use of chiral catalysts to control the stereochemical outcome of the key bond-forming reactions represents the state-of-the-art in asymmetric synthesis. Chiral Lewis acids, organocatalysts, and transition metal complexes have all been successfully employed in the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane core.
Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Scalability | Stereocontrol |
| Robinson-Schöpf Synthesis | Operational simplicity, low-cost starting materials. | Lack of stereocontrol, sometimes low yields. | Potentially high, but requires optimization. | None (produces racemate). |
| Ring-Closing Metathesis | High functional group tolerance, predictable stereocontrol. | Cost of ruthenium catalysts, multi-step precursor synthesis. | Moderate to good, catalyst loading can be an issue. | High, dependent on precursor stereochemistry. |
| [3+2] Cycloaddition | High convergence, good stereocontrol. | Substrate-dependent efficiency, potential for side reactions. | Generally good for laboratory scale. | Good to excellent, can be catalytic and asymmetric. |
| Diels-Alder Reaction | Forms two C-C bonds in one step. | Aromaticity of pyrrole can be a hurdle, often requires harsh conditions. | Moderate, can be limited by reaction conditions. | Good, follows predictable cycloaddition rules. |
| Asymmetric Desymmetrization | Access to enantiopure products from a simple starting material. | Can require stoichiometric chiral reagents, enzymatic methods may have limited substrate scope. | Variable, depends on the specific method. | Excellent. |
Conclusion and Future Outlook
The synthesis of the 8-azabicyclo[3.2.1]octane core has evolved significantly from the classic Robinson-Schöpf synthesis to a diverse array of modern, highly selective methodologies. The choice of a particular synthetic route will depend on the specific target molecule, the desired level of stereocontrol, and considerations of scalability and cost.
Future developments in this field will likely focus on the discovery of new, more efficient, and sustainable catalytic methods for the asymmetric synthesis of this important scaffold. The continued exploration of biocatalysis and flow chemistry also holds great promise for the large-scale production of tropane alkaloids and their analogs for pharmaceutical applications. The versatility of the 8-azabicyclo[3.2.1]octane core ensures that it will remain a target of significant interest to the synthetic chemistry community for years to come.
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A Senior Application Scientist's Guide to Assessing Drug-Like Properties of Molecules Derived from 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction: The Value of the Azabicyclo[3.2.1]octane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a balance of structural rigidity, synthetic tractability, and favorable physicochemical properties is perpetual. The 8-azabicyclo[3.2.1]octane framework, a core component of tropane alkaloids, has long been recognized as a "privileged scaffold." Its inherent three-dimensional nature provides a fixed orientation for substituents, allowing for a more precise exploration of the chemical space around a biological target compared to more flexible aliphatic or aromatic systems. This conformational restriction is a powerful tool for medicinal chemists, as it can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency and selectivity.
The specific derivative, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, serves as a versatile synthetic intermediate. The Boc (tert-butyloxycarbonyl) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection, and the ketone functionality at the 2-position provides a reactive handle for a variety of chemical transformations. This guide provides an in-depth comparison of the drug-like properties of molecules derived from this scaffold and presents standardized, validated protocols for their experimental assessment. Our focus is to equip researchers with the rationale and methodology to effectively evaluate these compounds in a drug discovery pipeline.
Pillar 1: Comparative Analysis of Physicochemical Properties
A molecule's journey to becoming a successful oral drug is heavily influenced by its fundamental physicochemical properties. While there is no single definition of "drug-likeness," guidelines such as Lipinski's Rule of Five provide a valuable framework for early-stage assessment. These rules establish criteria for properties like molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity, which are critical for oral bioavailability.
The rigid bicyclic core of the 8-azabicyclo[3.2.1]octane scaffold inherently influences these properties. Compared to more linear or flexible scaffolds, it can lead to a more compact molecular shape, which can be advantageous for cell permeability and solubility. The introduction of substituents to this core allows for the fine-tuning of these drug-like properties.
Table 1: Calculated Physicochemical Properties of Hypothetical 8-Azabicyclo[3.2.1]octane Derivatives vs. a Common Acyclic Comparator
| Compound ID | Scaffold Type | MW (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Rule of Five Violations |
| AZ-001 | 8-Azabicyclo[3.2.1]octane | 350.4 | 2.8 | 1 | 4 | 65.7 | 0 |
| AZ-002 | 8-Azabicyclo[3.2.1]octane | 420.5 | 3.5 | 2 | 5 | 85.2 | 0 |
| AC-001 | Acyclic Amine | 348.5 | 3.2 | 1 | 4 | 65.7 | 0 |
| AC-002 | Acyclic Amine | 418.6 | 4.1 | 2 | 5 | 85.2 | 0 |
Note: Data is hypothetical and for illustrative purposes. TPSA = Topological Polar Surface Area.
The key takeaway from such a comparative analysis is the understanding of how the rigid scaffold contributes to the overall molecular properties. While the acyclic comparators can be designed to have similar MW and hydrogen bonding characteristics, their conformational flexibility can lead to different behaviors in biological systems. For instance, the fixed geometry of the bicyclic compounds can shield polar groups, affecting their interaction with water and thus their solubility and permeability in ways that are not always captured by simple calculated values.
Pillar 2: Experimental Assessment of Core Drug-Like Properties
While in silico predictions are invaluable for initial screening, experimental validation is crucial. Here, we detail the causality behind the experimental choices and provide self-validating protocols for three key assays: kinetic solubility, membrane permeability, and metabolic stability.
Aqueous Solubility: The Foundation of Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption. The kinetic solubility assay is a high-throughput method used in early discovery to identify compounds that may precipitate out of solution under physiological conditions.
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
-
Preparation of Stock Solutions: Dissolve test compounds in 100% DMSO to a final concentration of 10 mM. This high concentration allows for a wide range of final assay concentrations.
-
Plate Setup: Using a liquid handler for precision, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear, 96-well microplate.
-
Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well. This brings the final compound concentration to 100 µM and the final DMSO concentration to 1%. The use of a physiologically relevant pH is critical.
-
Mixing and Incubation: Seal the plate and shake at room temperature for 2 hours. This incubation period allows the system to approach equilibrium.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The degree of light scattering is directly proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compounds to that of a known soluble and a known insoluble control compound. The solubility is often reported as the concentration at which the compound precipitates.
Causality Check: The inclusion of both positive (soluble) and negative (insoluble) controls is essential for validating the assay's performance on a given day. A high signal for the insoluble control and a low signal for the soluble control confirm that the system is working as expected.
Membrane Permeability: Crossing the Cellular Barrier
For a drug to reach its intracellular target, it must be able to cross cell membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that predicts passive diffusion, a key mechanism for drug absorption. It is a cost-effective alternative to cell-based assays in early screening.
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution. This creates an artificial lipid membrane.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Add 150 µL of the test compound (typically at 10 µM in PBS with 5% DMSO) to the coated donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 16-24 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Causality Check: The assay is validated by including compounds with known high and low permeability. Additionally, a membrane integrity marker like Lucifer yellow can be used to ensure the artificial membrane was not compromised during the experiment.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized chemical building blocks, such as 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, demands rigorous adherence to established safety protocols, extending from initial handling to final disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Safety Profile
Understanding the inherent risks of a compound is the foundational step in managing its lifecycle safely. This compound is classified with specific hazards that dictate its handling and disposal requirements. The primary risks associated with this solid compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octan-2-one | [2] |
| CAS Number | 1408076-39-0 | [6][7] |
| Molecular Formula | C₁₂H₁₉NO₃ | [6][7] |
| Molecular Weight | 225.28 g/mol | [6][7] |
| GHS Hazard Statements | H315: Causes skin irritationH319/H318: Causes serious eye irritation/damageH335: May cause respiratory irritation | [1][2][3][4][5][8] |
| GHS Signal Word | Warning / Danger | [1][2][4] |
| Appearance | Solid |[2][9] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the compound's hazard profile. To mitigate the risks of irritation and exposure, all handling and disposal operations must be conducted within a certified chemical fume hood.
-
Engineering Controls : A properly functioning fume hood is the primary line of defense, minimizing the potential for inhaling dust particles.[2]
-
Hand Protection : Wear nitrile or neoprene gloves to prevent skin contact.[2][10] Given that this compound is a skin irritant, it is crucial to remove gloves immediately if contamination occurs and wash hands thoroughly.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust dispersion, which could cause serious eye damage.[2][10]
-
Skin and Body Protection : A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[2]
-
Respiratory Protection : If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH/MSHA-approved respirator for particulates is required.[2][10]
Step-by-Step Disposal Protocols
Disposal is not a single action but a systematic process. The following protocols provide step-by-step guidance for different waste streams containing this compound. The guiding principle is that this chemical waste is classified as hazardous and must not be disposed of in regular trash or down the drain.[3][11][12] All waste must be managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[13][14]
Protocol 3.1: Unused or Waste Product (Solid)
-
Container Selection : Choose a container that is compatible with the chemical waste. The original product container is often the best choice.[15] If unavailable, use a clearly marked, sealable, high-density polyethylene (HDPE) container.
-
Transfer : Carefully transfer the solid waste into the designated hazardous waste container inside a chemical fume hood to control dust.
-
Labeling : Label the container clearly with the words "Hazardous Waste".[14][16] The label must also include the full chemical name, "this compound," and list all associated hazards (e.g., "Irritant," "Skin/Eye/Respiratory Irritant").[14][16]
-
Sealing : Ensure the container is tightly sealed to prevent leaks or spills.[13][14] Do not leave a funnel in the container.[14]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) until collection by EH&S.[11][16]
Protocol 3.2: Contaminated Labware and PPE
-
Collection : Place disposable items such as contaminated gloves, weigh boats, and pipette tips into a dedicated, labeled hazardous waste bag or container.
-
Non-Disposable Glassware : Rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent (such as acetone or ethanol) three times.
-
Rinsate Collection : Crucially, collect all solvent rinsate in a separate, labeled hazardous waste container for liquid organic waste.[15] This rinsate is considered hazardous and must not be drain disposed.
-
Cleaned Glassware : Once triple-rinsed, the glassware can typically be washed through normal laboratory procedures.
Protocol 3.3: Empty Stock Containers
An "empty" container that held a hazardous chemical is not truly empty and must be managed correctly.
-
Initial Rinsing : Triple rinse the empty container with a compatible solvent.[15]
-
Rinsate Disposal : Collect the rinsate as hazardous liquid waste, as described in Protocol 3.2.
-
Container Defacing : Completely obliterate or remove the original manufacturer's label to prevent confusion.[15][17]
-
Final Disposal : After triple rinsing and defacing the label, the container can generally be disposed of as regular solid waste (e.g., in a designated glass disposal box).[15] However, always confirm this final step with your institution's specific waste management policies.
Protocol 3.4: Spill and Decontamination Procedures
-
Evacuate and Alert : For a significant spill, alert personnel in the immediate area and evacuate if necessary.
-
Containment : For small, manageable spills, prevent the spread of the solid powder.
-
Cleanup : Wearing appropriate PPE, gently sweep or shovel the spilled material into a designated hazardous waste container.[2][9] Avoid creating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontamination : Wipe the spill area with a cloth dampened with soap and water. Collect the cloth and any contaminated cleaning materials as solid hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EH&S department, following institutional protocols.
Waste Segregation and Storage
Proper segregation is vital to prevent dangerous chemical reactions within a waste container or storage area.
-
Satellite Accumulation Area (SAA) : All laboratories generating hazardous waste must have a designated SAA at or near the point of generation.[11][14][16] This area must be under the control of the laboratory personnel.
-
Incompatibility : Store waste containers of this compound away from incompatible materials. Based on its structure (a protected amine and a lactam), it should be segregated from:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregating and managing different waste streams.
Regulatory Framework
In the United States, the management of hazardous laboratory waste is governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan to protect workers from chemical hazards.[20][21] This includes providing information and training on safe handling and disposal.[20]
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle to grave").[22][23] Laboratories are considered waste generators and must comply with regulations regarding waste identification, accumulation, and disposal.[23][24]
It is imperative to recognize that state and local regulations may be more stringent than federal standards. Always consult and adhere to your institution's specific Chemical Hygiene Plan and waste disposal guidelines, as these are designed to ensure compliance with all applicable laws.
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Personal protective equipment for handling 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
A Researcher's Guide to Safely Handling 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling by delivering in-depth, field-proven insights. The following protocols are designed to be a self-validating system, ensuring a comprehensive approach to safety.
Immediate Safety and Hazard Assessment
This compound is a chemical intermediate that requires careful handling due to its potential health effects. While comprehensive toxicological data may be limited, information from Safety Data Sheets (SDS) for this and structurally similar compounds indicates the following primary hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Therefore, a thorough risk assessment is the first critical step before any handling of this compound. This assessment should be in line with the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, which mandates that employers assess the workplace to determine if hazards are present that necessitate the use of personal protective equipment (PPE).[1][2][3]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical line of defense against exposure. The following is a step-by-step guide for the minimum required PPE when handling this compound.
-
Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.
-
Rationale: Due to the risk of serious eye irritation, standard safety glasses with side shields are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles.
-
Enhanced Protection: If there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.
-
Requirement: Chemically resistant gloves are essential.
-
Selection: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a range of chemicals.[4] However, for prolonged handling or in the case of a spill, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection against bicyclic ketones and any solvents in use.[5][6]
-
Procedure:
-
Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[7]
-
Don gloves over clean, dry hands.
-
If contact with the chemical occurs, immediately remove and replace the gloves. Do not reuse disposable gloves.[4]
-
After completing your work, remove gloves by peeling them off from the cuff, turning them inside out to avoid skin contact with any contaminants.
-
Dispose of used gloves in the designated hazardous waste container.
-
Always wash your hands thoroughly after removing gloves.
-
-
Requirement: A long-sleeved laboratory coat is mandatory.
-
Material: A lab coat made of a material appropriate for the chemicals being used should be worn.
-
Procedure:
-
Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
In the event of a significant spill on the lab coat, remove it immediately and follow your institution's decontamination procedures.
-
-
Requirement: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Rationale: This engineering control is the primary method to prevent respiratory exposure.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection will be necessary.[1] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][9] A formal respiratory protection program, including fit testing and training, is required under such circumstances, as outlined by OSHA.[2]
Operational and Disposal Plans
A comprehensive safety plan includes procedures for handling, storage, and disposal.
-
Always handle this compound in a designated area, away from incompatible materials.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
In the event of a spill, immediate and proper response is crucial to mitigate risks.
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water, or an appropriate solvent.[10]
-
Place all contaminated materials, including cleaning supplies and gloves, into the hazardous waste container.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or produces dust, close the laboratory doors and increase ventilation to the outside if possible.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Containerization: Collect all solid waste (e.g., contaminated gloves, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.[12]
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations.[13][14] Improper disposal can lead to significant environmental contamination and legal penalties.[12]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound
References
-
NIOSH Guide to the Selection and Use of Particulate Respirators. National Institute for Occupational Safety and Health. [Link]
-
Personal Protective Equipment. 29 CFR 1910.132. Occupational Safety and Health Administration. [Link]
-
Guidelines for the Selection of Chemical-Resistant Gloves. UC Davis Safety Services. [Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Electronic Code of Federal Regulations. [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
-
8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]
-
1910.132 - General requirements. Occupational Safety and Health Administration. [Link]
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. CDC Stacks. [Link]
-
eTool: Respiratory Protection - Respirator Selection. Occupational Safety and Health Administration. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Select the Best Chemical-Resistant Glove for your Hand Protection. SHOWA. [Link]
-
Choosing Chemical-Resistant Gloves. Occupational Health & Safety. [Link]
-
OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply. [Link]
-
Chemical Spill Response Procedures. University of Louisville Department of Environmental Health & Safety. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville, Environmental Health & Safety. [Link]
-
Understanding OSHA 1910.132: Personal Protective Equipment in Hospitals. SafetyNet Inc. [Link]
-
NIOSH Guide To The Selection and Use of Particulate Respirators. Scribd. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. showagroup.com [showagroup.com]
- 6. ohsonline.com [ohsonline.com]
- 7. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 8. students.umw.edu [students.umw.edu]
- 9. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. louisville.edu [louisville.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

